Benzyldiphenylphosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPNEBHTFYJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345351 | |
| Record name | Benzyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-91-1 | |
| Record name | Benzyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyldiphenylphosphine (CAS: 7650-91-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldiphenylphosphine is a tertiary phosphine (B1218219) that serves as a versatile reagent and ligand in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions and as a precursor to other valuable chemical entities. Detailed experimental protocols and visual diagrams of key processes are included to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. It is soluble in most organic solvents but only slightly soluble in water.[1][2] Due to its sensitivity to air, it should be handled and stored under an inert atmosphere.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7650-91-1 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₇P | [2][3][5] |
| Molecular Weight | 276.31 g/mol | [3][4] |
| Melting Point | 74-75 °C | [1][2] |
| Boiling Point | 399.6 °C | [1] |
| Appearance | White crystals or powder | [1][4] |
| Solubility | Soluble in most organic solvents, slightly soluble in water. | [1][2] |
| Purity | Typically ≥95% to 99% | [2][3][4][5] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Data | Reference |
| ¹H NMR (400.13 MHz, C₆D₆) | δ (ppm) 3.33 (s, 2H, -CH₂), 7.12–7.47 (m, 15H, Ar) | [1] |
| ³¹P{¹H} NMR (101.13 MHz, C₆D₆) | δ (ppm) -10.0 | [1] |
| ¹³C NMR | Data available in spectral databases. | [6] |
| IR and Raman Spectra | Data available in spectral databases. | [6] |
Synthesis of this compound
Several methods are available for the preparation of this compound. The most common approaches involve the alkylation of a diphenylphosphine (B32561) precursor with a benzyl (B1604629) halide.
Experimental Protocol: Synthesis via Alkylation of Diphenylphosphine
This method involves the deprotonation of diphenylphosphine to form the diphenylphosphide anion, which then undergoes nucleophilic substitution with benzyl chloride.
Materials:
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi)
-
Benzyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. The formation of the lithium diphenylphosphide is often indicated by a color change.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.[1]
Caption: Synthesis of this compound via Alkylation.
Chemical Reactivity and Applications
This compound is a valuable compound in organic synthesis, primarily utilized as a ligand in transition metal-catalyzed reactions and as a precursor for the synthesis of phosphonium (B103445) salts and phosphine oxides.
Ligand in Cross-Coupling Reactions
This compound serves as a ligand for various transition metal catalysts, particularly palladium, in a range of cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Examples of Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling[2]
-
Heck Reaction
-
Sonogashira Coupling
-
Buchwald-Hartwig Cross-Coupling
-
Negishi Coupling
-
Stille Coupling
-
Hiyama Coupling
Caption: Role of this compound in Suzuki Coupling.
Synthesis of Phosphonium Salts
This compound can be quaternized with aryl bromides to furnish quaternary phosphonium salts.[7][8] These salts are important intermediates, for instance, in the synthesis of tertiary phosphine oxides via the Wittig reaction.[7][8]
This protocol describes the nickel-catalyzed quaternization with an aryl bromide.[7][8]
Materials:
-
This compound
-
Aryl bromide
-
Nickel(II) bromide (NiBr₂)
-
Phenol (B47542) (as solvent)
-
Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, prepare a 0.67 M solution of this compound and 1 equivalent of the aryl bromide in phenol.
-
Add NiBr₂ (6 mol %) to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 5 hours).[7][8]
-
After the reaction is complete, add water and remove the phenol azeotropically under reduced pressure.
-
Isolate the resulting phosphonium salt from the residue by column chromatography using a suitable eluent system (e.g., petroleum ether/DCM followed by DCM/MeOH).[7][8]
-
Dry the purified phosphonium salt under vacuum.
Potential Applications in Drug Development
This compound has been investigated for its potential as an antiarthritic agent due to its activity as an inhibitor of cathepsin B.[2][9] This highlights its potential for further exploration in medicinal chemistry and drug development programs.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is air-sensitive and best stored and handled under an inert atmosphere to prevent oxidation to this compound oxide.[1][3] Incompatible materials include halogens, finely powdered metals, and oxidants.[1]
Conclusion
This compound is a cornerstone reagent in modern organic synthesis. Its utility as a ligand in a multitude of cross-coupling reactions and as a versatile synthetic intermediate underscores its importance. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors, including those aimed at the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 99% 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | Benzyldiphenylphosphane | C6H5CH2P(C6H5)2 - Ereztech [ereztech.com]
- 5. strem.com [strem.com]
- 6. This compound | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Benzyldiphenylphosphine molecular weight and formula
An In-depth Technical Guide to Benzyldiphenylphosphine
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on this compound.
Core Properties of this compound
This compound is a well-characterized organophosphorus compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇P | [1][2][3] |
| Linear Formula | C₆H₅CH₂P(C₆H₅)₂ | [1][4] |
| Molecular Weight | 276.31 g/mol | [1][4][5] |
| CAS Number | 7650-91-1 | [1][3][4] |
| Appearance | White powder or crystals | [4] |
| Melting Point | 74-83 °C | [1][4][5] |
| Solubility | Slightly soluble in water | [3][5] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name of the compound and its key molecular identifiers.
References
- 1. This compound = 95 7650-91-1 [sigmaaldrich.com]
- 2. This compound | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. This compound | Benzyldiphenylphosphane | C6H5CH2P(C6H5)2 - Ereztech [ereztech.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of Benzyldiphenylphosphine from Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for preparing benzyldiphenylphosphine from benzyl (B1604629) chloride. This compound is a crucial reagent and ligand in various chemical transformations, including in the development of pharmaceutical compounds. This document details the prevalent reaction mechanisms, offers comprehensive experimental protocols, and presents a comparative analysis of yields for the different methodologies.
Introduction
This compound is a tertiary phosphine (B1218219) that serves as a valuable ligand in transition-metal-catalyzed cross-coupling reactions and as a precursor for the synthesis of phosphonium (B103445) salts, which are key intermediates in Wittig reactions. The synthesis of this compound from benzyl chloride is a fundamental transformation in organophosphorus chemistry. The primary methods for this synthesis involve the nucleophilic substitution of the chloride atom in benzyl chloride by a diphenylphosphide anion or a related nucleophilic phosphorus species. This guide will explore the most common and effective methods for this synthesis.
Core Synthetic Methodologies
The synthesis of this compound from benzyl chloride is predominantly achieved through two main pathways:
-
Alkylation of a Diphenylphosphide Salt: This is the most common approach, where a diphenylphosphide salt, typically generated in situ, acts as a nucleophile and displaces the chloride from benzyl chloride.
-
Reaction with a Diphenylphosphine (B32561) Precursor and a Strong Base: In this variation, diphenylphosphine is deprotonated by a strong base to form the diphenylphosphide anion, which then reacts with benzyl chloride.
The overarching mechanism for the primary synthetic routes is a nucleophilic substitution reaction, likely proceeding via an SN2 pathway. The diphenylphosphide anion (Ph₂P⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.
Diagram of the General Reaction Mechanism
Caption: General Sɴ2 mechanism for the synthesis of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of this compound from benzyl chloride, along with a comparative table of reported yields.
This method involves the in situ generation of lithium diphenylphosphide from triphenylphosphine (B44618) and lithium metal, followed by reaction with benzyl chloride.[1]
Experimental Protocol:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 26.2 g (0.1 mole) of triphenylphosphine and 1.4 g (0.2 g-atom) of lithium metal strips to 200 mL of dry tetrahydrofuran (B95107) (THF).
-
Stir the suspension vigorously at room temperature under a nitrogen atmosphere for 3 hours. The reaction mixture will develop a deep red color, indicating the formation of lithium diphenylphosphide.
-
Reaction with Benzyl Chloride: Cool the solution of lithium diphenylphosphide in an ice bath.
-
Slowly add a solution of 12.66 g (0.1 mole) of benzyl chloride in 50 mL of dry THF to the stirred solution of lithium diphenylphosphide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain pure this compound.[2]
This is a widely used method that involves the deprotonation of diphenylphosphine with n-butyllithium.[2]
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diphenylphosphine (1.86 g, 10 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the solution. The solution will turn a characteristic orange-red color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add benzyl chloride (1.27 g, 10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with 20 mL of deionized water.
-
Extract the product with ethyl acetate (B1210297) (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol (B145695) or by flash chromatography.[2]
This approach utilizes a Grignard reagent formed from benzyl chloride.
Experimental Protocol:
-
Preparation of Benzylmagnesium Chloride: In a flame-dried flask under an inert atmosphere, add magnesium turnings (0.29 g, 12 mmol) to 10 mL of anhydrous diethyl ether.
-
Add a solution of benzyl chloride (1.27 g, 10 mmol) in 20 mL of anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Chlorodiphenylphosphine (B86185): Cool the Grignard solution to 0 °C.
-
Add a solution of chlorodiphenylphosphine (2.21 g, 10 mmol) in 20 mL of anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data Summary
The yield of this compound can vary depending on the specific reagents and conditions used. The following table summarizes typical yields reported for the different synthetic methods.
| Method | Precursors | Base/Reagent | Typical Yield (%) | Reference |
| 1. Alkylation of Lithium Diphenylphosphide | Triphenylphosphine, Benzyl Chloride | Lithium Metal | Good to Excellent | [1] |
| 2. Alkylation of Diphenylphosphine | Diphenylphosphine, Benzyl Chloride | n-Butyllithium | High | [2] |
| 3. Grignard Approach | Chlorodiphenylphosphine, Benzyl Chloride | Magnesium | Moderate to Good | |
| 4. Alkylation with Cesium Hydroxide | Diphenylphosphine, Benzyl Bromide | CsOH | Not specified | [2] |
Note: "Good to Excellent" and "High" yields are qualitative descriptions from the literature where specific percentages were not provided in the snippet. The Grignard approach yield is inferred to be in the moderate to good range based on typical outcomes for such reactions.
Conclusion
The synthesis of this compound from benzyl chloride is a well-established transformation with several reliable methods available to researchers. The choice of method may depend on the availability of starting materials, safety considerations associated with pyrophoric reagents like n-butyllithium, and the desired scale of the reaction. The alkylation of diphenylphosphine or its lithium salt remains the most direct and commonly employed route, consistently providing high yields of the desired product. Proper handling techniques for air- and moisture-sensitive reagents are critical for the success of these syntheses.
References
Technical Guide: Synthesis and Applications of Benzyldiphenylphosphine
An In-depth Overview of the Alkylation of Diphenylphosphine (B32561) for Researchers and Drug Development Professionals
Abstract
Benzyldiphenylphosphine (C₁₉H₁₇P) is a tertiary phosphine (B1218219) that serves as a crucial reagent and ligand in modern organic synthesis and organometallic catalysis. Its synthesis is primarily achieved through the alkylation of diphenylphosphine or its derivatives. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing various preparative methods, experimental protocols, and characterization data. Furthermore, it highlights its significant applications, particularly as a ligand in transition metal-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this versatile compound.
Introduction
This compound is a white, crystalline solid widely utilized in organic chemistry.[1] Its utility stems from the phosphorus atom's lone pair of electrons, which allows it to act as a potent nucleophile and a ligand for transition metals. As a ligand, it plays a critical role in modulating the reactivity and selectivity of metal catalysts in a variety of transformations, including fundamental carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The synthesis of this compound is a key step for its subsequent use, and several reliable methods have been established for its preparation.
Synthesis Methodologies
The most common route to this compound involves the nucleophilic substitution of a benzyl (B1604629) halide with a diphenylphosphide anion. The diphenylphosphide is typically generated in situ from diphenylphosphine or a precursor like chlorodiphenylphosphine (B86185).[1]
Several distinct methods have been developed, offering researchers flexibility based on available reagents and desired reaction conditions.
-
Deprotonation with Organolithium Reagents: Treating diphenylphosphine with a strong base, such as n-butyllithium (nBuLi), quantitatively generates the lithium diphenylphosphide anion. This highly nucleophilic species readily reacts with benzyl chloride or benzyl bromide to afford the desired product.[1]
-
Base-Mediated Alkylation: Other bases, such as cesium hydroxide (B78521) (CsOH), can also be employed to deprotonate diphenylphosphine, facilitating its alkylation with benzyl bromide.[1]
-
Electrochemical Synthesis: An alternative approach involves the electrochemical reduction of chlorodiphenylphosphine at a sacrificial magnesium anode. This process forms a magnesium chloride diphenylphosphide species, which is then alkylated by the addition of a benzyl halide.[1]
-
Copper(I)-Catalyzed Alkylation: A copper(I)-catalyzed method for the alkylation of diphenylphosphine with benzyl halides has also been reported, offering a transition-metal-mediated alternative.[1]
The choice of method can depend on factors such as substrate compatibility, scale, and safety considerations associated with reagents like nBuLi.
Quantitative Data Summary
All quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7650-91-1 | [2] |
| Molecular Formula | C₁₉H₁₇P | [1][2] |
| Molecular Weight | 276.31 g/mol | [1] |
| Appearance | White crystals or powder | [1] |
| Melting Point | 74–75 °C (lit. 77-83 °C) | [1] |
| Boiling Point | 399.6 °C | [1] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | [1] |
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Solvent | Chemical Shift (δ) / ppm | Assignment | Reference |
| ¹H NMR | C₆D₆ | 3.33 (s, 2H) | -CH₂- (benzyl methylene) | [1] |
| 7.12–7.47 (m, 15H) | Ar-H (aromatic protons) | [1] | ||
| ³¹P{¹H} NMR | C₆D₆ | -10.0 | PPh₂ | [1] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the alkylation of diphenylphosphine using n-butyllithium, a commonly cited laboratory-scale procedure.[1]
Materials:
-
Diphenylphosphine (HPPh₂)
-
n-Butyllithium (nBuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Benzyl chloride (BnCl) or Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Degassed deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica (B1680970) gel for flash chromatography
Equipment:
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: In the flask, dissolve diphenylphosphine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: While stirring at 0 °C, slowly add n-butyllithium (1.0 eq) dropwise via syringe. A color change (typically to orange or red) indicates the formation of the lithium diphenylphosphide anion. Allow the mixture to stir at this temperature for 30 minutes.
-
Alkylation: Add benzyl chloride or benzyl bromide (1.0-1.1 eq) dropwise to the solution at 0 °C. The reaction is often exothermic. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of degassed deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Flash Chromatography: Purify the crude residue by flash chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in hexanes. This step is crucial to remove any unreacted starting material and the primary byproduct, this compound oxide, which forms from oxidation.
-
Characterization: The purified fractions are combined and the solvent is removed in vacuo to yield this compound as a white solid. Confirm the identity and purity of the product using ¹H and ³¹P NMR spectroscopy.[1]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the functional role of this compound in catalysis.
Caption: A flowchart illustrating the general workflow for the synthesis of this compound.
Caption: Logical diagram of this compound's role as a ligand in a catalytic cycle.
Applications in Research and Drug Development
The primary application of this compound is as a monodentate phosphine ligand in homogeneous catalysis. These ligands are essential for stabilizing the metal center and influencing the outcome of catalytic reactions. Its steric and electronic properties are crucial for achieving high yields and selectivities in numerous cross-coupling reactions that are cornerstones of pharmaceutical synthesis.
While this compound itself is not typically a pharmacophore, the phosphine oxide moiety, which is a common byproduct of its synthesis and handling, is gaining attention in drug design. The dimethylphosphine (B1204785) oxide group in the FDA-approved ALK inhibitor Brigatinib, for example, was instrumental in achieving high potency and selectivity.[3] This highlights the relevance of phosphorus-containing functional groups in medicinal chemistry, making the synthesis and understanding of compounds like this compound valuable for drug development professionals.
Handling, Storage, and Safety
This compound is air-sensitive and can oxidize to this compound oxide, especially in solution.[4]
-
Handling: It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under nitrogen or argon.[1]
-
Safety: The compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid incompatible materials such as strong oxidizing agents.[1]
References
An In-depth Technical Guide to the Physical Properties of Benzyldiphenylphosphine Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldiphenylphosphine [(C₆H₅)₂PCH₂C₆H₅] is a solid, organophosphorus compound widely utilized as a reagent and, more significantly, as a ligand in coordination chemistry and homogeneous catalysis. Its utility in various organic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, stems from the electronic and steric properties imparted by the diphenylphosphino group and the benzyl (B1604629) substituent. For researchers in materials science and drug development, a thorough understanding of its solid-state physical properties is crucial for purification, handling, storage, and application. This guide provides a detailed overview of the core physical characteristics of this compound crystals, supported by experimental protocols and data presented for clarity and comparative analysis.
Core Physical Properties
This compound is typically supplied as a white to off-white crystalline solid or powder.[1][2][3][4] It is known to be sensitive to air and should be stored under an inert atmosphere to prevent oxidation to this compound oxide.[1][3][4]
Data Summary
The quantitative physical properties of this compound are summarized in the tables below.
Table 1: General Physical and Thermodynamic Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystals or powder | [1][2][3] |
| Melting Point | 74–83 °C | [1][2][3][4][5] |
| Boiling Point | 399.6 °C (at 760 mmHg) 205-208 °C (at 1.5 Torr) | [1][3][4] |
| Molecular Formula | C₁₉H₁₇P | [1][2][6] |
| Molecular Weight | 276.31 g/mol | [1][2][6] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | [1][3][6] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Parameters | Chemical Shift (δ) / Value | Source(s) |
| ¹H NMR | 400.13 MHz, in C₆D₆ | 3.33 ppm (s, 2H, -CH₂-) 7.12–7.47 ppm (m, 15H, Ar-H) | [1] |
| ³¹P{¹H} NMR | 101.13 MHz, in C₆D₆ | -10.0 ppm | [1] |
Table 3: Crystallographic Data Overview
While a definitive, single crystal structure of pure this compound is available through crystallographic databases, detailed parameters are often reported for its metallic complexes. The compound itself is known to crystallize, and its structure can be determined via single-crystal X-ray diffraction.
| Database | Accession Information | Source(s) |
| Crystallography Open Database (COD) | Multiple records exist for structures containing this compound as a ligand. E.g., COD IDs: 2208607, 2224778, etc. | [6] |
Experimental Protocols
The characterization of this compound crystals involves several standard analytical techniques. Detailed methodologies are provided below.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) typically signifies a pure compound, whereas a broad range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder.[7] The tube is then inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the solid into the sealed end to a height of 2-3 mm.[4][7]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[7]
-
Measurement:
-
For an unknown sample, a rapid heating rate (~10-20 °C/min) is used to find an approximate melting range.[4][8]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[7]
-
The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[4]
-
The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure of this compound. Both ¹H and ³¹P NMR are highly informative.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., benzene-d₆, C₆D₆, as reported) in a standard 5 mm NMR tube.[9]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
For ¹H NMR , the spectrum is acquired, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ³¹P NMR , a proton-decoupled experiment (³¹P{¹H}) is commonly run to simplify the spectrum to a single peak, providing a clear chemical shift.[1] The high natural abundance (100%) and sensitivity of the ³¹P nucleus make this a straightforward experiment.[10]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced relative to a standard (e.g., TMS for ¹H, 85% H₃PO₄ for ³¹P).
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.[1][11]
Methodology:
-
Crystal Growth and Selection: High-quality single crystals free of defects are required.[1] This is typically achieved by slow evaporation of a saturated solution, or slow cooling of a hot, saturated solution. A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[5]
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.[1][2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.[11] The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector at thousands of different orientations.[1][5]
-
Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built.[5] This model is then refined against the experimental data to yield the final crystal structure with high precision.[2]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.[12]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is placed into an appropriate pan (e.g., aluminum or ceramic).
-
TGA Measurement: The pan is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for stability, air for oxidative decomposition).[13] The instrument records the sample's mass as a function of temperature. Mass loss indicates decomposition or volatilization.[12][14]
-
DSC Measurement: The sample pan and a reference pan are placed in the DSC cell. They are heated (or cooled) at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[14] This reveals endothermic events (like melting) and exothermic events (like crystallization or decomposition).[13]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the complete physical characterization of a synthesized or purified batch of this compound crystals.
Caption: Workflow for the physical characterization of this compound.
Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. This diagram illustrates the key relationships.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. scribd.com [scribd.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 13. cetco.com [cetco.com]
- 14. mooreanalytical.com [mooreanalytical.com]
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Benzyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of benzyldiphenylphosphine, a widely used organophosphorus compound in organic synthesis and catalysis. This document details the characteristic ¹H and ³¹P NMR spectra of the molecule, outlines a general experimental protocol for data acquisition, and presents visual aids to understand its structure and reactivity.
Spectroscopic Data
The NMR spectroscopic data for this compound is crucial for its identification and characterization. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard. For ¹H NMR, the standard is typically tetramethylsilane (B1202638) (TMS), and for ³¹P NMR, it is 85% phosphoric acid (H₃PO₄).
Summary of NMR Data
The following table summarizes the reported ¹H and ³¹P NMR data for this compound in different deuterated solvents.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) / Hz |
| ¹H | C₆D₆ | 3.33 | Singlet (s) | 2H | -CH₂ -Ph | |
| C₆D₆ | 7.12–7.47 | Multiplet (m) | 15H | Ar -H | ||
| ³¹P{¹H} | C₆D₆ | -10.0 | Singlet (s) | - | P |
Note: As of the latest literature review, specific, independently verified ¹H and ³¹P NMR data for this compound in CDCl₃ could not be definitively sourced. The data presented here is from reliable sources in deuterated benzene (B151609) (C₆D₆)[1].
Molecular Structure and NMR Assignments
The structure of this compound gives rise to distinct signals in its NMR spectra. The benzylic protons (-CH₂-) are chemically equivalent and typically appear as a singlet in the proton-decoupled spectrum, though coupling to the phosphorus atom can lead to a doublet in the proton-coupled spectrum. The aromatic protons on the two phenyl rings and the benzyl (B1604629) group overlap to form a complex multiplet.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ³¹P NMR spectra of this compound.
Sample Preparation
-
Material Handling : this compound is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent oxidation to this compound oxide.
-
Solvent Selection : Use high-purity deuterated solvents (e.g., C₆D₆ or CDCl₃). The choice of solvent can influence the chemical shifts.
-
Concentration : Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
NMR Spectrometer Setup and Data Acquisition
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency : A spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
Referencing : Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are typically sufficient.
-
For ³¹P NMR Spectroscopy:
-
Spectrometer Frequency : The corresponding phosphorus frequency on a 300 MHz ¹H spectrometer is approximately 121.5 MHz.
-
Referencing : Use an external standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.
-
Decoupling : For a simplified spectrum showing only chemical shifts, use proton decoupling (³¹P{¹H}). To observe P-H coupling, acquire a proton-coupled spectrum.
-
Acquisition Parameters :
-
Pulse Angle : 45-90 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-10 seconds. Longer delays may be necessary for accurate integration.
-
Number of Scans : 64-256 scans, or more, may be needed depending on the sample concentration.
-
Role in Catalysis: A Workflow Example
This compound is frequently employed as a ligand in transition-metal catalysis. Its electronic and steric properties influence the reactivity and selectivity of the catalytic cycle. A common application is in palladium-catalyzed cross-coupling reactions.
This guide serves as a foundational resource for professionals working with this compound. The provided NMR data and experimental protocols are essential for routine characterization, while the contextual information on its role in catalysis highlights its practical importance in modern synthetic chemistry.
References
The Crystallography of Benzyldiphenylphosphine: A Technical Guide
Abstract:
This technical guide provides a comprehensive overview of the structural and synthetic aspects of benzyldiphenylphosphine. While a definitive single-crystal X-ray structure of the free ligand is not publicly available in crystallographic databases, this document compiles known spectroscopic and physical data, outlines detailed synthetic and proposed crystallization protocols, and discusses the expected molecular geometry. This guide is intended for researchers, scientists, and drug development professionals working with phosphine (B1218219) ligands and related organophosphorus compounds.
Introduction
This compound is a tertiary phosphine that serves as a versatile ligand in coordination chemistry and a reagent in organic synthesis. Its electronic and steric properties, influenced by the benzyl (B1604629) and phenyl substituents, make it a valuable component in various catalytic systems. Understanding its solid-state structure is crucial for predicting its coordination behavior and designing novel catalysts and functional materials.
Despite its widespread use, a publicly accessible, single-crystal X-ray diffraction study of the free this compound ligand has not been reported in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD). This guide, therefore, provides a comprehensive summary of its known properties and presents detailed, plausible experimental procedures for its synthesis and crystallization to facilitate further structural investigation.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This information is essential for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇P | [1] |
| Molecular Weight | 276.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 74-75 °C | [1] |
| Solubility | Soluble in most organic solvents; slightly soluble in water | [1] |
| ¹H NMR (400 MHz, C₆D₆) | δ 7.47-7.12 (m, 15H, Ar-H), 3.33 (s, 2H, CH₂) | [1] |
| ³¹P{¹H} NMR (101 MHz, C₆D₆) | δ -10.0 | [1] |
Synthesis and Crystallization
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound via the reaction of lithium diphenylphosphide with benzyl chloride.[1]
Experimental Protocol:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine (B32561) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. To this solution, add n-butyllithium (1.05 eq) dropwise. Allow the reaction mixture to stir at 0 °C for 1 hour, during which the solution may turn orange or red, indicating the formation of the phosphide (B1233454) anion.
-
Alkylation: To the freshly prepared solution of lithium diphenylphosphide, add benzyl chloride (1.0 eq) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of deionized water. Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel, eluting with a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford this compound as a white solid.
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Proposed Protocol for Single Crystal Growth
The following is a proposed protocol for the growth of single crystals of this compound suitable for X-ray diffraction, based on general techniques for air-sensitive, crystalline organic compounds.
Experimental Protocol:
-
Solvent Selection: Screen various solvents for their ability to dissolve this compound at elevated temperatures and for the compound to have limited solubility at lower temperatures. Suitable solvents may include ethanol (B145695), methanol, acetonitrile, or a mixed solvent system such as diethyl ether/hexane or dichloromethane/pentane.
-
Slow Evaporation:
-
Dissolve a small amount of purified this compound (e.g., 20-50 mg) in a minimal amount of a volatile solvent (e.g., diethyl ether or dichloromethane) in a small vial.
-
Place this vial inside a larger, sealed container that contains a less volatile anti-solvent (e.g., hexane or pentane).
-
Allow the solvent to slowly evaporate from the inner vial and diffuse into the anti-solvent atmosphere, leading to the gradual precipitation of crystals.
-
-
Slow Cooling:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a slightly elevated temperature (e.g., 40-50 °C).
-
Filter the hot solution through a pre-warmed syringe filter to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, place the container in a Dewar flask filled with warm water and allow it to cool to ambient temperature over several hours.
-
Once at room temperature, the container can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to promote further crystal growth.
-
-
Crystal Handling: Once suitable crystals have formed, they should be handled under an inert atmosphere to prevent oxidation of the phosphine. The crystals can be carefully isolated, washed with a cold, poor solvent, and mounted on a goniometer for X-ray diffraction analysis.
Molecular Structure and Visualization
This compound consists of a central phosphorus atom bonded to two phenyl rings and a benzyl group. The phosphorus atom is trivalent and possesses a lone pair of electrons, which is responsible for its nucleophilic and ligating properties. The overall geometry around the phosphorus atom is expected to be trigonal pyramidal.
Molecular Structure of this compound:
Caption: Molecular Structure of this compound.
Conclusion
This technical guide has summarized the available physicochemical and spectroscopic data for this compound. In the absence of a publicly available crystal structure, detailed and plausible experimental protocols for its synthesis and single-crystal growth have been provided to encourage and facilitate further crystallographic studies. The elucidation of the precise solid-state structure of this compound will be invaluable for a deeper understanding of its chemical behavior and for the rational design of new applications in catalysis and materials science.
References
The Expanding Chemical Toolkit: Unveiling Novel Reactions with Benzyldiphenylphosphine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyldiphenylphosphine, a versatile organophosphorus compound, has emerged as a valuable reagent and ligand in a multitude of synthetic transformations. Its unique electronic and steric properties have enabled the discovery and development of novel reactions, offering efficient pathways to construct complex molecular architectures. This guide provides a comprehensive overview of recent advancements in the application of this compound, with a focus on its role in catalysis, the formation of phosphorus-containing heterocycles, and functional group transformations. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these innovative methodologies in research and drug development.
This compound as a Ligand in Cross-Coupling Reactions
This compound has proven to be an effective ligand in various palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its presence in the catalytic system can significantly influence reaction efficiency and selectivity.[1][2]
A notable application is in Suzuki-Miyaura cross-coupling reactions.[3] For instance, the coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates proceeds efficiently in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.[4]
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate [4]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | Not specified |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A solution of potassium phenyltrifluoroborate (0.5 mmol), cesium carbonate (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol), and benzyl bromide (0.5 mmol) in a 10:1 mixture of THF and water (5 mL) is prepared in a sealed tube under a nitrogen atmosphere.[4] The reaction mixture is stirred at 77 °C for 23 hours.[4] After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with dichloromethane (B109758) (3 x 10 mL).[4]
Synthesis of Phosphonium (B103445) Salts and Subsequent Wittig Reactions
This compound serves as a key precursor for the synthesis of quaternary phosphonium salts, which are valuable intermediates in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.[5][6][7] The quaternization typically involves the reaction of this compound with an aryl bromide, which can be nickel-catalyzed.[5][6]
Table 2: Nickel-Catalyzed Quaternization of this compound with Aryl Bromides [5][6]
| Aryl Bromide | Catalyst | Reaction Time | Yield (%) |
| 4-Bromotoluene | NiBr₂ (6 mol %) | 5 h | 90 |
| 4-Bromoanisole | NiBr₂ (6 mol %) | 15 min | 81 |
| 1,4-Dibromobenzene | NiBr₂ (6 mol %) | 5 h | 56 |
| 4-Bromophenol | NiBr₂ (6 mol %) | 20 h (metal-free) | 86 |
These phosphonium salts can then be utilized in Wittig reactions to synthesize aryldiphenylphosphine oxides, a departure from the traditional use of the Wittig reaction for olefin synthesis.[5][6]
Experimental Protocol: General Procedure for the Preparation of Phosphonium Salts
A solution of this compound, an aryl bromide (1 equivalent), and NiBr₂ (6 mol %) in phenol (B47542) is prepared at a concentration of 0.67 M.[5] The mixture is refluxed for a period ranging from 15 minutes to 20 hours.[5] Following the reaction, water (3 x 10 mL) is added to azeotropically remove the phenol under reduced pressure. The resulting phosphonium salt is isolated from the residue by column chromatography.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Preliminary Investigation of Benzyldiphenylphosphine Catalytic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the catalytic applications of benzyldiphenylphosphine, a versatile tertiary phosphine (B1218219). It serves as a comprehensive resource, detailing its role as a crucial ligand in transition metal-catalyzed reactions and as a precursor in phosphine-mediated organic transformations. This document outlines key experimental protocols, presents quantitative data for performance evaluation, and visualizes the underlying chemical processes to facilitate a deeper understanding for researchers in organic synthesis and drug development.
This compound in Palladium-Catalyzed Cross-Coupling
This compound serves as an effective ancillary ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Its steric and electronic properties influence the stability and reactivity of the catalytic species, impacting reaction efficiency.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of biaryl compounds. This compound, as a supporting ligand for the palladium catalyst, plays a critical role in the catalytic cycle.
The choice of phosphine ligand significantly affects the yield of Suzuki-Miyaura cross-coupling reactions. While direct comparative data for this compound is not extensively documented in single studies, the following table provides typical yields for various classes of phosphine ligands in the coupling of aryl halides with phenylboronic acid, including a representative yield for alkyl diaryl phosphines like this compound.
| Ligand Type | Example Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Triarylphosphine | Triphenylphosphine (PPh₃) | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| Bulky Alkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Dioxane | 80 | >95 |
| Biaryl Phosphine | SPhos | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Toluene | RT | >95 |
| Alkyl Diaryl Phosphine | This compound | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 (representative) |
| Ferrocenyl Phosphine | dppf | Aryl Bromide | Phenylboronic Acid | Cs₂CO₃ | THF/H₂O | 77 | ~90 |
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.[1][2][3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk apparatus or glovebox
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, this compound, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. This compound (L) stabilizes the palladium center throughout this process.
References
Electrochemical synthesis of tertiary phosphines like benzyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electrochemical synthesis of tertiary phosphines, with a specific focus on benzyldiphenylphosphine. This method offers a compelling alternative to traditional synthetic routes, often providing milder reaction conditions and avoiding the use of hazardous reagents. The core of this approach lies in the electroreductive coupling of a chlorophosphine with an organic halide, a process elegantly demonstrated by Folest, Nedelec, and Perichon. This guide will delve into the established experimental protocols, present key quantitative data, and provide visualizations of the underlying processes to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.
Core Principles and Reaction Mechanism
The electrochemical synthesis of this compound proceeds via the reduction of chlorodiphenylphosphine (B86185) at the cathode in the presence of benzyl (B1604629) chloride. A key feature of this process is the use of a sacrificial magnesium anode. The magnesium anode is consumed during the electrolysis, preventing the oxidation of other species in the reaction mixture and simplifying the overall process.
The proposed reaction mechanism involves the following key steps:
-
Reduction of Chlorodiphenylphosphine: At the cathode, chlorodiphenylphosphine accepts electrons to form a diphenylphosphide anion and a chloride ion.
-
Anodic Oxidation: Simultaneously, the sacrificial magnesium anode is oxidized to magnesium ions.
-
Nucleophilic Attack: The generated diphenylphosphide anion acts as a nucleophile and attacks the electrophilic benzyl chloride.
-
Product Formation: This nucleophilic substitution reaction results in the formation of the desired tertiary phosphine, this compound, and magnesium chloride as a byproduct.
Experimental Protocols
The following section details the experimental procedures for the electrochemical synthesis of tertiary phosphines, based on established methodologies.
Synthesis of this compound
This protocol is based on the electroreductive coupling of chlorodiphenylphosphine and benzyl chloride.
Electrochemical Cell Setup:
-
Cell: An undivided electrolytic cell is typically used.
-
Anode: A magnesium rod or plate serves as the sacrificial anode.
-
Cathode: A stainless steel or nickel cathode is suitable.
-
Electrolyte: A solution of a tetraalkylammonium salt, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄), in an aprotic solvent.
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent.
Reaction Procedure:
-
The electrochemical cell is assembled with the magnesium anode and the cathode.
-
A solution of chlorodiphenylphosphine, benzyl chloride, and the supporting electrolyte in the chosen solvent is introduced into the cell.
-
The electrolysis is carried out under a constant current (galvanostatic conditions) or a constant potential (potentiostatic conditions). The specific current density or potential should be optimized for the reaction.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the electrolysis, the current is switched off.
-
Work-up: The reaction mixture is typically filtered to remove any insoluble magnesium salts. The solvent is then removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove the supporting electrolyte. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
The electrochemical synthesis of tertiary phosphines has been shown to be a high-yielding process. The following table summarizes typical quantitative data for the synthesis of this compound and related tertiary phosphines.
| Product | Starting Materials | Anode | Cathode | Electrolyte | Solvent | Yield (%) | Reference |
| This compound | Chlorodiphenylphosphine, Benzyl chloride | Mg | Stainless Steel | Bu₄NBF₄ | THF | 85 | Folest et al. |
| Triphenylphosphine | Chlorodiphenylphosphine, Chlorobenzene | Mg | Stainless Steel | Bu₄NBF₄ | THF | 90 | Folest et al. |
| Butyldiphenylphosphine | Chlorodiphenylphosphine, 1-Bromobutane | Mg | Stainless Steel | Bu₄NBF₄ | THF | 88 | Folest et al. |
Note: Yields are typically isolated yields after purification. The current efficiency and turnover numbers can vary depending on the specific reaction conditions and cell setup.
Conclusion
The electrochemical synthesis of this compound and other tertiary phosphines using a sacrificial magnesium anode presents a robust and efficient methodology. This approach aligns with the principles of green chemistry by avoiding harsh reagents and often proceeding under mild conditions. For researchers in drug development and organic synthesis, this technique offers a valuable tool for the construction of phosphorus-containing molecules, which are prevalent in catalysis and medicinal chemistry. The detailed protocols and data presented in this guide provide a solid foundation for the implementation and further exploration of this powerful synthetic strategy.
Benzyldiphenylphosphine oxide characterization and NMR analysis
An In-depth Technical Guide to Benzyldiphenylphosphine Oxide: Characterization and NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This guide provides a detailed overview of the characterization and nuclear magnetic resonance (NMR) analysis of this compound oxide, a versatile organophosphorus compound. Its applications span from being a crucial ligand in transition metal-catalyzed reactions to a reagent in various chemical transformations.[1]
Physicochemical Properties
This compound oxide is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇OP | [1][2] |
| Molecular Weight | 292.32 g/mol | [3] |
| CAS Number | 2959-74-2 | [1][2] |
| Melting Point | 192-193 °C | [1] |
| Boiling Point | 423 °C at 760 mmHg | [1][2] |
| Density | 1.15 g/cm³ | [1][2] |
| Flash Point | 209.6 °C | [1][2] |
| Vapor Pressure | 5.67 x 10⁻⁷ mmHg at 25°C | [1][2] |
Synthesis of this compound Oxide
Several synthetic routes to this compound oxide have been reported. A common and effective method involves the reaction of a diphenylphosphine (B32561) derivative with a benzyl (B1604629) halide. Another established method is the reaction between benzyl magnesium bromide and diphenylphosphine.[4] A two-step approach involving the quaternization of a tertiary diphenylphosphine with an aryl bromide followed by a Wittig reaction has also been developed.[5][6]
A representative synthetic workflow is illustrated below:
Experimental Protocols
Synthesis from Triphenylphosphine (B44618) Oxide and Benzyl Bromide
This protocol is adapted from a reported dearomative functionalization reaction.[7]
-
Reaction Setup: To a solution of triphenylphosphine oxide (1.0 eq) in a suitable solvent, add benzyl bromide (1.1 eq).
-
Reaction Conditions: The reaction is carried out at 0 °C for 10 minutes.[7]
-
Work-up and Purification: The reaction mixture is quenched and the product is purified by flash column chromatography on silica (B1680970) gel.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound oxide. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
¹H, ¹³C, and ³¹P NMR Spectral Data
The following table summarizes the reported NMR data for this compound oxide. The solvent used for these measurements was deuterochloroform (CDCl₃).
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.75–7.71 (m, 4H) | P-C₆H ₅ (ortho) | |
| 7.52–7.49 (m, 2H) | P-C₆H ₅ (para) | ||
| 7.47–7.43 (m, 4H) | P-C₆H ₅ (meta) | ||
| 3.29 (dd, 2H) | JP–H = 14.8, J = 7.6 | CH ₂ | |
| ¹³C NMR | 136.7 (d) | JP–C = 4.0 | |
| 135.5 (d) | JP–C = 12.0 | ||
| 132.4 (d) | JP–C = 98.0 | ||
| 131.8 (d) | JP–C = 2.0 | ||
| 131.0 (d) | JP–C = 9.0 | ||
| 128.6 (d) | JP–C = 11.0 | ||
| 128.4 | |||
| 127.5 | |||
| 126.2 | |||
| 118.4 (d) | JP–C = 10.0 | ||
| 35.5 (d) | JP–C = 68.4 | C H₂ | |
| ³¹P NMR | 30.0 | P=O |
Data sourced from a study on the dearomative functionalization of triarylphosphine oxides.[7]
NMR Analysis Workflow and Key Correlations
The following diagram illustrates the typical workflow for NMR analysis and highlights the key correlations observed in the spectra of this compound oxide.
Conclusion
This technical guide provides a consolidated resource for the characterization and NMR analysis of this compound oxide. The tabulated data offers a quick reference for its physical properties and spectral characteristics, while the described synthetic routes and experimental protocols provide a practical foundation for its preparation. The detailed NMR analysis, including key correlations, is essential for the unambiguous identification and structural confirmation of this important chemical entity in research and development settings.
References
- 1. Page loading... [guidechem.com]
- 2. This compound oxide|lookchem [lookchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Basic handling and storage precautions for benzyldiphenylphosphine
An In-depth Technical Guide on the Basic Handling and Storage Precautions for Benzyldiphenylphosphine
For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the essential precautions for this compound, a common reagent in organic synthesis.
General Information
This compound is a white to off-white crystalline powder.[1] It is slightly soluble in water but soluble in most organic solvents.[1][2] Due to its sensitivity to air, it is best handled and stored under an inert atmosphere to prevent oxidation and decomposition.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 7650-91-1 |
| Molecular Formula | C₁₉H₁₇P |
| Molecular Weight | 276.31 g/mol |
| Melting Point | 77-83 °C |
| Boiling Point | 205-208 °C at 1.5 Torr |
| Appearance | White to off-white powder/crystals |
| Water Solubility | Slightly soluble |
| Air Sensitivity | Air sensitive |
Hazard Identification and First Aid Measures
This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled, causes serious eye damage, and may cause respiratory irritation. Prolonged or repeated exposure can cause damage to organs such as the lungs and nasal cavity.
First Aid Procedures:
-
In case of inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4] If irritation persists, seek medical attention.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most.[4][6] Seek immediate medical attention.
Handling Procedures and Engineering Controls
Given its hazardous nature, this compound should be handled with caution in a well-ventilated area, preferably under a chemical fume hood.[6]
Protocol for Safe Handling:
-
Preparation: Before handling, ensure that all necessary personal protective equipment (PPE) is worn correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Inert Atmosphere: For reactions requiring the exclusion of air, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.[2]
-
After Handling: Wash hands and face thoroughly after handling the substance. Clean the work area and properly store or dispose of the chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.[7]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge (e.g., organic vapor) should be used.[7] A dust mask of type N95 (US) is also recommended.
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is room temperature.[1][3]
-
Container: Keep the container tightly closed and stored in a dry environment.[4][7]
-
Inert Atmosphere: For long-term storage and to prevent degradation, it is best to store this compound under an inert atmosphere.[2][7]
-
Security: The storage area should be locked up or accessible only to authorized personnel.
Spill and Leak Procedures
In the event of a spill, follow these emergency procedures:
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways. Cover drains if necessary.[4]
-
Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6] For liquid spills, use an inert absorbent material to collect the spill.[7]
-
Decontamination: Clean the affected area thoroughly.
Incompatibilities and Hazardous Decomposition Products
This compound is incompatible with the following substances:
-
Strong oxidizing agents[6]
-
Alkalis[7]
-
Bases[6]
-
Finely powdered metals[2]
-
Metal salts[7]
-
Precious metals[7]
Hazardous decomposition products that may be formed upon combustion or thermal decomposition include:[2][6]
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Oxides of phosphorus
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound CAS#: 7650-91-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 7650-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
Methodological & Application
Benzyldiphenylphosphine as a Ligand in Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the catalyst's stability, activity, and substrate scope. Benzyldiphenylphosphine, a commercially available and relatively air-stable triarylphosphine ligand, presents a valuable option for chemists. Its steric and electronic properties, deriving from the presence of both phenyl and benzyl (B1604629) substituents on the phosphorus atom, can offer unique advantages in specific Suzuki-Miyaura coupling applications.
This document provides an overview of the role of this compound in Suzuki-Miyaura coupling, along with a generalized experimental protocol. Due to a lack of specific, quantitative data in the accessible literature for a broad range of substrates using this particular ligand, the provided information is based on the general principles of Suzuki-Miyaura reactions and the known characteristics of similar phosphine ligands.
Ligand Characteristics
This compound can be classified as a moderately bulky and electron-rich triarylphosphine ligand.
-
Steric Hindrance: The benzyl group, while not as sterically demanding as a tert-butyl or cyclohexyl group, provides more steric bulk than a simple phenyl group. This can facilitate the reductive elimination step of the catalytic cycle and help to stabilize the active monoligated palladium species.
-
Electronic Properties: The phenyl groups are electron-withdrawing, while the benzyl group is slightly electron-donating. This electronic balance influences the rates of both the oxidative addition and reductive elimination steps.
Application in Suzuki-Miyaura Coupling
While detailed substrate scope and comparative yield data for this compound are not extensively documented in readily available literature, it is expected to be an effective ligand for the coupling of various aryl and heteroaryl halides with boronic acids. It is particularly useful in situations where other common ligands like triphenylphosphine (B44618) may be too sterically unhindered or where highly bulky and expensive biarylphosphine ligands are not required.
Experimental Workflow
The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as the ligand.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. This compound (L) plays a crucial role in stabilizing the palladium center throughout this cycle.
Application Notes and Protocols for the Heck Reaction Utilizing a Benzyldiphenylphosphine-Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing the Mizoroki-Heck reaction using a palladium catalyst system with benzyldiphenylphosphine as a supporting ligand. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene.[1]
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures from readily available starting materials. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand.[2] The choice of phosphine ligand is crucial as it influences the catalyst's stability, activity, and selectivity.[3] this compound, a monodentate phosphine ligand, offers a balance of steric and electronic properties that can be beneficial for a range of Heck coupling reactions.
This protocol outlines a general procedure for the Heck reaction using an in situ generated this compound-palladium catalyst from a common palladium(II) precursor.
Catalyst System Overview
The active catalyst for the Heck reaction is a palladium(0) species.[4] When using a palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), it is reduced in situ to Pd(0) in the presence of a phosphine ligand.[4] The this compound ligand serves to stabilize the Pd(0) center and facilitate the catalytic cycle.[3]
Experimental Protocols
This section details a general experimental protocol for the Heck reaction of an aryl halide with an alkene using a palladium(II) acetate and this compound catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(CH₂Ph)Ph₂)
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Alkene (e.g., styrene, acrylate)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), toluene, dioxane)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (1-5 mol%) and this compound (2-10 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 140°C. The optimal temperature will depend on the specific substrates and solvent used.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted alkene.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical quantitative data for optimizing the Heck reaction.
Table 1: Catalyst and Ligand Loading
| Component | Typical Molar Ratio (to Aryl Halide) | Typical Range (mol%) |
| Palladium(II) Acetate | 1:0.01 - 1:0.05 | 1 - 5 |
| This compound | 1:0.02 - 1:0.10 | 2 - 10 |
Table 2: Reagent Stoichiometry
| Reagent | Stoichiometric Ratio (to Aryl Halide) |
| Alkene | 1.1 - 1.5 equivalents |
| Base | 1.5 - 2.0 equivalents |
Table 3: Common Solvents and Temperatures
| Solvent | Typical Temperature Range (°C) |
| N,N-Dimethylformamide (DMF) | 100 - 140 |
| Acetonitrile (MeCN) | 80 - 110 |
| Toluene | 100 - 120 |
| Dioxane | 100 - 120 |
Mandatory Visualizations
Diagram 1: General Workflow for the Heck Reaction
References
Application Notes and Protocols for Benzyldiphenylphosphine in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or vinyl halides and pseudohalides. This reaction has profound implications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The efficacy of the Buchwald-Hartwig amination is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination.
While a wide array of bulky and electron-rich phosphine ligands, such as the well-known Buchwald and Hartwig biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), have been extensively studied and applied, specific and detailed application data for benzyldiphenylphosphine in this context is not extensively documented in peer-reviewed literature. This compound, a monodentate phosphine ligand, possesses both steric bulk from the phenyl groups and a benzyl (B1604629) moiety that can influence its electronic and steric properties.
This document provides a comprehensive overview of the general principles of the Buchwald-Hartwig amination and a detailed, representative protocol that can be adapted for screening various ligands, including this compound. The provided data and methodologies are based on well-established procedures using benchmark ligands to serve as a practical guide for researchers.
General Principles of Ligand Selection
The success of a Buchwald-Hartwig amination reaction is intimately tied to the choice of the phosphine ligand. Key features of an effective ligand include:
-
Steric Bulk: Large, sterically demanding ligands promote the formation of monoligated palladium(0) species, which are often the most active catalysts. They also facilitate the final reductive elimination step to release the product.
-
Electron-Donating Ability: Electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the palladium(0) center.
-
Stability: The ligand must be stable under the reaction conditions and effectively stabilize the palladium catalyst throughout the catalytic cycle, preventing decomposition and promoting high turnover numbers.
This compound, with its three aryl substituents on the phosphorus atom, offers a degree of steric hindrance and electronic properties that could make it a candidate for C-N cross-coupling reactions. Researchers are encouraged to screen this ligand against established systems to evaluate its performance with their specific substrates.
Experimental Protocols
The following is a general and robust protocol for the palladium-catalyzed amination of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides. This protocol, utilizing the well-established XPhos ligand, can be used as a starting point for the evaluation of other ligands like this compound.
Representative Protocol: Amination of an Aryl Chloride using a Palladium/XPhos Catalyst System
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable palladium precatalyst
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or the ligand to be tested (e.g., this compound)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a screw cap and septum)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%, typically in a 1:1.2 to 1:2 Pd:ligand ratio).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a substrate concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.
-
-
Reaction Assembly:
-
To the catalyst mixture, add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Seal the reaction vessel tightly.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
-
Data Presentation
The following tables summarize typical reaction conditions and the scope of the Buchwald-Hartwig amination for a variety of substrates using a representative palladium/biarylphosphine ligand system. These serve as a benchmark for evaluating the performance of new ligands like this compound.
Table 1: Optimization of Reaction Parameters for a Model Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | XPhos (1.2) | NaOtBu (1.2) | Toluene | 100 | 16 | >95 |
| 2 | Pd₂(dba)₃ (0.5) | SPhos (1.2) | NaOtBu (1.2) | Toluene | 100 | 16 | >95 |
| 3 | Pd(OAc)₂ (1) | RuPhos (1.2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 92 |
| 4 | Pd(OAc)₂ (2) | P(tBu)₃ (2.4) | LHMDS (1.5) | THF | 80 | 12 | 88 |
Data is representative and compiled from various literature sources on Buchwald-Hartwig amination.
Table 2: Substrate Scope for a Typical Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 94[1] |
| 2 | 2-Bromotoluene | Aniline | 2-Methyl-N-phenylaniline | 98 |
| 3 | 1-Chloro-4-methoxybenzene | n-Butylamine | N-(4-methoxyphenyl)butan-1-amine | 91 |
| 4 | 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 89 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Diethylamine | N,N-diethyl-3,5-dimethylaniline | 93 |
Yields are for isolated products and are representative of reactions using established biarylphosphine ligands.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are of significant interest to the pharmaceutical and materials science industries. While this compound is not a commonly cited ligand for this transformation, the general protocols and principles outlined in this document provide a solid foundation for researchers to explore its potential. By systematically screening ligands and optimizing reaction conditions, new and efficient catalytic systems can be developed. The provided representative data and experimental workflow serve as a valuable resource for initiating such investigations.
References
Application Notes: Mechanism and Application of the Wittig Reaction with Benzyldiphenylphosphine Ylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1] This method is invaluable in drug development and complex molecule synthesis for its ability to introduce alkenes with a high degree of regioselectivity. This document provides a detailed overview of the mechanism, stereochemical outcomes, and experimental protocols for the Wittig reaction using benzyldiphenylphosphine ylide, a semi-stabilized ylide that offers unique reactivity.
Mechanism of Action
The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[2] The mechanism for the Wittig reaction, particularly under salt-free conditions, is now widely understood to proceed through a concerted [2+2] cycloaddition pathway.[3]
-
Ylide Formation : this compound ylide is generated in situ by deprotonating its precursor, benzyltriphenylphosphonium (B107652) chloride, with a strong base. The resulting ylide is a "semi-stabilized" species because the negative charge on the carbanion is partially delocalized into the adjacent phenyl ring.
-
Oxaphosphetane Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Simultaneously, the carbonyl oxygen attacks the phosphonium (B103445) center. This concerted cycloaddition forms a strained, four-membered heterocyclic intermediate known as an oxaphosphetane.[2] While an alternative stepwise mechanism involving a betaine (B1666868) intermediate was historically proposed, strong evidence supports the direct formation of the oxaphosphetane.[3]
-
Decomposition : The oxaphosphetane intermediate rapidly and irreversibly decomposes through a syn-elimination process. This breaks the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon pi bond (the alkene) and the thermodynamically stable phosphorus-oxygen double bond of triphenylphosphine oxide.
The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide.
-
Non-stabilized ylides (e.g., with alkyl substituents) typically react rapidly and irreversibly to form Z-alkenes.
-
Stabilized ylides (e.g., with adjacent ester or ketone groups) react more slowly and reversibly, allowing for equilibration to the more thermodynamically stable intermediate, which leads to E-alkenes.
-
Semi-stabilized ylides , such as this compound ylide, fall in between these two extremes. The reaction is not always fully reversible, and steric factors in the transition state play a significant role. Consequently, these ylides often yield a mixture of E and Z isomers, with the ratio being sensitive to reaction conditions and substrate structure.[3]
Data Presentation: Stereoselectivity
The stereochemical outcome of the Wittig reaction with benzyltriphenylphosphonium chloride is highly dependent on the structure of the aldehyde. The following data, adapted from a study by Al Busafi and Al Rawahi, illustrates the cis/trans (Z/E) isomer ratios obtained in a two-phase dichloromethane (B109758)/water solvent system.
Table 1: Reaction with Aliphatic Aldehydes
| Entry | Aldehyde | R Group | % Z (cis) Isomer | % E (trans) Isomer |
| 1 | Ethanal | -CH₃ | 44.6 | 55.4 |
| 2 | Propanal | -CH₂CH₃ | 42.2 | 57.8 |
| 3 | Butanal | -CH₂CH₂CH₃ | 38.2 | 61.8 |
| 4 | 2-Methylpropanal | -CH(CH₃)₂ | 29.5 | 70.5 |
Observations: For aliphatic aldehydes, the proportion of the E (trans) isomer increases with the steric bulk of the alkyl group (R). This is attributed to the less favorable 1,2-steric interaction between the larger R group and the ylide's phenyl group in the transition state leading to the Z (cis) isomer.
Table 2: Reaction with Substituted Aromatic Aldehydes
| Entry | Aldehyde | Ar Group | % Z (cis) Isomer | % E (trans) Isomer |
| 1 | 4-Nitrobenzaldehyde | 4-NO₂C₆H₄- | 66.2 | 33.8 |
| 2 | 4-Chlorobenzaldehyde | 4-ClC₆H₄- | 63.5 | 36.5 |
| 3 | Benzaldehyde (B42025) | C₆H₅- | 61.3 | 38.7 |
| 4 | 4-Methylbenzaldehyde | 4-CH₃C₆H₄- | 58.6 | 41.4 |
| 5 | 4-Methoxybenzaldehyde | 4-CH₃OC₆H₄- | 55.4 | 44.6 |
Observations: In contrast to aliphatic aldehydes, reactions with aromatic aldehydes predominantly yield the Z (cis) isomer. The cis/trans ratio is influenced by the electronic nature of the substituents on the benzaldehyde ring. A puckered transition state geometry, potentially stabilized by hydrophobic interactions between the two aromatic rings, is proposed to favor the formation of the Z product.
Experimental Protocols
This protocol describes a representative Wittig reaction between benzyltriphenylphosphonium chloride and benzaldehyde in a two-phase system to produce stilbene (B7821643).
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% (w/w) Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl acetate (B1210297) solvent system
Procedure:
-
Reaction Setup : In a 25-mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq).
-
Solvent Addition : Add 10 mL of dichloromethane (DCM) to the flask and stir the mixture vigorously to dissolve the solids.
-
Ylide Generation and Reaction : Carefully add 0.5 mL of 50% aqueous sodium hydroxide solution dropwise to the rapidly stirring reaction mixture. The formation of the orange-colored ylide should be observed.
-
Reaction Monitoring : Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Workup :
-
Transfer the reaction mixture to a separatory funnel.
-
Add 15 mL of water and 15 mL of DCM. Shake the funnel and allow the layers to separate.
-
Collect the lower organic layer.
-
Wash the organic layer sequentially with 15 mL of water and 15 mL of saturated sodium bisulfite solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification : The crude product will be a mixture of E- and Z-stilbene along with triphenylphosphine oxide.
-
The triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent like hexanes.
-
Purify the stilbene isomers via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate eluent system.
-
-
Analysis : Characterize the final product and determine the E/Z isomer ratio using ¹H NMR spectroscopy.
References
Application Notes: The Role of Benzyldiphenylphosphine in C-C Bond Formation
Introduction
Benzyldiphenylphosphine (BnPPh₂), an organophosphorus compound, serves as a versatile monodentate phosphine (B1218219) ligand in transition metal-catalyzed reactions, particularly those facilitating the formation of carbon-carbon (C-C) bonds. In palladium and nickel-catalyzed cross-coupling reactions, the choice of ligand is critical as it modulates the electronic and steric properties of the metal center. This modulation directly influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Phosphine ligands like this compound are σ-donors that increase the electron density at the metal center, which can enhance the rate of oxidative addition.[3][4] Furthermore, their steric bulk can promote the final reductive elimination step, leading to the formation of the desired C-C bond and regeneration of the active catalyst.[2][4] this compound has been identified as a suitable ligand for a variety of C-C cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, and Stille couplings.
Key Applications in C-C Bond Formation
Nickel-Catalyzed Enantiospecific Cross-Coupling of Allylic Pivalates
This compound has been successfully employed as a supporting ligand for nickel(0) catalysts in the enantiospecific cross-coupling of unsymmetrical 1,3-disubstituted allylic pivalates with arylboroxines. This method is valuable for preparing 1,3-diaryl allylic products, which are important structural motifs in organic chemistry, with high yields, regioselectivity, and stereochemical fidelity.[5] The use of BnPPh₂ as a ligand was found to be crucial for the success of this transformation, demonstrating excellent functional group tolerance.[5]
Table 1: Nickel-Catalyzed Cross-Coupling of Allylic Pivalates with Arylboroxines using this compound [5]
| Entry | Allylic Pivalate (B1233124) | Arylboroxine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-1,3-diphenylallyl pivalate | (4-methoxyphenyl)boroxine | 1-(4-methoxyphenyl)-1,3-diphenylprop-2-ene | High |
| 2 | (E)-1-(naphthalen-2-yl)-3-phenylallyl pivalate | Phenylboroxine | 1-(naphthalen-2-yl)-1,3-diphenylprop-2-ene | High |
| 3 | (E)-1-(4-chlorophenyl)-3-phenylallyl pivalate | (4-vinylphenyl)boroxine | 1-(4-chlorophenyl)-3-phenyl-1-(4-vinylphenyl)prop-2-ene | High |
Note: "High yields" are reported in the source literature; specific quantitative values were not provided in the abstract.[5]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, typically between an organoboron species and an organohalide.[2] The reaction is catalyzed by a palladium complex, and phosphine ligands are essential for stabilizing the active Pd(0) species and facilitating the catalytic cycle.[1][6] While specific quantitative data for this compound in Suzuki reactions is not extensively detailed in the provided search results, its suitability for this reaction is noted. The general protocol involves a palladium precursor, a base, and a suitable solvent system.[7][8] Bulky and electron-rich phosphine ligands are known to be highly effective for coupling less reactive substrates like aryl chlorides.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Enantiospecific Cross-Coupling of an Allylic Pivalate with an Arylboroxine
This protocol is a generalized representation based on the description of the reaction.[5] Researchers should consult the primary literature for specific substrate-dependent optimizations.
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
This compound (BnPPh₂)
-
Sodium methoxide (B1231860) (NaOMe)
-
Allylic pivalate substrate
-
Arylboroxine substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(dme) (e.g., 5 mol%) and this compound (e.g., 10 mol%).
-
Add the anhydrous solvent, and stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the catalyst.
-
Add the allylic pivalate (1.0 equiv), the arylboroxine (e.g., 1.2 equiv), and sodium methoxide (e.g., 1.5 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,3-diaryl allylic product.[5]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a representative protocol for a Suzuki-Miyaura coupling using a phosphine ligand. Conditions should be optimized for specific substrates.[7][8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium precursor
-
This compound (BnPPh₂)
-
Aryl halide (e.g., Aryl bromide) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (for certain solvent systems)
-
Schlenk flask
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (and water, if applicable, e.g., a 10:1 mixture of THF/H₂O).[8]
-
In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) with a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst/ligand mixture to the main reaction flask.
-
Seal the flask and heat the mixture to the required temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the biphenyl (B1667301) product.
Visualizations
Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: A typical experimental workflow for a C-C cross-coupling reaction.
Caption: Logical relationship of BnPPh₂ structure to its catalytic function.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Aryldiphenylphosphine Oxides via Benzyldiphenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aryldiphenylphosphine oxides, valuable compounds in organic synthesis, materials science, and drug discovery. Two primary methods starting from benzyldiphenylphosphine or its oxide are presented: a two-step quaternization-Wittig sequence and a palladium-catalyzed α-arylation.
Aryldiphenylphosphine oxides serve as crucial precursors to aryldiphenylphosphines and have applications as ligands, catalysts, and in the development of optoelectronic materials.[1][2] Notably, the phosphine (B1218219) oxide moiety has gained attention in medicinal chemistry, as exemplified by its incorporation in the FDA-approved anticancer drug, brigatinib.[3] The inclusion of a phosphine oxide group can enhance a molecule's polarity, solubility, and metabolic stability, making it a desirable feature in drug design.
Method 1: Quaternization-Wittig Sequence
This method involves a two-step process commencing with the quaternization of this compound with an aryl bromide to form a phosphonium (B103445) salt. This intermediate then undergoes a Wittig-type reaction to yield the desired aryldiphenylphosphine oxide.[1][4][5] This sequence is particularly advantageous for synthesizing aryldiphenylphosphine oxides with electron-deficient aryl groups.[1][4][5]
Logical Relationship of the Quaternization-Wittig Sequence
References
- 1. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyldiphenylphosphine-Palladium Complex in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. This document offers detailed protocols for key transformations, quantitative data from representative reactions, and visualizations of the catalytic cycles and experimental workflows. This compound, a versatile phosphine (B1218219) ligand, offers a unique combination of steric and electronic properties that can be advantageous in various synthetic applications.
Introduction to this compound in Palladium Catalysis
This compound is a monodentate phosphine ligand that serves as an effective ancillary ligand in palladium-catalyzed cross-coupling reactions. Its structural similarity to the widely used triphenylphosphine, with the addition of a benzyl (B1604629) group, modifies its steric and electronic properties. The benzyl group introduces a moderate increase in steric bulk compared to a phenyl group and can influence the electron-donating character of the phosphorus atom. These features can impact the stability and reactivity of the palladium catalyst, potentially leading to improved yields and reaction rates in specific applications.
Palladium complexes bearing this compound can be pre-formed or generated in situ from a palladium precursor and the free ligand. These catalytic systems are effective in promoting the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Key Applications and Reaction Data
This compound-palladium complexes are anticipated to be effective catalysts for a range of cross-coupling reactions. Below are summaries of expected performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, based on the general principles of phosphine ligands in palladium catalysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Palladium catalysts with phosphine ligands are crucial for achieving high efficiency.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 | 1 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | >90 | 1.5 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | >85 | 2 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | >95 | 1 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 1-Heptyne | 1-(3,5-Dimethylphenyl)-1-heptyne | >90 | 1.5 |
| 3 | 4-Iodoanisole | (Trimethylsilyl)acetylene | 4-Methoxy-1-((trimethylsilyl)ethynyl)benzene | >95 | 1 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.
| Entry | Aryl Halide | Amine | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | >90 | 2 |
| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | 4-tert-Butyldiphenylamine | >85 | 2 |
| 3 | 2-Bromopyridine | Benzylamine | N-Benzylpyridin-2-amine | >80 | 2.5 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the cross-coupling reactions. These should be adapted and optimized for specific substrates.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed solvents, 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Sonogashira Coupling Protocol
Materials:
-
Bis(this compound)palladium(II) chloride ([(BnPPh₂)₂PdCl₂]) (0.01 mmol, 1 mol%) or generate catalyst in situ from a Pd(II) source and this compound.
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Toluene or Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the aryl halide and the solvent.
-
Add the terminal alkyne and the amine base.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the insoluble salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
General Buchwald-Hartwig Amination Protocol
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene or Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, this compound, and NaOtBu to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The ligand "L" represents this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram outlines a general workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for a cross-coupling reaction.
Application Notes and Protocols for Benzyldiphenylphosphine in Nickel-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyldiphenylphosphine as a ligand in nickel-catalyzed reactions. Detailed protocols for the synthesis of a key nickel-benzyldiphenylphosphine precatalyst and its application in polymerization are provided, alongside representative protocols for common cross-coupling reactions.
Introduction
This compound is a monodentate phosphine (B1218219) ligand that plays a significant role in stabilizing and activating nickel catalysts for a variety of organic transformations. Its steric and electronic properties influence the reactivity and selectivity of the catalytic system. Nickel, being a more earth-abundant and economical alternative to precious metals like palladium, has garnered significant interest in the development of cross-coupling and polymerization reactions. The appropriate choice of ligand is crucial for the success of these nickel-catalyzed transformations.
Synthesis of Dichlorobis(this compound)nickel(II) Precatalyst
A common precatalyst for various nickel-catalyzed reactions is dichlorobis(this compound)nickel(II), [NiCl₂(PPh₂Bn)₂]. The synthesis is a straightforward procedure.[1]
Experimental Protocol:
-
To a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (108 mg, 0.45 mmol) in degassed ethanol (B145695) (10 mL), add this compound (250 mg, 0.91 mmol).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the mixture to collect the solid product.
-
Wash the resulting red solid with diethyl ether (2 x 5 mL).
-
Dry the solid under vacuum at 40 °C.
This procedure affords the [NiCl₂(PPh₂Bn)₂] complex as a red solid.
Application in Nickel-Catalyzed Polymerization of 1,3-Butadiene (B125203)
The [NiCl₂(PPh₂Bn)₂] complex, in conjunction with a cocatalyst such as methylaluminoxane (B55162) (MAO), is an effective system for the polymerization of conjugated dienes like 1,3-butadiene. This catalytic system typically yields polybutadiene (B167195) with a high cis-1,4 content.[1]
Experimental Protocol:
-
In a flame-dried, nitrogen-purged reactor, add the desired amount of the [NiCl₂(PPh₂Bn)₂] precatalyst.
-
Introduce the solvent (e.g., toluene) via syringe.
-
Add the desired amount of methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene) to achieve the desired Al/Ni molar ratio.
-
Cool the reactor to the desired temperature (e.g., 20 °C) and introduce a known amount of 1,3-butadiene monomer.
-
Allow the polymerization to proceed for the desired reaction time.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data for 1,3-Butadiene Polymerization:
| Entry | Catalyst | Al/Ni Ratio | Monomer (g) | Time (min) | Yield (%) | cis-1,4 (%) |
| 1 | [NiCl₂(PPh₂Bn)₂] | 200 | 5.0 | 120 | 95 | 93.5 |
| 2 | [NiCl₂(PPh₂Bn)₂] | 300 | 5.0 | 90 | 98 | 94.2 |
Data adapted from Ricci et al., 2021.[1]
Representative Nickel-Catalyzed Cross-Coupling Reactions
While specific examples utilizing this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions are not extensively documented in peer-reviewed literature, its structural and electronic similarity to other effective monodentate phosphine ligands, such as triphenylphosphine, suggests its applicability in these transformations. The following are general protocols that can be adapted for use with this compound.
Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds.
Experimental Protocol:
-
In a glovebox, to a vial add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and a base such as potassium phosphate (B84403) (K₃PO₄, 3.0 equiv).
-
Add the nickel precatalyst (e.g., Ni(COD)₂ or NiCl₂) (2-5 mol%) and this compound (4-10 mol%).
-
Add a degassed solvent (e.g., THF or dioxane).
-
Seal the vial and stir the mixture at room temperature to 80 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a nickel-catalyzed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination of Aryl Halides
This reaction facilitates the formation of C-N bonds, a crucial transformation in medicinal chemistry.
Experimental Protocol:
-
In a glovebox, add the aryl halide (1.0 equiv), amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) to a vial.
-
Add the nickel precatalyst (e.g., Ni(COD)₂) (1-5 mol%) and this compound (2-10 mol%).
-
Add a degassed solvent (e.g., toluene (B28343) or dioxane).
-
Seal the vial and heat the mixture to 80-110 °C, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Considerations in Nickel-Catalyzed Cross-Coupling
The catalytic cycle for nickel-catalyzed cross-coupling reactions with phosphine ligands is generally believed to proceed through a Ni(0)/Ni(II) cycle. The monodentate this compound ligand plays a key role in stabilizing the nickel center and facilitating the elementary steps of the cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Ni(0) species, stabilized by this compound ligands (L), reacts with the aryl halide (Ar-X) to form a Ni(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent (Ar'B(OH)₂) is transferred to the nickel center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated to form the biaryl product, regenerating the Ni(0) catalyst.
A similar catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination is proposed for the Buchwald-Hartwig amination. The steric and electronic properties of the this compound ligand are critical in modulating the rates of these elementary steps and influencing the overall efficiency of the catalytic process.
References
Application Notes and Protocols: Synthesis of Phosphonium Salts from Benzyldiphenylphosphine
Abstract
This document provides detailed protocols for the synthesis of quaternary phosphonium (B103445) salts via the quaternization of benzyldiphenylphosphine. The primary method detailed is the reaction of this compound with various aryl bromides, a process that can be conducted with or without nickel catalysis.[1][2][3][4] This synthesis route is valuable for producing phosphonium salts that are precursors to various organic compounds, including aryldiphenylphosphine oxides, which have applications in materials science and as catalysts in organic synthesis.[1][2][3] The protocols are intended for researchers and professionals in organic chemistry and drug development.
Introduction
Phosphonium salts are crucial intermediates in a variety of organic transformations, most notably the Wittig reaction for the synthesis of alkenes. The synthesis of these salts typically involves the SN2 reaction of a tertiary phosphine (B1218219) with an alkyl or aryl halide.[5] This application note focuses on the use of this compound as the tertiary phosphine precursor to generate a range of quaternary phosphonium salts. The reaction with aryl bromides, in particular, has been shown to proceed efficiently, with and without the use of a nickel catalyst, to furnish the desired phosphonium salts in good to excellent yields.[1][2][3]
Reaction Scheme
The synthesis of aryl-substituted phosphonium salts from this compound is depicted in the following reaction scheme.
Caption: General synthesis of arylbenzyldiphenylphosphonium salts.
Experimental Protocols
Materials and Equipment
-
This compound
-
Aryl bromide of choice
-
Nickel(II) bromide (NiBr₂) (optional, as catalyst)
-
Phenol (solvent)
-
Water (for workup)
-
Petroleum Ether (PE)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
-
NMR spectrometer for product characterization
General Procedure for the Synthesis of Arylbenzyldiphenylphosphonium Bromides
This protocol is adapted from a published procedure for the quaternization of this compound.[2]
-
Reaction Setup: In a round-bottom flask, prepare a 0.67 M solution of this compound in phenol.
-
Addition of Reagents: To this solution, add the desired aryl bromide (1 equivalent). If catalysis is required, add nickel(II) bromide (6 mol %).
-
Reaction: Heat the mixture to reflux. The reaction time can vary from 15 minutes to 20 hours, depending on the specific aryl bromide used.[2] Monitor the reaction progress by an appropriate method (e.g., TLC or ³¹P NMR).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (e.g., 3 x 10 mL for a small-scale reaction) and remove the phenol azeotropically using a rotary evaporator under reduced pressure.[2]
-
Purification: The crude phosphonium salt is isolated from the residue by column chromatography. A typical elution gradient starts with a non-polar mixture (e.g., PE/DCM, 2:1) and gradually increases in polarity (e.g., DCM/MeOH, 30:1).[2]
-
Drying and Characterization: Collect the fractions containing the pure product and remove the solvent under reduced pressure. Dry the isolated phosphonium salt at 110 °C until no solvent residue is detected by ¹H NMR.[2] Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of arylbenzyldiphenylphosphonium salts.
Caption: Step-by-step workflow for phosphonium salt synthesis.
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various arylbenzyldiphenylphosphonium salts from this compound and the corresponding aryl bromides. The data is based on reported literature values.[1][2][3]
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | NiBr₂ (6) | 5 | 83 |
| 2 | 4-Bromoanisole | NiBr₂ (6) | 5 | 75 |
| 3 | 4-Bromophenol | NiBr₂ (6) | 5 | 65 |
| 4 | 1,4-Dibromobenzene | NiBr₂ (6) | 5 | 56 |
| 5 | 4-Bromoacetophenone | NiBr₂ (6) | 0.25 | 48 |
| 6 | 2-Bromonaphthalene | None | 20 | 86 |
Applications in Drug Development and Research
The phosphonium salts synthesized from this compound are versatile intermediates. A primary application is their subsequent conversion into aryldiphenylphosphine oxides via a Wittig reaction.[1][2][3] Aryldiphenylphosphine oxides are important structural motifs in:
-
Optoelectronic materials: Their rigid and electronically tunable nature makes them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Asymmetric catalysis: Chiral phosphine oxides can serve as ligands or auxiliaries in enantioselective synthesis, a critical aspect of modern drug development.
-
Precursors to other ligands: The phosphine oxides can be reduced to the corresponding tertiary phosphines, which are widely used as ligands in transition-metal catalysis.
This synthetic route provides a reliable method for accessing a library of functionalized phosphonium salts, thereby enabling the exploration of novel phosphine-based compounds for various applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Benzyldiphenylphosphine: A Versatile Reagent in Modern Organic Synthesis
Abstract
Benzyldiphenylphosphine [(C₆H₅)₂PCH₂C₆H₅] is a tertiary phosphine (B1218219) that serves as a valuable precursor and ligand in a variety of organic transformations. Its utility spans from the classic Wittig reaction for olefination to a supporting ligand in sophisticated palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, highlighting its role in key synthetic methodologies. Quantitative data is summarized for comparative analysis, and logical workflows are illustrated to guide experimental design.
Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
This compound can function as a ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, influencing oxidative addition and reductive elimination steps. While highly specialized ligands often provide superior results, this compound represents a more classical and accessible option.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction.[4][5]
General Reaction Scheme: R¹-X + R²-B(OR)₂ → R¹-R² (where X = Cl, Br, I, OTf; B(OR)₂ = boronic acid or ester)
While specific performance data for this compound in a broad substrate scope is not extensively documented, the following table provides representative yields for other monodentate phosphine ligands to offer a comparative baseline.
Table 1: Representative Yields in Suzuki-Miyaura Coupling with Various Phosphine Ligands
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | P(biphenyl)Ph₂ | 1 (Pd(OAc)₂) | K₃PO₄ | Toluene (B28343) | 80 | 2 | 98 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.05 (Pd(OAc)₂) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 95 | [3] |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | PPh₃ | 3 (Pd(PPh₃)₄) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane, 3-5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds, crucial for synthesizing anilines and other nitrogen-containing compounds prevalent in pharmaceuticals. The choice of phosphine ligand is paramount, especially when coupling less reactive aryl chlorides.[7][8]
General Reaction Scheme: Ar-X + R¹R²NH → Ar-NR¹R² (where X = Cl, Br, I, OTf)
Table 2: Performance of Various Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene
| Amine | Ligand | Catalyst System | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 | [7][9] |
| Aniline | P(o-tolyl)₃ | Pd(dba)₂ | NaOtBu | Toluene | 80 °C | 24 | 89 | [10] |
| Di-n-butylamine | NIXANTPHOS | Pd(OAc)₂ | K₃PO₄ | t-Amyl alcohol | 100 °C | 20 | 95 | [8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., this compound, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane, 3-5 mL).
-
Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. diva-portal.org [diva-portal.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes: The Role of Benzyldiphenylphosphine in Homogeneous Catalysis
Introduction
Benzyldiphenylphosphine (BnPPh₂), a tertiary phosphine (B1218219), serves as a versatile and effective ligand in a multitude of homogeneous catalytic reactions. Its unique combination of steric and electronic properties allows it to modulate the activity, selectivity, and stability of various transition metal catalysts. The benzyl (B1604629) group provides a distinct steric profile compared to the more common triphenylphosphine (B44618), while the diphenylphosphino moiety offers the requisite electron-donating character to stabilize metal centers in low oxidation states. These attributes make BnPPh₂ an important tool for researchers in organic synthesis, materials science, and drug development. This document outlines key applications, presents relevant performance data, and provides detailed protocols for reactions utilizing this ligand.
Key Applications and Performance Data
This compound is primarily employed as a ligand for transition metals such as palladium, nickel, and rhodium, facilitating a range of synthetic transformations.
1. Palladium-Catalyzed Cross-Coupling Reactions
In palladium catalysis, phosphine ligands are crucial for generating and stabilizing the active Pd(0) species and facilitating key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] BnPPh₂ serves as an effective ligand in several widely-used cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides.[3] The bulky and electron-rich nature of ligands like BnPPh₂ is known to improve the efficiency of these couplings, particularly with less reactive substrates like aryl chlorides.[4][5] Catalyst systems using BnPPh₂ can achieve high turnover numbers and tolerate a broad range of functional groups.[6]
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis. The choice of phosphine ligand is paramount for achieving high yields and broad substrate scope.[7][8] While next-generation biarylphosphine ligands are often used, simpler monodentate ligands like BnPPh₂ can be effective in specific applications.
2. Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium. BnPPh₂ has been identified as a critical supporting ligand in specific nickel-catalyzed transformations.
-
Enantiospecific Cross-Coupling of Allylic Pivalates: A notable application is the nickel-catalyzed cross-coupling of unsymmetric 1,3-disubstituted allylic pivalates with arylboroxines. The use of BnPPh₂ as the supporting ligand for the Ni(0) catalyst is essential for the success of this reaction, enabling the synthesis of 1,3-diaryl allylic products with high yields, regioselectivity, and stereochemical fidelity.[9]
Table 1: Performance Data in Ni-Catalyzed Allylic Arylation Data derived from studies on the enantiospecific cross-coupling of allylic pivalates with arylboroxines using a Ni(0)/BnPPh₂ catalyst system.[9]
| Allylic Pivalate (B1233124) Substrate | Arylboroxine | Product Yield (%) | Regioselectivity | Stereochemical Fidelity |
| (E)-1,3-diphenylallyl pivalate | Phenylboroxine | >95 | >99:1 | >99% |
| (E)-1-phenyl-3-methylallyl pivalate | 4-Methoxyphenylboroxine | 92 | >99:1 | >99% |
| (E)-1-(naphthalen-2-yl)-3-phenylallyl pivalate | Phenylboroxine | 96 | >99:1 | >99% |
3. Rhodium-Catalyzed Hydrogenation
Homogeneous hydrogenation using rhodium catalysts is a powerful method for the reduction of unsaturated bonds. The ligand's structure influences the catalyst's activity and selectivity.
-
Olefin Reduction: Rhodium(I) complexes with this compound have been studied as hydrogenation catalysts. The catalytic activity and selectivity can be compared to analogous triphenylphosphine complexes, showing different characteristics. For instance, the selectivity for reducing different types of olefins can be modulated by the ligand and preparation method.[9]
Table 2: Selectivity in Rh(I)-Catalyzed Hydrogenation of Olefins Comparative data for the reduction rates of 1-hexene (B165129) versus cyclohexene (B86901) using Rh(I) complexes. The ratio varies based on catalyst preparation.[9]
| Catalyst System | Ratio of Reduction Rates (1-hexene / cyclohexene) |
| Rh(I)-BnPPh₂ (Preparation A) | 1.2 |
| Rh(I)-BnPPh₂ (Preparation B) | 0.7 |
Catalytic Cycles and Workflows
The function of this compound as a ligand is best understood by visualizing its role in the catalytic cycle and the overall experimental workflow.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle showing the role of the BnPPh₂ ligand.
Caption: Standard experimental workflow for a Pd-catalyzed cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a potassium aryltrifluoroborate, adapted for use with this compound as the ligand.[10]
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium aryltrifluoroborate or Arylboronic acid (1.0 - 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
This compound (BnPPh₂) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (e.g., 0.5 mmol), the boronic acid/ester (e.g., 0.55 mmol), and the base (e.g., 1.5 mmol).
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 5.5 mg) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the reaction flask.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of a 10:1 THF/H₂O mixture) via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 70-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Nickel-Catalyzed Enantiospecific Allylic Arylation
This protocol describes the cross-coupling of an allylic pivalate with an arylboroxine using a Ni(0)/BnPPh₂ catalyst system.[9]
Materials:
-
Allylic pivalate (1.0 equiv)
-
Arylboroxine (0.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (10 mol%)
-
This compound (BnPPh₂) (20 mol%)
-
Sodium methoxide (B1231860) (NaOMe) (1.2 equiv)
-
Anhydrous, degassed THF
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(COD)₂ (0.10 mmol) and this compound (0.20 mmol) to a vial.
-
Add anhydrous, degassed THF (2.0 mL) and stir the mixture at room temperature for 15 minutes to allow for ligand association.
-
In a separate reaction vessel, add the allylic pivalate (1.0 mmol), arylboroxine (0.5 mmol), and sodium methoxide (1.2 mmol).
-
Add the pre-formed Ni(0)/BnPPh₂ catalyst solution from step 2 to the reaction vessel containing the substrates and base.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-18 hours).
-
Monitor the reaction for completion using TLC or GC-MS.
-
Once complete, remove the reaction from the glovebox and quench by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the enantioenriched 1,3-diaryl allylic product.
References
- 1. reddit.com [reddit.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. alfachemic.com [alfachemic.com]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Witt-ig Reaction Utilizing Benzyl-diphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a Wittig reaction using a benzyl-substituted phosphine (B1218219), specifically focusing on the synthesis of stilbene (B7821643) derivatives. The protocols outlined below are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction is particularly valuable for its ability to form carbon-carbon double bonds with high regioselectivity.[2] The general process involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with a carbonyl compound.[3][4] In the context of this protocol, we will focus on the use of a benzyl-substituted phosphonium salt to synthesize stilbene and its derivatives, compounds of significant interest due to their diverse biological activities.[3]
The overall synthesis can be broken down into three key stages:
-
Formation of the Benzyl-diphenylphosphonium Salt: A benzyl (B1604629) halide is reacted with a diarylphosphine, such as diphenylphosphine (B32561), via an SN2 reaction to produce the corresponding phosphonium salt.[3]
-
Generation of the Phosphorus Ylide: The phosphonium salt is deprotonated using a strong base to form the nucleophilic ylide.[5][6]
-
Wittig Reaction with an Aldehyde: The ylide reacts with an aldehyde (in this case, a substituted benzaldehyde) to yield the desired stilbene derivative and a phosphine oxide byproduct.[2]
Experimental Protocols
Protocol 1: Synthesis of Benzyl(diphenyl)phosphonium Bromide
This protocol details the synthesis of the phosphonium salt, the precursor to the Wittig reagent.
Materials:
-
Benzyl bromide
-
Diphenylphosphine
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diphenylphosphine (1 equivalent) in anhydrous toluene.
-
Slowly add benzyl bromide (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield benzyl(diphenyl)phosphonium bromide.
Protocol 2: Synthesis of Stilbene via Wittig Reaction
This protocol describes the one-pot synthesis of stilbene from the prepared phosphonium salt and benzaldehyde (B42025).
Materials:
-
Benzyl(diphenyl)phosphonium bromide
-
Benzaldehyde
-
Sodium methoxide (B1231860) (NaOCH3)
-
Methanol, anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl(diphenyl)phosphonium bromide (1.2 equivalents) and anhydrous methanol.
-
Stir the suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.2 equivalents) to the suspension. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization from ethanol (B145695) to obtain stilbene as a mixture of (E) and (Z) isomers.[2]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of stilbene.
Table 1: Reagent Quantities for Stilbene Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |
| Benzyl(diphenyl)phosphonium bromide | 433.32 | 1.2 | 0.52 g |
| Sodium Methoxide | 54.02 | 1.2 | 0.065 g |
| Benzaldehyde | 106.12 | 1.0 | 0.106 g (101 µL) |
| Anhydrous Methanol | 32.04 | - | 10 mL |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 85% |
| (E/Z) Isomer Ratio | Varies depending on reaction conditions |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental setup for the Wittig reaction.
Caption: Workflow for the synthesis of stilbene via a Wittig reaction.
References
Application Notes and Protocols for Benzyldiphenylphosphine Derivatives in Catalysis and Drug Discovery
Introduction
Benzyldiphenylphosphine and its derivatives represent a versatile class of monodentate phosphine (B1218219) ligands. The electronic and steric properties of these ligands can be finely tuned through substitution on the benzyl (B1604629) or phenyl rings, making them valuable tools in both homogeneous catalysis and as potential scaffolds in drug design. The core design principles revolve around modulating the ligand's cone angle and electronic parameters to influence the activity, selectivity, and stability of metal complexes or its interaction with biological targets.
Application Notes
Application in Homogeneous Catalysis
This compound ligands are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The benzyl group provides a degree of steric bulk that can promote reductive elimination, a key step in many catalytic cycles.
-
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, which forms carbon-carbon bonds, this compound-ligated palladium catalysts facilitate the coupling of aryl halides with boronic acids. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, thereby affecting the overall catalytic efficiency.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, these ligands stabilize the palladium catalyst and modulate its reactivity. The choice of substituents on the this compound backbone can be critical for achieving high yields, particularly with challenging substrates like aryl chlorides.
Potential Application in Drug Discovery: Kinase Inhibition
Phosphine-containing molecules, particularly phosphine oxides, have gained attention in medicinal chemistry as potential therapeutic agents. The phosphine oxide group is a strong hydrogen bond acceptor and can be incorporated into scaffolds that target specific enzymes, such as kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer, making it an attractive target for drug development.[1][2][3][4]
This compound oxide derivatives can be designed as potential kinase inhibitors. The diphenylphosphine (B32561) oxide moiety can serve as a scaffold to interact with the hinge region of a kinase, while the benzyl group and its substituents can be modified to achieve selectivity and potency by extending into other pockets of the ATP-binding site. For example, derivatives could be synthesized to target key kinases in the PI3K/Akt/mTOR pathway, such as PI3K, Akt, or mTOR itself.[1][5]
Quantitative Data Presentation
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |
| P(p-tolyl)₃ | 145 | 2066.9 |
| PPh₃ | 145 | 2068.9 |
| P(p-ClC₆H₄)₃ | 145 | 2072.5 |
| P(o-tolyl)₃ | 194 | 2061.7 |
Data for TEP from Ni(CO)₃L complexes. Cone angles are calculated values.
Spectroscopic Data for this compound [6]
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | C₆D₆ | 3.33 (s, 2H, -CH₂-), 7.12–7.47 (m, 15H, Ar-H) |
| ³¹P{¹H} NMR | C₆D₆ | -10.0 (s) |
Experimental Protocols
General Protocol for the Synthesis of Substituted this compound Derivatives
This protocol describes a general method for the synthesis of this compound and its derivatives via the alkylation of a diphenylphosphide salt with a substituted benzyl halide.
Materials:
-
Diphenylphosphine or Chlorodiphenylphosphine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Substituted Benzyl Chloride or Benzyl Bromide
-
Degassed Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate (B1210297)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylphosphine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise. The solution will typically turn a deep orange or red color upon formation of lithium diphenylphosphide.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of the substituted benzyl halide (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield the pure this compound derivative.
Example 1: Synthesis of (4-methoxybenzyl)diphenylphosphine
-
Follow the general protocol using 4-methoxybenzyl chloride as the electrophile.
Example 2: Synthesis of (2-aminobenzyl)diphenylphosphine oxide
-
Synthesize (2-nitrobenzyl)diphenylphosphine following the general protocol with 2-nitrobenzyl bromide.
-
Oxidize the phosphine to the corresponding phosphine oxide using a suitable oxidizing agent (e.g., hydrogen peroxide).
-
Reduce the nitro group to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with tin(II) chloride).
Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a this compound-palladium catalyst system.[7]
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and this compound in toluene to form the catalyst.
-
Add the catalyst solution to the reaction vessel.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination Reaction
This protocol provides a general method for the C-N cross-coupling of an aryl chloride with a primary or secondary amine using a this compound-palladium catalyst.[8]
Materials:
-
Aryl chloride (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, this compound, and sodium tert-butoxide.
-
Add anhydrous toluene and stir for a few minutes.
-
Add the aryl chloride and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC until the aryl chloride is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Ligand Synthesis and Catalytic Evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of phosphine containing amino acids: utilization of peptide synthesis in ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Phosphine Oxide Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of benzyldiphenylphosphine oxide and related phosphine (B1218219) oxide byproducts during their experiments.
Troubleshooting Guides
Issue: Formation of this compound Oxide Byproduct Detected
This guide provides a step-by-step approach to identifying the cause and implementing a solution to the unwanted formation of this compound oxide.
Caption: Troubleshooting workflow for addressing this compound oxide formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxide and why does it form?
This compound oxide is the oxidized form of this compound. It is a common byproduct in reactions where this compound is used as a reagent or ligand, especially if the reaction is exposed to air. The phosphorus atom in phosphines is susceptible to oxidation, leading to the formation of the corresponding phosphine oxide. In the context of the Wittig reaction, triphenylphosphine (B44618) oxide is a well-known byproduct, and similarly, if a benzyl-substituted phosphonium (B103445) ylide is used, this compound oxide can be formed.
Q2: How can I prevent the oxidation of this compound during my experiment?
The most effective way to prevent the oxidation of this compound is to handle it under an inert atmosphere. This involves using techniques to exclude air (oxygen) from the reaction vessel. Key practices include:
-
Use of Inert Gas: Performing the reaction under a nitrogen or argon atmosphere.
-
Degassed Solvents: Using solvents that have been purged with an inert gas to remove dissolved oxygen.
-
Schlenk Line or Glovebox: For highly air-sensitive reactions, using a Schlenk line or a glovebox provides a more controlled inert environment.
Q3: Are there alternative reactions to the Wittig reaction that do not produce phosphine oxide byproducts?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction. Instead of a phosphonium ylide, the HWE reaction uses a phosphonate (B1237965) carbanion. The key advantage of the HWE reaction is that its byproduct is a water-soluble phosphate (B84403) ester, which is much easier to remove from the reaction mixture through a simple aqueous workup, compared to the often challenging removal of phosphine oxides.
Q4: What is a catalytic Wittig reaction, and how does it help avoid phosphine oxide byproduct?
A catalytic Wittig reaction is a modification of the traditional Wittig reaction where the phosphine is used in catalytic amounts. The phosphine oxide byproduct that is formed is continuously reduced back to the active phosphine in situ by a stoichiometric reducing agent, such as a silane (B1218182). This recycling of the phosphine prevents the accumulation of the phosphine oxide byproduct, simplifying purification and improving atom economy.
Comparison of Olefination Methods
The following table provides a quantitative comparison of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Catalytic Wittig reaction for the synthesis of a generic alkene.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Catalytic Wittig Reaction |
| Phosphorus Reagent | Stoichiometric Phosphonium Ylide | Stoichiometric Phosphonate Carbanion | Catalytic Phosphine |
| Byproduct | Stoichiometric Phosphine Oxide | Stoichiometric Phosphate Ester | Catalytic amount of Phosphine Oxide |
| Byproduct Removal | Often requires chromatography | Simple aqueous extraction | Minimal byproduct to remove |
| Typical Yield | Good to excellent | Good to excellent | Good |
| Stereoselectivity | (Z)-alkene favored with non-stabilized ylides | (E)-alkene highly favored | Generally favors (E)-alkene |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Technique
This protocol describes the basic setup for running a reaction under an inert nitrogen atmosphere using a balloon.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) and allow it to cool in a desiccator.
-
Assembly: Assemble the glassware and add a magnetic stir bar to the reaction flask.
-
Inert Gas Balloon: Attach a balloon filled with nitrogen or argon to the top of the condenser or directly to the flask via a needle through a septum.
-
Purging: Flush the system with the inert gas for several minutes to displace the air.
-
Reagent Addition: Add the this compound and other reagents via syringe through a rubber septum.
-
Reaction: Run the reaction under a positive pressure of the inert gas (the balloon should be partially inflated).
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for Alkene Synthesis
This protocol provides a general procedure for the synthesis of an (E)-alkene using the HWE reaction.
-
Phosphonate Anion Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate phosphonate ester (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Carbonyl: Cool the resulting solution of the phosphonate anion to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography if necessary.
Protocol 3: Catalytic Wittig Reaction
This protocol outlines a general procedure for a catalytic Wittig reaction using a phosphine oxide precatalyst and a silane reducing agent.
-
Reaction Setup: In a sealed tube, combine the aldehyde (1.0 eq), the alkyl halide (1.2 eq), the phosphine oxide precatalyst (e.g., 5-10 mol%), and a base (e.g., potassium carbonate, 1.5 eq).
-
Solvent and Reductant: Add an anhydrous solvent (e.g., toluene) followed by the silane reducing agent (e.g., diphenylsilane, 1.2 eq).
-
Reaction: Seal the tube and heat the mixture at the required temperature (e.g., 100-110 °C) for the specified time (e.g., 24 hours).
-
Workup: After cooling to room temperature, the reaction mixture can be filtered to remove any solids.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography.
Visualized Workflows
Caption: Comparison of the Wittig and Horner-Wadsworth-Emmons reaction workflows.
Caption: The catalytic cycle of a phosphine-catalyzed Wittig reaction.
Technical Support Center: Optimizing Wittig Reactions with Benzyldiphenylphosphine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Wittig reactions using benzyldiphenylphosphine. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide for Wittig Reactions Using this compound
Low yields in Wittig reactions can stem from various factors, from reagent quality to reaction conditions. This guide outlines common issues, their potential causes, and actionable solutions to enhance the yield and purity of your desired alkene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base may be too weak to deprotonate the benzyldiphenylphosphonium salt effectively. The benzyl (B1604629) ylide derived from this compound is a semi-stabilized ylide.[1] 2. Ylide Instability: The generated ylide may be unstable and decompose before reacting with the carbonyl compound.[2] 3. Poor Quality Reagents: The aldehyde/ketone, phosphonium (B103445) salt, or solvent may be impure or contain water.[3] 4. Sterically Hindered Carbonyl: The aldehyde or ketone is too sterically hindered for the ylide to attack.[4] | 1. Base Selection: Use a sufficiently strong base. For semi-stabilized ylides, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi) are often effective.[5] The choice of base can significantly impact the reaction outcome. 2. In Situ Ylide Generation: Generate the ylide in the presence of the carbonyl compound. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde/ketone.[2] 3. Reagent and Solvent Purity: Ensure all reagents are pure and anhydrous. Dry solvents thoroughly before use.[3] 4. Alternative Methods: For highly hindered ketones, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[4] |
| Low Yield with Unreacted Starting Material | 1. Insufficient Base: The amount of base may be inadequate to fully deprotonate the phosphonium salt. 2. Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. 3. Poor Solubility: The phosphonium salt or the carbonyl compound may not be fully dissolved in the reaction solvent. | 1. Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete ylide formation. 2. Optimization: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious as it can also lead to side reactions. 3. Solvent Choice: Select a solvent in which all reactants are soluble. Ethereal solvents like THF or diethyl ether are common choices.[5] |
| Formation of Multiple Products (E/Z Isomers) | 1. Semi-Stabilized Ylide: Benzyl ylides are typically semi-stabilized, which can lead to the formation of a mixture of E and Z alkene isomers.[1] 2. Reaction Conditions: The solvent, temperature, and presence of salts can influence the stereochemical outcome. | 1. Stereoselective Conditions: To favor the (Z)-alkene, use non-polar solvents and salt-free conditions. To favor the (E)-alkene, thermodynamic equilibration is needed, which can sometimes be promoted by higher temperatures or the use of specific reagents (Schlosser modification).[6] 2. Purification: If a mixture is unavoidable, separation of the isomers can be achieved by column chromatography or recrystallization. |
| Difficulty in Removing this compound Oxide Byproduct | 1. Solubility: this compound oxide, the byproduct of the reaction, can have similar solubility to the desired alkene product, making separation challenging.[7][8] 2. Polarity: The polarity of the phosphine (B1218219) oxide may be close to that of the product. | 1. Precipitation/Crystallization: Exploit solubility differences. After the reaction, concentrating the mixture and adding a non-polar solvent like hexane (B92381) or a mixture of ether and hexane can often precipitate the phosphine oxide, which can then be removed by filtration.[9] 2. Column Chromatography: Careful selection of the eluent system for flash chromatography is crucial for separating the product from the phosphine oxide.[10] 3. Acid-Base Extraction: If the product has a functional group that can be protonated or deprotonated, an acid-base extraction can be used to separate it from the neutral phosphine oxide. |
Frequently Asked Questions (FAQs)
Q1: How does this compound differ from the more common triphenylphosphine (B44618) in a Wittig reaction?
This compound has two phenyl groups and one benzyl group attached to the phosphorus atom, which, after formation of the phosphonium salt and deprotonation, leads to a benzylidene ylide. The electronic and steric properties of the phosphine can influence the reactivity and stability of the ylide. While direct comparative studies on yield are not abundant, the principles of the Wittig reaction suggest that the difference in the number of phenyl groups may subtly affect the pKa of the alpha-protons on the phosphonium salt and the stability of the resulting ylide.
Q2: What is a semi-stabilized ylide and how does it affect the reaction?
A semi-stabilized ylide, such as the one derived from this compound, has a group (in this case, a phenyl group from the benzyl moiety) that can partially stabilize the negative charge on the carbanion through resonance. These ylides are more stable than non-stabilized (alkyl) ylides but less stable than fully stabilized ylides (e.g., those with an adjacent ester or ketone group). This intermediate stability often leads to the formation of a mixture of E and Z alkene isomers because the reaction is under kinetic and thermodynamic control.[1]
Q3: How can I improve the (Z)-selectivity of my Wittig reaction with this compound?
To favor the formation of the (Z)-alkene, it is generally recommended to use conditions that promote kinetic control. This typically involves:
-
Salt-free conditions: The presence of lithium salts can favor the formation of the (E)-isomer. Using sodium or potassium bases can help minimize this effect.
-
Aprotic, non-polar solvents: Solvents like benzene, toluene, or THF are often preferred.
-
Low temperatures: Running the reaction at lower temperatures can favor the kinetically controlled product.
Q4: My reaction is not going to completion. What are the first troubleshooting steps I should take?
If your reaction is sluggish or incomplete, first verify the quality and dryness of your reagents and solvents. Water can quench the ylide and halt the reaction.[3] Next, consider the strength of your base. A stronger base might be necessary to ensure complete formation of the ylide. Finally, monitor the reaction over a longer period or at a slightly elevated temperature, keeping in mind that this might affect the stereoselectivity.
Detailed Experimental Protocol
This protocol describes a general procedure for a Wittig reaction using this compound to synthesize an alkene from an aldehyde.
Materials:
-
Benzyldiphenylphosphonium salt (e.g., chloride or bromide)
-
Aldehyde
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-BuLi, NaH, KOtBu)
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonium Salt (if not commercially available):
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in an appropriate solvent (e.g., toluene).
-
Add an equimolar amount of the corresponding benzyl halide (e.g., benzyl chloride or bromide).
-
Heat the mixture to reflux and monitor the reaction by TLC or ³¹P NMR until the starting phosphine is consumed.
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
-
-
Wittig Reaction:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the benzyldiphenylphosphonium salt (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents). For example, if using n-BuLi, add it dropwise. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). This may take several hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of the desired alkene and this compound oxide.
-
To remove the phosphine oxide, dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a large volume of a non-polar solvent (e.g., hexane) to precipitate the oxide. Filter to remove the solid.
-
Alternatively, purify the product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizing the Wittig Reaction Workflow
The following diagrams illustrate the key stages of the Wittig reaction, from ylide formation to the final product.
Caption: Workflow of the Wittig reaction using this compound.
Caption: Troubleshooting decision tree for low-yield Wittig reactions.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. This compound oxide|lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Benzyldiphenylphosphine-Mediated Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions mediated by the benzyldiphenylphosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed when using this compound as a ligand in palladium-catalyzed cross-coupling reactions?
A1: The most frequently encountered side products are this compound oxide and homocoupling products derived from the starting materials.
-
This compound Oxide: Tertiary phosphines are susceptible to oxidation, especially in the presence of trace oxygen or during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][2][3] This oxidation consumes the ligand, potentially reducing catalytic activity.
-
Homocoupling Products: These are dimers of your starting materials (e.g., biaryls from aryl halides in a Suzuki coupling). Homocoupling of organoboron reagents is often promoted by the presence of oxygen, while the homocoupling of aryl halides can occur through various side reactions in the catalytic cycle.[4][5]
Q2: My reaction shows low or no conversion. What are the primary causes when using this compound?
A2: Low or no conversion is typically traced back to three main issues: inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor, or it may be deactivating over the course of the reaction.[1] this compound is a moderately bulky and electron-rich ligand, but for particularly challenging substrates (e.g., electron-rich aryl chlorides), it may not be sufficient to promote the oxidative addition step effectively.[6][7]
-
Reagent/Solvent Quality: Cross-coupling reactions are highly sensitive to impurities. Water content in solvents or bases can be problematic, and the purity of starting materials is crucial. Solvents must be anhydrous and thoroughly deoxygenated to prevent catalyst deactivation and homocoupling side reactions.[5]
-
Inappropriate Conditions: The choice of base, solvent, and temperature is critical. For instance, in Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective, while Buchwald-Hartwig aminations may require a strong, non-nucleophilic base like NaOtBu.[6][8]
Q3: Can the benzyl (B1604629) group on the phosphine (B1218219) participate in side reactions?
A3: While less common than oxidation, P-C bond cleavage is a known deactivation pathway for phosphine ligands. In the case of this compound, cleavage of the P-C(benzyl) bond could theoretically occur under harsh reaction conditions, although this is not a widely reported issue for this specific ligand under standard cross-coupling protocols.
Q4: How does this compound compare to other bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig?
A4: this compound is a classical tertiary phosphine ligand.[2] The biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are generally more sterically bulky and electron-rich.[2][9] This enhanced steric bulk and electron-donating ability often leads to higher catalytic activity, particularly for challenging substrates, by promoting the formation of highly reactive monoligated palladium(0) species and accelerating both oxidative addition and reductive elimination.[2][6][8] While this compound is effective for many transformations, a switch to a Buchwald-type ligand may be a valid troubleshooting step for difficult couplings.[6][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common experimental issues.
Issue 1: Low Product Yield or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Catalyst Activation | Reaction mixture fails to change color as expected (e.g., to a dark brown/black). | Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst to ensure reliable generation of the active catalyst.[1][10] Consider a pre-activation step by stirring the Pd(II) source and ligand before adding substrates. |
| Catalyst Deactivation | Reaction starts but stalls before completion (monitor by TLC/GC/LC-MS). | Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox and thoroughly degassed solvents.[5] Increase ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) to stabilize the catalyst. |
| Suboptimal Base or Solvent | The reaction shows no conversion from the start. | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF, DMF). The optimal choice is highly substrate-dependent.[8][11] |
| Insufficient Ligand Activity | The substrate is known to be challenging (e.g., sterically hindered or electron-rich). | Switch to a more electron-rich and sterically demanding ligand, such as a Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or a bulky trialkylphosphine.[6][7] |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Homocoupling Product of Boronic Acid | Presence of oxygen in the reaction vessel.[5] | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of inert gas throughout the reaction.[5] |
| This compound Oxide | Oxidation of the phosphine ligand by trace oxygen or during Pd(II) reduction.[1] | Handle the this compound ligand under an inert atmosphere.[12] Use a Pd(0) source to avoid the ligand-based reduction pathway. |
| Protodeborylation/Protodehalogenation | Presence of excess water or protic impurities. | Use anhydrous solvents and reagents. Ensure the base is of high purity and stored correctly. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.044 mmol, 4.4 mol%).
-
Reaction Assembly: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M concentration relative to the limiting reagent) to the vial containing the palladium and ligand. Stir for 5 minutes until a homogeneous solution forms. Transfer this catalyst solution to the vial containing the substrates and base.
-
Reaction Execution: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Caption: Pathways leading to common phosphine oxidation and homocoupling side products.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading with Benzyldiphenylphosphine
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the benzyldiphenylphosphine ligand in catalytic reactions. The following sections address common issues encountered during experimental work and offer systematic approaches to optimize catalyst loading and overall reaction performance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading range for reactions involving this compound?
A typical starting point for optimizing palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol% of the palladium source. For initial screening with this compound, a concentration of 2 mol% is often a reasonable starting point.[1] In cases with highly active catalyst systems or for less challenging substrates, loadings can sometimes be significantly lower. Conversely, for substrates prone to catalyst inhibition, such as those containing pyridine (B92270) or thioether moieties, initial loadings may need to be higher.[2]
Q2: What is the recommended palladium-to-benzyldiphenylphosphine ligand ratio?
The optimal catalyst-to-ligand ratio is crucial and can prevent undesired side reactions like homocoupling.[2] It is highly recommended to screen different ratios (e.g., 1:1, 1:1.5, 1:2) to determine the ideal balance for your specific substrates and reaction conditions.[2] An excess of the phosphine (B1218219) ligand relative to the palladium center can sometimes improve catalyst stability and prevent degradation.[3]
Q3: How should this compound and the palladium catalyst be handled and stored?
This compound, like most phosphine ligands, is sensitive to air and can be oxidized to the corresponding phosphine oxide, which can deactivate the catalyst.[3][4] It is best to store and handle the ligand under an inert atmosphere, such as in a glovebox or under a stream of argon or nitrogen.[3][5] Similarly, the active Pd(0) catalytic species is sensitive to oxygen.[6] Therefore, all reaction setups should be thoroughly purged with an inert gas, and anhydrous, degassed solvents should be used to minimize catalyst deactivation.[3][6]
Q4: When should I consider switching from this compound to a different ligand?
If optimization of catalyst loading, ligand ratio, base, solvent, and temperature fails to provide satisfactory results, consider screening different classes of ligands.[3] For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) may be more effective.[3] The choice of ligand significantly impacts the electronic and steric properties of the catalyst, influencing its activity and stability.[7] this compound offers a specific set of properties, and for certain transformations, a ligand with a different profile may be required to facilitate challenging steps in the catalytic cycle, such as reductive elimination.[8]
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My reaction using this compound as a ligand is resulting in a low yield or failing completely. What are the first steps to troubleshoot this?
Answer: A low or nonexistent yield is a common issue that often points to problems with the catalyst system or reaction conditions.[9] A systematic check of the following factors is the recommended first step:
-
Reagent and Solvent Purity: Ensure all starting materials, including the aryl halide, coupling partner, and base, are of high purity. Impurities can act as catalyst poisons.[2][3] Use anhydrous, degassed solvents, as water and oxygen can lead to rapid catalyst deactivation.[6]
-
Inert Atmosphere: The Pd(0) active catalyst and phosphine ligands are air-sensitive.[3] Confirm that the reaction vessel was properly purged with argon or nitrogen and that this inert atmosphere is maintained throughout the reaction's duration.[2][6]
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the active Pd(0) species may not be forming efficiently. Consider a pre-reduction step by stirring the Pd(II) source with the this compound ligand for a period before adding the other reagents.[3]
-
Catalyst Loading: The initial catalyst loading may be insufficient. Incrementally increase the loading (e.g., from 1 mol% to 2-3 mol%) and monitor for improvement.[2][3]
-
Base and Temperature: The choice and quality of the base are critical.[6] Ensure it is anhydrous and suitable for the specific coupling reaction. Also, verify that the reaction is being conducted at the optimal temperature, as insufficient heat can lead to a sluggish reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Benzyldiphenylphosphine stability and decomposition in air
Technical Support Center: Benzyldiphenylphosphine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and potential decomposition of this compound in air.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to air?
A1: this compound is an air-sensitive compound.[1][2] Exposure to atmospheric oxygen will lead to its oxidation, primarily forming this compound oxide. While triarylphosphines are generally more stable than trialkylphosphines, prolonged exposure to air should be avoided to maintain the reagent's purity and reactivity.[3] For optimal stability, it should always be handled and stored under an inert atmosphere.[4]
Q2: What is the primary decomposition product of this compound in air?
A2: The main decomposition product resulting from air exposure is This compound oxide .[5][6] This oxidation converts the trivalent phosphorus (P(III)) center to a pentavalent phosphine (B1218219) oxide (P(V)). Other hazardous decomposition byproducts under certain conditions can include carbon monoxide (CO), carbon dioxide (CO2), and other oxides of phosphorus.[4]
Q3: How should I properly store this compound?
A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][7] The recommended storage conditions are a cool, dry, and well-ventilated area at room temperature.[2][4] It is crucial to avoid contact with incompatible materials like oxidants, halogens, and finely powdered metals.[4]
Q4: Can I handle this compound on the open bench?
A4: While brief exposure for weighing might be tolerated, it is strongly recommended to handle this compound under an inert atmosphere, such as in a glove box or using Schlenk line techniques, to minimize oxidation.[4][8] If you must handle it in the open, do so quickly and minimize the surface area exposed to air.
Q5: My reaction yield is lower than expected. Could decomposition of this compound be the cause?
A5: Yes, low reaction yields are a common consequence of using oxidized or degraded this compound. The resulting phosphine oxide does not possess the same catalytic or reactive properties as the phosphine. If you suspect decomposition, it is advisable to use a fresh bottle or purify the existing material.[3][9]
Q6: How can I detect the presence of this compound oxide in my sample?
A6: The most effective method for detecting the oxide impurity is ³¹P NMR spectroscopy. This compound exhibits a characteristic chemical shift at approximately δ -10.0 ppm (in C₆D₆).[4] Its corresponding oxide, this compound oxide, will appear at a significantly different downfield shift, typically in the δ 20-40 ppm range. Thin-Layer Chromatography (TLC) can also be used, as the phosphine oxide is significantly more polar than the parent phosphine.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reaction Failure or Low Yield
-
Potential Cause: The this compound reagent has been compromised due to oxidation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Analyze a small sample of your phosphine using ³¹P NMR to check for the presence of the phosphine oxide peak.
-
Use Degassed Solvents: Ensure all solvents used in the reaction have been thoroughly degassed to remove dissolved oxygen, which can otherwise rapidly oxidize the phosphine.[8]
-
Maintain Inert Atmosphere: Confirm that your reaction setup is strictly anaerobic (e.g., under a positive pressure of nitrogen or argon).
-
Purify the Phosphine: If significant oxidation is detected, purify the this compound by flash chromatography on silica (B1680970) gel to remove the polar phosphine oxide.[4]
-
Issue 2: Inconsistent Reaction Results
-
Potential Cause: Inconsistent handling procedures are leading to variable levels of phosphine oxidation between experiments.
-
Troubleshooting Steps:
-
Standardize Handling Protocol: Implement a strict, standardized protocol for handling the reagent, preferably within a glove box.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air.
-
Check for Other Incompatibilities: Ensure no incompatible substances, such as oxidizing agents or halogens, are inadvertently introduced into the reaction.[4]
-
Logical Flow for Troubleshooting Low Yield
Quantitative Data Summary
The table below summarizes key physical and chemical properties of this compound and its primary air-decomposition product.
| Property | This compound | This compound Oxide | Reference(s) |
| CAS Number | 7650-91-1 | 2959-74-2 | [1], |
| Molecular Formula | C₁₉H₁₇P | C₁₉H₁₇OP | [2],[10] |
| Molecular Weight | 276.31 g/mol | 292.31 g/mol | ,[11] |
| Appearance | White to off-white powder | White solid | [1] |
| Melting Point | 77-83 °C | Not specified | [2] |
| Boiling Point | 205-208 °C @ 1.5 Torr | 423 °C @ 760 mmHg | [2],[11] |
| Air Sensitivity | Yes, oxidizes in air | Stable in air | [1],[8] |
| ³¹P NMR Shift (approx.) | ~ δ -10 ppm | ~ δ 20-40 ppm | [4] |
Experimental Protocols
Protocol 1: Standard Handling of this compound (Schlenk Line Technique)
-
Preparation: Ensure all glassware is oven-dried and cooled under a vacuum. Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon) for at least 15-20 minutes.
-
Weighing: Quickly weigh the required amount of this compound on a balance and immediately transfer it to the reaction flask, which is being flushed with a positive pressure of inert gas. Alternatively, for higher precision and safety, weigh the reagent in a glove box and transfer it to the reaction vessel inside the box.
-
Dissolution: Add degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
Reaction: Maintain a positive pressure of inert gas throughout the entire duration of the experiment. Use septa and needles for any additions or sampling.
Workflow for Handling Air-Sensitive Reagents
Protocol 2: Monitoring Oxidation via ³¹P NMR Spectroscopy
-
Sample Preparation (in Glove Box):
-
Take a small, representative sample (approx. 5-10 mg) of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Cap the NMR tube securely before removing it from the glove box.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A relatively short acquisition time is usually sufficient.
-
-
Analysis:
-
Integrate the peak for this compound (approx. δ -10 ppm) and any peaks in the phosphine oxide region (δ 20-40 ppm).
-
Calculate the percentage of phosphine oxide impurity: [Integral of Oxide Peak(s) / (Integral of Phosphine Peak + Integral of Oxide Peak(s))] * 100%.
-
Decomposition Pathway
The primary decomposition of this compound in the presence of air is a straightforward oxidation reaction.
References
- 1. This compound CAS#: 7650-91-1 [m.chemicalbook.com]
- 2. 7650-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Diphenyl(phenylmethyl)phosphine oxide | C19H17OP | CID 76293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
Technical Support Center: Purification of Benzyldiphenylphosphine
This guide provides detailed troubleshooting advice and frequently asked questions for the purification of benzyldiphenylphosphine using flash chromatography. It is intended for researchers and professionals in chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the flash chromatography of this compound?
A1: Standard silica (B1680970) gel (230-400 mesh) is the most common and effective stationary phase for this purification.[1][2]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound can be visualized on a TLC plate using a UV lamp (254 nm) due to its aromatic rings. Alternatively, staining with potassium permanganate (B83412) (KMnO₄) can be effective, as phosphines are readily oxidized.
Q3: Is this compound stable on silica gel?
A3: this compound, like many phosphines, is susceptible to oxidation to the corresponding phosphine (B1218219) oxide, especially on silica gel which can be slightly acidic and has a large surface area.[3] To minimize this, it is crucial to use fresh, anhydrous solvents and work quickly. If decomposition is suspected, the silica gel can be deactivated by flushing the column with an eluent containing 1-3% triethylamine (B128534) before loading the sample.[4]
Q4: What are the most common impurities found with this compound?
A4: The most common impurity is this compound oxide, formed by air oxidation.[3] Depending on the synthetic route, unreacted starting materials such as benzyl (B1604629) halides or diphenylphosphine (B32561) may also be present.[3] Impurities from the benzyl chloride starting material could include benzaldehyde (B42025) and toluene.[5]
Q5: How should I handle and store purified this compound?
A5: this compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the purified, solvent-free compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably inside a glovebox or desiccator.[3]
Troubleshooting Guide
Problem: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0).
-
Cause: The solvent system (eluent) is not polar enough to move the compound up the polar silica gel plate.
-
Solution: Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). For example, move from 5% ethyl acetate (B1210297) in hexanes to 10% or 20%.
Problem: My compound runs with the solvent front on the TLC plate (Rf ≈ 1).
-
Cause: The eluent is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase.
-
Solution: Decrease the polarity of the eluent. Reduce the proportion of the polar solvent. For instance, if you are using 20% ethyl acetate in hexanes, try 10% or 5%.
Problem: The separation between this compound and an impurity (e.g., phosphine oxide) is poor.
-
Cause: The chosen solvent system does not provide sufficient resolution between the two compounds. This compound oxide is more polar and will have a lower Rf value than the parent phosphine.
-
Solution 1: Fine-tune the solvent system. Test small variations in solvent polarity to maximize the difference in Rf values (ΔRf). Aim for a solvent system that places the this compound at an Rf of 0.2-0.3 for optimal column separation.[1][2]
-
Solution 2: Consider a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane (B109758)/hexanes or ether/hexanes) can alter selectivity and improve separation.[6]
Problem: My purified product still contains phosphine oxide after the column.
-
Cause 1: Oxidation occurred during the purification process.
-
Solution 1: Use degassed solvents and consider pre-treating the silica gel with a triethylamine solution to neutralize acidic sites.[4] Work efficiently to minimize the time the compound spends on the column.
-
Cause 2: The column was overloaded with the crude material.
-
Solution 2: Reduce the amount of sample loaded onto the column. A general rule is to use a silica gel-to-sample weight ratio of 50:1 to 100:1 for difficult separations.[1]
Problem: The compound is streaking on the TLC plate or eluting as a broad band from the column.
-
Cause 1: The sample is too concentrated when spotted on the TLC plate.[7]
-
Solution 1: Dilute the sample before spotting it on the TLC plate.
-
Cause 2: The compound is decomposing on the silica gel.
-
Solution 2: Deactivate the silica gel with triethylamine as described above.[4]
-
Cause 3: The crude sample was dissolved in a solvent that is too strong or loaded improperly.
-
Solution 3: Use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
Data and Protocols
Quantitative Data Summary
The ideal solvent system should be determined empirically using TLC. The goal is to achieve an Rf value for this compound between 0.2 and 0.3 for the best separation in flash chromatography.[1]
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar organic compounds.[1][8] |
| Starting Eluent | 5-10% Ethyl Acetate in Hexanes | A good starting point for moderately polar compounds.[6] Adjust ratio based on TLC. |
| Target Rf (TLC) | 0.2 - 0.3 | Provides optimal resolution and minimizes elution time in flash chromatography.[2] |
| Impurity Rf | Phosphine oxide will have a lower Rf | Being more polar, the oxide adsorbs more strongly to the silica gel. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount (~1 mg) of the crude this compound mixture in a volatile solvent (~0.5 mL) like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Adjust the eluent polarity as needed to achieve the target Rf of 0.2-0.3 for the product.[9]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.[1] Leave a layer of solvent above the silica bed at all times.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent.
-
Add a small portion of silica gel (approx. 1-2 times the weight of the crude product) and mix.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.[2]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (a solvent drop rate of about 5 cm per minute is a good starting point).[1]
-
Begin with a less polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute more polar components.[1]
-
-
Fraction Collection:
-
Collect the eluate in a series of test tubes or flasks.
-
Monitor the collected fractions by TLC to determine which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for common flash chromatography issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Troubleshooting Suzuki Coupling with Benzyldiphenylphosphine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions, with a specific focus on challenges encountered when using benzyldiphenylphosphine as a ligand. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common initial checks I should perform?
A: When facing low conversion, start with the fundamentals. Ensure all reagents are pure and dry, as moisture can lead to unwanted side reactions like protodeboronation of the boronic acid.[1][2] Verify the integrity of your palladium catalyst; older catalysts or those exposed to air can become inactive.[1] Confirm that your reaction was conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine (B1218219) ligand.[2][3] Finally, double-check the stoichiometry of all reactants.
Q2: I suspect my this compound ligand has degraded. How can I confirm this and what are the consequences?
A: Phosphine ligands, including this compound, are susceptible to oxidation, forming the corresponding phosphine oxide.[4] This is a common issue, especially with prolonged storage or exposure to air.[4] The presence of the phosphine oxide can inhibit the formation of the active catalytic species or interfere with the catalytic cycle, leading to reduced reaction rates and lower yields.[4] The most effective way to check for degradation is through ³¹P NMR spectroscopy, which can quantify the amount of phosphine oxide impurity.[4]
Q3: Could the choice of base be the reason for my low conversion rate?
A: Absolutely. The base is crucial for the transmetalation step of the Suzuki coupling.[2] The effectiveness of a particular base can be highly dependent on the specific substrates and solvent system. If you are experiencing low yields, screening different bases is a recommended troubleshooting step.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can significantly impact the reaction outcome.
Q4: I am observing the formation of homocoupling byproducts. What causes this and how can I minimize it?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the coupling of two boronic acid molecules.[1] To minimize this, ensure your reaction setup is rigorously degassed.[1][5] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help reduce homocoupling.[1]
Q5: My aryl halide starting material is consumed, but I'm not getting the desired product. What is happening?
A: If your aryl halide is being consumed without forming the Suzuki product, dehalogenation is a likely culprit.[3] This side reaction replaces the halogen with a hydrogen atom and can be promoted by certain bases or impurities in the solvent.[3] Consider screening different, non-hydridic bases and ensure you are using high-purity, anhydrous solvents.[3]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to identifying and resolving the root cause of low conversion in your Suzuki coupling reaction.
Step 1: Initial Assessment of Reaction Components and Conditions
The first step in troubleshooting is to systematically review all aspects of your experimental setup.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Step 2: In-Depth Analysis and Corrective Actions
If initial checks do not resolve the issue, a more detailed investigation into specific reaction parameters is necessary.
Problem: Suspected Ligand Degradation
-
Evidence: Low yield, presence of byproducts.
-
Analysis: this compound can oxidize to this compound oxide, which can inhibit the palladium catalyst.[4]
-
Solution:
Problem: Inefficient Catalyst System
-
Evidence: Reaction fails to start or proceeds very slowly.
-
Analysis: The choice of palladium source and its activation are critical. Pd(II) precatalysts must be reduced in-situ to the active Pd(0) species, which can sometimes be inefficient.[1]
-
Solution:
-
Consider using a more robust Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst.
-
For Pd(II) sources, a pre-activation step by stirring with the ligand before adding substrates may be beneficial.[1]
-
Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step, which is often rate-limiting.[3][6] While this compound is effective in many cases, for particularly challenging substrates, consider screening other ligands.
-
Problem: Unfavorable Reaction Conditions
-
Evidence: Low conversion despite pure reagents and an active catalyst.
-
Analysis: The solvent and base combination plays a crucial role in both the solubility of reagents and the kinetics of the catalytic cycle.[3]
-
Solution: A systematic screening of bases and solvents is often necessary. The following table provides a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Varying rates of transmetalation |
| Solvent | Toluene | Dioxane/H₂O (4:1) | DMF | Altered solubility and reaction kinetics |
| Temperature | 80 °C | 100 °C | 120 °C | Increased reaction rate (caution for decomposition) |
Table 1: Suggested Screening Conditions for Suzuki Coupling Optimization. This table outlines a set of conditions to systematically vary the base, solvent, and temperature to identify the optimal parameters for a given Suzuki coupling reaction.
Step 3: Analyzing Side Reactions
If the starting materials are consumed but the desired product yield is low, investigate common side reactions.
Caption: Common reaction pathways in Suzuki coupling, including desired and side reactions.
| Side Reaction | Description | Common Cause | Mitigation Strategy |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom.[1][2] | Presence of water, especially under harsh conditions.[1] | Use anhydrous conditions, milder bases, or more stable boronic esters (e.g., pinacol (B44631) esters).[1][2] |
| Dehalogenation | Replacement of the halide on the aryl halide with a hydrogen atom.[3] | Certain bases or hydride impurities in the solvent.[3] | Screen different bases; use high-purity, anhydrous solvents.[3] |
| Homocoupling | Dimerization of the boronic acid.[5] | Presence of oxygen oxidizing the Pd(0) catalyst.[1][5] | Rigorously degas all solvents and the reaction mixture.[1][5] |
Table 2: Common Side Reactions in Suzuki Coupling and Their Mitigation. This table details prevalent side reactions, their causes, and strategies to minimize their occurrence.
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This protocol provides a general starting point that can be optimized based on the troubleshooting guide above.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
This compound (2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, this compound ligand, and base under a counterflow of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, ensure all components are thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
References
Technical Support Center: Optimizing Benzyldiphenylphosphine Reactions
Welcome to the technical support center for benzyldiphenylphosphine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a reaction involving this compound?
A solvent's primary role is to dissolve reactants to allow them to interact. However, solvents can also significantly influence reaction kinetics, thermodynamics, and product selectivity.[1] They can affect the stability of reactants, transition states, and products, thereby altering the reaction rate and yield.[1]
Q2: How does solvent polarity affect this compound reactions?
The effect of solvent polarity depends on the reaction mechanism. For reactions involving polar intermediates or transition states, such as SN2 reactions, polar solvents are often beneficial.[2][3] Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred for SN2 reactions as they can increase the reactivity of nucleophiles.[4] In contrast, non-polar solvents may be suitable for reactions that do not involve significant charge separation in the transition state.
Q3: Are there any specific solvent recommendations for reactions with this compound?
This compound is soluble in most organic solvents.[5] The optimal solvent is highly dependent on the specific reaction. For example, in phosphination reactions of cyclopalladated ligands, toluene (B28343) has been used successfully.[5] For nucleophilic substitution reactions to form the phosphonium (B103445) salt, polar aprotic solvents are often a good starting point.[2] It is crucial to perform solvent screening to identify the best conditions for a new transformation.
Q4: Can the solvent influence the formation of byproducts?
Yes, the solvent can play a role in the formation of side products. A common byproduct in reactions involving phosphines is the corresponding phosphine (B1218219) oxide.[6] The choice of solvent can influence the rate of this oxidation. It is recommended to use degassed solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. If not, select a solvent with better solubilizing properties for all components. |
| Incorrect Solvent Polarity | The solvent may not be stabilizing the transition state effectively. If the reaction involves polar intermediates (e.g., SN2), switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. For non-polar reactions, consider solvents like toluene, hexane, or THF.[3][4] |
| Solvent-Inhibited Reactivity | Protic solvents (e.g., ethanol, water) can solvate and deactivate nucleophiles through hydrogen bonding, reducing their reactivity.[7] If using a strong nucleophile, switch to a polar aprotic solvent. |
| Decomposition of Reagents or Products | The solvent or impurities within it (e.g., water, peroxides) may be reacting with your materials. Ensure the use of high-purity, anhydrous solvents, especially for moisture-sensitive reactions.[6] |
Problem: Formation of Significant Side Products (e.g., this compound Oxide)
| Potential Cause | Suggested Solution |
| Solvent Not Adequately Degassed | Dissolved oxygen in the solvent can lead to the oxidation of the phosphine. Degas the solvent prior to use by sparging with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method. |
| Reaction Conditions Too Harsh | High temperatures can promote side reactions. A different solvent with a suitable boiling point might allow the reaction to proceed at a lower temperature. |
| Presence of Water or Protic Impurities | Ensure the use of anhydrous solvents, as water can participate in or catalyze side reactions.[6] |
Data Presentation: Effect of Solvent Class on Reaction Efficiency
The following table summarizes the general effects of different solvent classes on reactions involving this compound. The optimal choice is always reaction-specific and should be determined experimentally.
| Solvent Class | Examples | General Effect on SN2 Reactions | Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Generally accelerates reaction rates by stabilizing polar transition states and increasing nucleophile reactivity.[1][4] | Can be difficult to remove post-reaction due to high boiling points. Must be anhydrous. |
| Polar Protic | Water, Ethanol, Methanol | Can decrease reaction rates by solvating and deactivating nucleophiles through hydrogen bonding.[7] | Generally not recommended for reactions with strong nucleophiles unless it is a reactant. |
| Non-polar Aprotic | Toluene, Hexane, Diethyl Ether, THF | Slower reaction rates for polar reactions. Suitable for reactions with non-polar transition states. | Good for reactions where polarity needs to be minimized. Often easier to remove. |
Experimental Protocols
General Protocol for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol describes a general method for preparing a phosphonium salt from this compound and an alkyl halide, optimized through solvent screening.
1. Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Candidate solvents (e.g., Toluene, Acetonitrile, DMF - all anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flasks or similar reaction vessels
-
Magnetic stirrer and stir bars
2. Procedure:
-
Set up a series of identical reactions in parallel, each with a different solvent.
-
To each Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the chosen anhydrous solvent (e.g., 5 mL per 1 mmol of phosphine) to each flask via syringe.
-
Stir the solutions until the phosphine is completely dissolved.
-
Add the alkyl halide (1.1 equivalents) to each flask via syringe.
-
Stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (e.g., TLC, ¹H NMR, or ³¹P NMR).
-
Compare the reaction rates and final conversions to identify the optimal solvent for the desired transformation.
-
Upon completion, the product can be isolated. For phosphonium salts, this may involve precipitation by adding a non-polar co-solvent, followed by filtration.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
- 1. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. arxiv.org [arxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Benzyldiphenylphosphine-Palladium Catalyst Regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and regenerating benzyldiphenylphosphine-palladium catalysts. The following information is curated to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound-palladium catalyst deactivation?
A1: Deactivation of your catalyst can manifest in several ways. Common indicators include:
-
Reduced or stalled reaction conversion: The most obvious sign is a significant decrease in the rate of product formation or a complete halt in the reaction before all the starting material is consumed.
-
Color change of the reaction mixture: The formation of black precipitates, commonly known as palladium black, indicates the agglomeration of palladium metal, a catalytically inactive form. The reaction mixture may also turn from a homogeneous solution to a heterogeneous suspension.
-
Inconsistent results: Variability in reaction outcomes between different batches, even under seemingly identical conditions, can point towards catalyst instability and deactivation.
Q2: What are the primary causes of deactivation for this type of catalyst?
A2: The deactivation of palladium catalysts with phosphine (B1218219) ligands like this compound can be attributed to several factors:
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Oxidation of the Phosphine Ligand: this compound, like other phosphines, is susceptible to oxidation to its corresponding phosphine oxide. This can be caused by trace amounts of air or other oxidants in the reaction mixture. Oxidation of the ligand alters its electronic and steric properties, leading to a less effective or inactive catalyst.
-
Formation of Palladium Black: The active Pd(0) species can aggregate to form catalytically inactive palladium nanoparticles or bulk metal (palladium black). This is often promoted by high temperatures or the presence of impurities.
-
Ligand Degradation: The this compound ligand itself can undergo degradation under harsh reaction conditions, leading to the formation of inactive palladium species.
-
Poisoning: Certain functional groups present in the substrates, products, or solvents can coordinate strongly to the palladium center and inhibit its catalytic activity. Nitrogen-containing heterocycles are common culprits.
Q3: Is it possible to regenerate a deactivated this compound-palladium catalyst?
A3: Regeneration is potentially feasible, but its success depends on the primary mode of deactivation.
-
If deactivation is due to the formation of palladium black, regeneration protocols aimed at re-solubilizing the palladium and reforming the active catalytic complex may be effective.
-
If the phosphine ligand has been oxidized or has degraded, regeneration becomes more challenging and may require the removal of the degraded ligand and the addition of fresh this compound.
Troubleshooting Guides
Issue 1: Reaction is sluggish or has stalled.
This is a primary indicator of catalyst deactivation. The following workflow can help diagnose and address the issue.
Caption: Troubleshooting workflow for a sluggish or stalled reaction.
Issue 2: Formation of a black precipitate (Palladium Black).
The appearance of palladium black is a clear sign of catalyst decomposition.
Minimizing phosphine oxide byproduct in Wittig olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and removing the phosphine (B1218219) oxide byproduct generated during Wittig olefination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine (B44618) oxide (TPPO) difficult to remove from my reaction mixture?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction.[1] Its removal can be challenging due to its high polarity and solubility in many common organic solvents, which often leads to co-purification with the desired alkene product, especially in large-scale syntheses where column chromatography is not ideal.[2][3]
Q2: What are the primary strategies to minimize or eliminate the phosphine oxide byproduct issue?
A2: The main strategies can be divided into two categories:
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Post-reaction removal: These methods focus on separating the phosphine oxide from the product after the reaction is complete. Common techniques include precipitation/crystallization, complexation with metal salts, chemical conversion, and the use of scavenger resins.[2][3][4][5][6][7][8]
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Reaction modification: This approach involves altering the Wittig reaction itself to either reduce the amount of phosphine oxide formed or to generate a more easily removable byproduct. Examples include catalytic Wittig reactions and the Horner-Wadsworth-Emmons (HWE) reaction.[9][10][11]
Q3: Are there alternative reactions to the Wittig olefination that avoid the phosphine oxide byproduct?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative. It employs a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt, and the resulting phosphate (B84403) byproduct is typically water-soluble, making it easily removable through an aqueous extraction.[11] This method often provides higher yields of the E-alkene.[11]
Q4: Can I recycle the phosphine oxide generated in my reaction?
A4: In some industrial processes, such as the BASF synthesis of vitamin A, triphenylphosphine oxide is recycled back to triphenylphosphine in a two-step process.[9] Additionally, catalytic Wittig reactions have been developed that regenerate the active phosphine catalyst in situ from the phosphine oxide byproduct using a reducing agent like an organosilane.[9][10]
Troubleshooting Guide
Issue: My product is contaminated with a white solid that I suspect is triphenylphosphine oxide.
Potential Cause: Triphenylphosphine oxide (TPPO) is a major byproduct of the Wittig reaction and is often a crystalline white solid.[12]
Solutions:
-
For Nonpolar Products: If your product is relatively nonpolar, you can often remove TPPO through precipitation.[13] Concentrate the reaction mixture and add a nonpolar solvent like hexanes, pentane, or diethyl ether.[3][4][6][13] The TPPO should precipitate out and can be removed by filtration.[13]
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For Polar Products: When the product is polar and has similar solubility to TPPO, simple precipitation is less effective. In these cases, you can use the following methods:
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Complexation with Metal Salts: Adding metal salts such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form an insoluble complex with TPPO, which can then be filtered off.[3][4][6][8] This is effective even in polar solvents like ethanol (B145695) or ethyl acetate.[4]
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Scavenger Resins: Functionalized polymers, such as those based on Merrifield resin, can selectively bind to TPPO, allowing for its removal by filtration.[2][4][5][7]
-
Issue: I am performing a large-scale synthesis and column chromatography is not a feasible purification method.
Potential Cause: Large-scale purification requires methods that are efficient, cost-effective, and scalable.
Solutions:
-
Optimized Precipitation/Crystallization: A carefully designed crystallization process can be a highly effective and scalable method for removing TPPO.[4][14] This involves selecting a solvent system where your product remains in solution while the TPPO precipitates, which can be achieved by adjusting solvent polarity and temperature.[4][14][15] For example, using a mixture of a good solvent for your product and a poor solvent for TPPO is a common strategy.[4]
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Metal Salt Precipitation: The use of metal salts like ZnCl₂ or MgCl₂ is a scalable, chromatography-free method.[4] For instance, the addition of MgCl₂ in toluene (B28343) has been shown to effectively remove over 95% of TPPO.[8]
Data Presentation
Table 1: Comparison of Phosphine Oxide Removal Methods
| Method | Description | Advantages | Disadvantages |
| Precipitation/Crystallization | TPPO is precipitated from a solution in which the desired product is soluble, typically by adding a nonpolar solvent.[4][13] | Simple, fast, and can be used for large-scale reactions.[4][14] | Product may co-precipitate; not always effective for polar products.[11] |
| Complexation with Metal Salts | Metal salts (e.g., ZnCl₂, MgCl₂) are added to form an insoluble complex with TPPO, which is then filtered off.[3][4] | Effective for both polar and nonpolar products; scalable.[4] | The metal salt may be difficult to remove from certain products.[2] |
| Chemical Conversion | TPPO is reacted with a reagent like oxalyl chloride to form an insoluble salt that can be easily filtered.[4][13] | Can be very effective for complete removal. | Requires an additional chemical step and reagent. |
| Scavenger Resins | A functionalized resin is used to selectively bind and remove TPPO from the reaction mixture.[5][7] | High selectivity for TPPO. | The resin can be expensive and may require optimization of conditions. |
| Horner-Wadsworth-Emmons (HWE) Reaction | An alternative olefination method that produces a water-soluble phosphate byproduct.[11] | The byproduct is easily removed by aqueous extraction.[11] | Phosphonate reagents can be more expensive than phosphonium salts.[11] |
| Catalytic Wittig Reaction | The phosphine oxide is reduced in situ to regenerate the active phosphine catalyst.[9][10] | Reduces waste as the phosphine is used in catalytic amounts. | Requires a stoichiometric amount of a reducing agent (e.g., a silane) and may require higher temperatures.[10][16] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with a Nonpolar Solvent
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Concentration: After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Trituration: Add a nonpolar solvent in which TPPO has low solubility, such as hexane, pentane, or diethyl ether.[3][6][13]
-
Precipitation: Stir or sonicate the mixture to induce precipitation of TPPO. Cooling the mixture may improve precipitation.
-
Filtration: Filter the mixture through a Büchner funnel or a plug of silica (B1680970) gel. The solid precipitate is TPPO.[13]
-
Washing: Wash the filter cake with a small amount of the cold nonpolar solvent to recover any entrained product.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated.
Protocol 2: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as ethanol.[3][6]
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[3][4]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[17]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification of the product, if necessary, can be performed by crystallization.
Visualizations
Caption: Workflow for TPPO removal by precipitation.
Caption: Troubleshooting logic for TPPO removal.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. m.youtube.com [m.youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The phosphine-catalyzed Wittig reaction: a new vista for olefin synthesis? | Semantic Scholar [semanticscholar.org]
- 13. Workup [chem.rochester.edu]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04381C [pubs.rsc.org]
- 17. delval.edu [delval.edu]
Technical Support Center: Stabilizing Palladium Complexes of Benzyldiphenylphosphine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and stabilizing palladium complexes featuring the benzyldiphenylphosphine ligand. Below, you will find a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of palladium complexes with this compound?
A1: The stability of these complexes is primarily influenced by a combination of electronic and steric factors, as well as the experimental conditions. This compound is a triarylphosphine with moderate steric bulk and electron-donating properties. Key factors include:
-
Atmosphere: Palladium(0) complexes are highly sensitive to oxygen and moisture. Rigorous exclusion of air and water is crucial to prevent oxidation of the phosphine (B1218219) ligand and the palladium center.
-
Temperature: Elevated temperatures can accelerate decomposition pathways, including ligand dissociation and the formation of palladium black.
-
Solvent: The choice of solvent can impact complex solubility and stability. Non-coordinating, anhydrous, and degassed solvents are generally preferred.
-
Ligand-to-Metal Ratio: An appropriate excess of the phosphine ligand can help suppress ligand dissociation and stabilize the palladium center.
-
Ancillary Ligands: The presence of other ligands in the coordination sphere can significantly impact the overall stability of the complex.
Q2: What are the common signs of decomposition in my palladium-benzyldiphenylphosphine catalyzed reaction?
A2: Visual and analytical indicators of complex decomposition include:
-
Formation of a Black Precipitate: This is commonly referred to as "palladium black" and indicates the aggregation of palladium(0) into an inactive, elemental form.[1][2]
-
Color Change: While color changes are expected during a catalytic cycle, a persistent change to a dark, heterogeneous mixture often signals decomposition.
-
Stalled Reaction: If the reaction starts but fails to proceed to completion, it is a strong indication of catalyst deactivation.[1]
-
Inconsistent Results: Poor reproducibility between batches can be a symptom of variable catalyst stability.
Q3: How can I improve the stability of my palladium-benzyldiphenylphosphine complex in solution?
A3: To enhance the stability of your complex, consider the following strategies:
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Use of Bulky or Electron-Rich Ligands: While you are using this compound, for particularly challenging reactions, consider co-ligands or alternative phosphines with greater steric hindrance or stronger electron-donating properties to further stabilize the palladium center.
-
Employ Pre-formed Catalysts: Using a well-defined, pre-formed palladium-phosphine complex can offer greater stability and reproducibility compared to generating the catalyst in situ.
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and concentrations of all reagents. Lowering the temperature may improve stability, though it might also reduce the reaction rate.
-
Inert Atmosphere: Always work under an inert atmosphere (e.g., argon or nitrogen) and use properly dried and degassed solvents and reagents.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered when working with palladium complexes of this compound.
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows low conversion or fails to proceed to completion.
dot
Guide 2: Formation of Palladium Black
Problem: The reaction mixture turns black, and catalytic activity ceases, indicating the formation of palladium black.
dot
Data Presentation
Table 1: Comparative Stability Data for Selected Palladium-Phosphine Complexes
| Complex/System | Ligand | Conditions | Observation | Reference |
| Pd(OAc)₂ / dppf | 1,1'-Bis(diphenylphosphino)ferrocene | CDCl₃, 300 K | Formation of a stable 1:1 [Pd(OAc)₂(dppf)] complex with no generation of Pd(0) observed by ³¹P NMR. The complex is enthalpy stabilized. | [3][4][5] |
| trans-[PdCl₂(PBuⁿ₃)₂] | Tri-n-butylphosphine | Toluene, 80 °C | Slow decomposition observed over several hours. | N/A |
| Pd(dba)₂ / Xantphos | Xantphos | Toluene, 100 °C | Formation of a palladacycle, indicating C-H activation as a potential deactivation pathway. | N/A |
| [Pd(allyl)Cl]₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | THF, 25 °C | Rapid formation of a stable Pd(0)(P(t-Bu)₃)₂ complex. | N/A |
Note: This data is for illustrative purposes to highlight the influence of ligand structure and reaction conditions on stability. "N/A" indicates that while the observation is well-established, a specific citation for this exact data point was not found in the initial search.
Experimental Protocols
Protocol 1: Synthesis of Bis(this compound)palladium(II) Chloride
This protocol is adapted from established procedures for similar bis(phosphine)palladium(II) chloride complexes.[6]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Benzonitrile (B105546) (anhydrous, degassed)
-
Ethanol (B145695) (anhydrous, degassed)
-
Diethyl ether (anhydrous, degassed)
-
Schlenk flask and standard Schlenk line glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add this compound (3.26 g, 11.8 mmol, 2.1 equivalents).
-
Add anhydrous and degassed benzonitrile (30 mL).
-
Purge the flask with an inert gas for 20 minutes to ensure an oxygen-free atmosphere.
-
Heat the mixture to reflux with vigorous stirring under a positive pressure of inert gas. The solution should become homogeneous and change color.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC if applicable.
-
Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel under an inert atmosphere.
-
Wash the collected solid sequentially with small portions of degassed ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the yellow solid product under vacuum to a constant weight.
Protocol 2: Monitoring Complex Stability by ³¹P NMR Spectroscopy
This protocol provides a method to assess the stability of a palladium-benzyldiphenylphosphine complex under thermal stress.[4][5][7][8]
Materials:
-
Synthesized bis(this compound)palladium(II) chloride
-
Anhydrous, deuterated solvent (e.g., toluene-d₈, CDCl₃)
-
NMR tubes with J. Young valves
-
Internal standard (e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
In a glovebox or under a strict inert atmosphere, prepare a solution of the palladium complex (e.g., 10 mg) and the internal standard in the chosen deuterated solvent (0.6 mL) in an NMR tube.
-
Seal the NMR tube with a J. Young valve.
-
Acquire an initial ³¹P NMR spectrum at room temperature. Note the chemical shift of the complexed phosphine and the absence of significant impurities (e.g., free phosphine, phosphine oxide).
-
Heat the NMR tube to a desired temperature (e.g., 60 °C, 80 °C, 100 °C) in a temperature-controlled oil bath or within the NMR probe.
-
Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes) at the elevated temperature.
-
Monitor the spectra for:
-
A decrease in the intensity of the signal corresponding to the palladium complex.
-
The appearance of new signals corresponding to free this compound, this compound oxide, or other degradation products.
-
The formation of palladium black (which will not be directly observed by NMR but will correlate with signal loss).
-
-
Integrate the signals relative to the internal standard to quantify the rate of decomposition.
Mandatory Visualization
The following diagram illustrates a plausible degradation pathway for a palladium(II) complex of this compound, leading to the formation of inactive species.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. /sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with Benzyldiphenylphosphine
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up chemical reactions involving benzyldiphenylphosphine. It provides practical solutions and protocols in a question-and-answer format to facilitate successful and safe process development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound introduces several key challenges that are often negligible at the lab scale. The most critical issues include:
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Thermal Management : Exothermic reactions can become difficult to control. The surface-area-to-volume ratio of a reactor decreases as scale increases, hindering efficient heat removal and increasing the risk of a hazardous thermal runaway.[1][2]
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Air & Moisture Sensitivity : this compound is susceptible to oxidation, forming this compound oxide.[3] Maintaining a strictly inert atmosphere is more complex and critical in large-scale equipment.
-
Mixing and Mass Transfer : Achieving homogeneous mixing in large reactors is more difficult. Poor mixing can lead to localized temperature gradients, concentration differences, and an increase in side-product formation.
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Purification : Methods like column chromatography, which are common in the lab, are often not economically or practically viable for large quantities.[4][5] The primary purification challenge is the removal of the highly polar this compound oxide byproduct.[4][6]
-
Process Safety and Robustness : Handling large quantities of reagents requires more stringent safety protocols. Processes must be robust and reproducible to ensure consistent product quality between batches.[7]
Q2: How does the air sensitivity of this compound specifically impact scale-up procedures?
A2: The air sensitivity of the phosphine (B1218219) group is a primary operational challenge. On a large scale, this necessitates:
-
Robust Inerting : All reactors, transfer lines, and vessels must be thoroughly purged and blanketed with an inert gas like nitrogen or argon. This includes degassing solvents prior to use.[3]
-
Specialized Equipment : Reactions may require specialized reactors with controlled environments and techniques for subsurface addition of reagents to avoid exposure to the headspace.
-
Byproduct Formation : Even minor leaks can lead to the formation of this compound oxide. This not only consumes the phosphine but also complicates purification, as the oxide's physical properties (high polarity, high boiling point) make it difficult to separate from many organic products without chromatography.[4][6][8]
-
Catalyst Deactivation : When used as a ligand in cross-coupling reactions (e.g., Suzuki, Heck), oxidation of the phosphine can deactivate the transition metal catalyst, leading to stalled or incomplete reactions.[9]
Q3: What are the most critical safety precautions for large-scale exothermic reactions with this reagent?
A3: Safety is paramount during scale-up, especially with potentially exothermic processes. Key precautions include:
-
Calorimetric Studies : Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the potential for thermal runaway.
-
Controlled Addition : Reagents should be added slowly and at a controlled rate. The addition rate must be linked to the cooling capacity of the reactor to prevent heat accumulation.[1]
-
Efficient Cooling : Ensure the reactor's cooling system is adequate for the total heat output of the reaction. Monitor both the internal reaction temperature and the cooling jacket temperature continuously.
-
Emergency Procedures : Have a clear emergency plan. This may include a quench system (adding a chemical to stop the reaction) or an emergency vent/rupture disc system to handle rapid pressure increases.[1]
Q4: How should I select a suitable purification strategy for large-scale product isolation?
A4: The choice of a scalable purification method depends on the properties of your desired product relative to the main impurity, this compound oxide.
-
If your product is non-polar : Precipitation or crystallization of the phosphine oxide is often effective. This can be achieved by concentrating the reaction mixture and adding a non-polar solvent like hexanes or diethyl ether, in which the oxide is poorly soluble.[4][10]
-
If your product is polar : Simple precipitation is not viable if your product has similar solubility to the oxide. In this case, complexation with a metal salt is a powerful technique. Adding zinc chloride (ZnCl₂) to the crude mixture in a polar solvent like ethanol (B145695) will precipitate an insoluble ZnCl₂(phosphine oxide)₂ complex, which can be removed by filtration.[11][12][13]
-
If your product is basic (e.g., an amine) : An acid-base liquid-liquid extraction can be effective. Protonating the product with an aqueous acid (like HCl) will move it to the aqueous layer, leaving the neutral phosphine oxide in the organic layer, which can then be separated.[10]
-
If your product is a stable solid : Direct crystallization of the product from the crude mixture can be an excellent and highly scalable method, leaving the phosphine oxide and other impurities in the mother liquor.[14]
Section 2: Troubleshooting Guide
Problem: Low Yield or Stalled Reaction
| Potential Cause | Recommended Solution |
| Poor Heat Transfer / Localized Hot Spots | Improve agitation to ensure uniform temperature distribution. On scale-up, consider reactors with better heat transfer capabilities or adjust the solvent volume to improve thermal mass. |
| Inefficient Mixing | Increase the stirring rate or evaluate the impeller design for the specific reactor geometry and reaction viscosity. Ensure solid reagents are fully dissolved or suspended. |
| Catalyst Deactivation (for Cross-Coupling) | Ensure a rigorously inert atmosphere to prevent oxidation of the phosphine ligand and metal center.[9] Use freshly degassed solvents and high-purity reagents. |
| Reagent Quality/Stability | Verify the purity of this compound and other starting materials. Phosphines can degrade over time if not stored properly under an inert atmosphere.[3] |
| Side Reactions (e.g., Protodeboronation in Suzuki Couplings) | The choice of a bulky phosphine ligand can sometimes accelerate side reactions like protodeboronation.[15][16] Re-optimization of base, solvent, and temperature may be necessary at scale. |
Problem: High Levels of this compound Oxide Detected
| Potential Cause | Recommended Solution |
| Oxygen Leak into the Reactor | This is the most common cause. Thoroughly check all seals, gaskets, and connections on the reactor. Maintain a positive pressure of inert gas (e.g., 1-2 psi of N₂) throughout the reaction and work-up. |
| Contaminated Solvents or Reagents | Ensure all solvents are rigorously degassed before use (e.g., by sparging with nitrogen or argon for an extended period). Use reagents from sealed containers. |
| Inadequate Purging of Equipment | Before starting, perform multiple vacuum/inert gas backfill cycles on the reactor and any transfer lines to remove all traces of air. |
Problem: Product is Difficult to Purify from Phosphine Oxide
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Oxide | Standard chromatography is inefficient. Employ a chemical or physical separation method. Recommended Method : Precipitation with ZnCl₂ in a polar solvent like ethanol is highly effective for removing the phosphine oxide as an insoluble complex, even if the product is polar.[11][13] |
| Product is Non-polar but Oxide Persists | The phosphine oxide may be more soluble than expected. Recommended Method : After concentrating the reaction mixture, triturate the resulting residue with a cold, non-polar solvent (e.g., 1:10 ether:hexanes). Stir vigorously for several hours at 0°C to maximize precipitation, then filter.[4][8] |
| Emulsion Formation During Extractive Work-up | The phosphine oxide can act as a surfactant. Add brine (saturated NaCl solution) to help break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite. |
Problem: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution |
| Variability in Raw Material Quality | Establish strict quality control specifications for all incoming raw materials, including this compound. Purity can affect reaction kinetics and impurity profiles. |
| Inconsistent Process Parameters | Implement rigorous process controls. Use automated systems to control reagent addition rates, temperature profiles, and agitation speeds to ensure they are identical for each batch.[17] |
| "Hidden" Variables | Factors like the rate of heating/cooling, the exact timing of additions, or minor atmospheric leaks can have a larger impact at scale. Document every step of the process meticulously to identify sources of variation. |
Section 3: Data Presentation & Experimental Protocols
Data Presentation
The transition from lab to pilot scale requires careful re-optimization. The following table illustrates potential parameter adjustments based on common scale-up principles for a hypothetical Suzuki coupling reaction using this compound as a ligand.
Table 1: Illustrative Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10g Product) | Pilot Scale (10kg Product) | Rationale for Change |
| Reactor Volume | 1 L Round Bottom Flask | 200 L Glass-Lined Reactor | Accommodates larger volume and allows for safe headspace. |
| Solvent Volume | 500 mL | 120 L | Often diluted to improve heat transfer and mixing. |
| Agitation | Magnetic Stir Bar (500 RPM) | Overhead Impeller (150 RPM) | Mechanical stirring is required for effective mixing in large volumes. RPM is lower but torque and flow are much higher. |
| Reagent Addition Time | 5 minutes (via syringe) | 2-3 hours (via pump) | Slow addition is critical to control the exotherm in a large reactor with a lower surface-area-to-volume ratio.[1] |
| Reaction Temperature | 80 °C (External Oil Bath) | 75-80 °C (Jacket Control) | Internal temperature is the critical parameter. Setpoint may be slightly lower to account for heat accumulation. |
| Work-up/Purification | Flash Chromatography | ZnCl₂ Precipitation / Crystallization | Chromatography is not scalable; replaced with a precipitation or crystallization method for efficient byproduct removal.[5][11] |
| Typical Yield | 90% | 80-85% | A slight decrease in yield is common during scale-up due to longer reaction times and more complex handling. |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction at Scale (100 L Reactor)
-
Reactor Preparation : Ensure the 100 L reactor is clean and dry. Seal all ports.
-
Inerting : Perform three vacuum/nitrogen backfill cycles on the reactor to ensure a completely inert atmosphere. Maintain a slight positive nitrogen pressure (1-2 psi) vented through an oil bubbler.
-
Solvent Addition : Charge degassed solvent (e.g., Toluene, 50 L) to the reactor via cannula or a pressure-equalized addition funnel.
-
Reagent Loading : Add the solid reagents (e.g., aryl halide, boronic acid, base) through a port under a strong counter-flow of nitrogen.
-
Catalyst/Ligand Addition : Add the palladium catalyst and this compound. If sensitive, these can be added as a slurry in degassed solvent.
-
Heating : Begin agitation and heat the mixture to the target temperature using the reactor's jacket control.
-
Controlled Addition : If a liquid reagent is required, add it subsurface via a dip tube connected to a calibrated pump over the specified time (e.g., 2 hours). Continuously monitor the internal temperature.
-
Reaction Monitoring : Hold the reaction at temperature. Take samples periodically via a protected sampling port to monitor progress by HPLC or GC.
-
Cool Down : Once complete, cool the reaction mixture to room temperature before exposing it to air for the work-up.
Protocol 2: Purification via Zinc Chloride Precipitation (Example)
This protocol assumes the reaction was performed in a solvent like THF or Toluene and the desired product is soluble in ethanol.
-
Solvent Swap : After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the initial reaction solvent.
-
Dissolution : Dissolve the resulting residue in ethanol (e.g., 5 volumes relative to the crude material weight).
-
Precipitation : In a separate vessel, prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol. Add this solution (typically 1.5-2.0 equivalents relative to the initial phosphine) slowly to the stirred ethanolic solution of the crude product at room temperature.[11][13]
-
Stirring : A white precipitate of the ZnCl₂(this compound oxide)₂ complex should form. Stir the slurry for 2-4 hours at room temperature to ensure complete precipitation.[11]
-
Filtration : Filter the mixture through a filter press or a large Büchner funnel to remove the solid zinc complex.
-
Washing : Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Isolation : Combine the filtrate and the wash. The desired product is now in the ethanol solution, largely free of the phosphine oxide. This solution can be concentrated and the product further purified by crystallization or other suitable methods.
Section 4: Visualizations
Diagrams
Caption: General troubleshooting workflow for scale-up issues.
Caption: Key components of an inert atmosphere reactor setup for scale-up.
Caption: Decision tree for selecting a scalable purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 8. Workup [chem.rochester.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mt.com [mt.com]
Technical Support Center: Temperature Optimization for Heck Reactions with Benzyldiphenylphosphine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature in Heck reactions utilizing benzyldiphenylphosphine as a ligand.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common temperature-related problems encountered during Heck reactions with this compound in a question-and-answer format.
Question 1: My reaction is showing low or no conversion to the desired product. How can I determine if the temperature is the issue?
Answer: Low or no conversion can often be linked to suboptimal reaction temperatures. Initially, it's crucial to ensure other reaction parameters are correctly set (see Experimental Protocols). If other parameters are optimal, the temperature is a likely culprit.
-
Too Low Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate. Heck reactions, especially with aryl bromides, often require elevated temperatures to be efficient.[1]
-
Too High Temperature: Excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of a black precipitate (palladium black).[2] This removes the active catalyst from the reaction mixture, halting the catalytic cycle.
Recommended Actions:
-
Incremental Temperature Increase: If you suspect the temperature is too low, increase it in 10-20 °C increments. Monitor the reaction progress by TLC or GC at each new setpoint.
-
Visual Inspection: Check for the formation of palladium black. If a black precipitate forms upon increasing the temperature, you have likely exceeded the thermal stability of the catalyst.
Question 2: I've noticed the formation of a black precipitate in my reaction flask, and the reaction has stalled. What's happening?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive form of palladium. This is a common issue in Heck reactions and is often exacerbated by high temperatures.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Temperature | Lower the reaction temperature. Finding the optimal temperature that balances reaction rate with catalyst stability is key. |
| Oxygen Contamination | Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst. |
| Incorrect Ligand-to-Palladium Ratio | A common starting point is a 2:1 ratio of monodentate phosphine (B1218219) ligand to the palladium source. Too little ligand can result in an unstable catalyst. |
Question 3: My reaction is producing significant byproducts. Can temperature influence this?
Answer: Yes, temperature can influence the formation of byproducts. At higher temperatures, side reactions such as the homocoupling of the aryl halide can become more prevalent. If you are observing significant byproduct formation, consider lowering the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Heck reaction using this compound?
A1: For Heck reactions involving aryl bromides, a starting temperature in the range of 80-120 °C is common.[1] The optimal temperature will depend on the specific substrates and solvent used.
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are frequently used in Heck reactions as they can help stabilize the catalytic species at elevated temperatures.[3] The choice of solvent will dictate the accessible temperature range for your experiment.
Q3: Can microwave heating be used for temperature optimization?
A3: Yes, microwave-assisted synthesis can be a powerful tool for rapidly screening different temperatures and optimizing reaction conditions for Heck reactions.
Q4: What is the role of this compound in stabilizing the catalyst at different temperatures?
A4: Phosphine ligands like this compound play a crucial role in stabilizing the palladium catalyst, preventing its aggregation and precipitation at elevated temperatures. The ligand coordinates to the palladium center, modulating its reactivity and stability throughout the catalytic cycle.
Data Presentation
The following table provides illustrative data on the effect of temperature on the yield of a model Heck reaction between 4-bromoanisole (B123540) and styrene (B11656) using a Pd(OAc)₂/benzyldiphenylphosphine catalytic system. This data represents a typical trend observed in such optimizations.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 80 | 12 | 45 | Slow conversion |
| 2 | 90 | 12 | 75 | Moderate conversion |
| 3 | 100 | 8 | 92 | Good yield and reaction time |
| 4 | 110 | 6 | 95 | Excellent yield, faster reaction |
| 5 | 120 | 6 | 88 | Slight decrease in yield, minor catalyst decomposition observed |
| 6 | 130 | 6 | 70 | Significant formation of palladium black |
This is a hypothetical data table created for illustrative purposes based on general principles of Heck reaction optimization.
Experimental Protocols
Representative Protocol for a Heck Reaction using this compound:
This protocol describes a model reaction between an aryl bromide and an alkene.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and this compound (e.g., 2 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the mixture for a few minutes until the catalyst and ligand are dissolved.
-
Add the base (e.g., 2.0 mmol), the aryl bromide (1.0 mmol), and the alkene (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature optimization in Heck reactions.
References
Technical Support Center: Purification Strategies for Phosphine Oxide Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine (B44618) oxide (TPPO) and benzyldiphenylphosphine oxide (BDPPO) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are triphenylphosphine oxide (TPPO) and this compound oxide (BDPPO) and why are they difficult to remove?
Triphenylphosphine oxide (TPPO) and this compound oxide (BDPPO) are common byproducts in many important organic reactions, such as the Wittig, Mitsunobu, and Appel reactions. Their removal can be challenging due to their high polarity and often similar solubility profiles to the desired reaction products, which can lead to co-elution during chromatographic purification.
Q2: What are the key physical property differences between TPPO and BDPPO?
Understanding the physical properties of these two phosphine (B1218219) oxides is crucial for selecting an appropriate purification strategy. The key difference is the presence of a benzyl (B1604629) group in BDPPO, which influences its polarity and solubility.
| Property | Triphenylphosphine Oxide (TPPO) | This compound Oxide (BDPPO) |
| Molecular Weight | 278.28 g/mol [1] | 292.31 g/mol |
| Melting Point | 154-158 °C[2] | 192-193 °C[3] |
| Boiling Point | 360 °C[2] | 423 °C[3][4] |
| Density | 1.212 g/cm³[2] | 1.15 g/cm³[3][4] |
| Appearance | White crystalline solid[2][5] | White solid |
Q3: What are the general solubility characteristics of TPPO?
TPPO exhibits a range of solubilities in common organic solvents. It is generally:
-
Poorly soluble in: Hexane (B92381), pentane (B18724), diethyl ether (especially when cold), and water.[2][6]
-
Soluble in: Dichloromethane (DCM), chloroform, ethyl acetate (B1210297), acetone, ethanol (B145695), and toluene.[6]
Troubleshooting Guides
Issue 1: My product is non-polar and I need to remove TPPO.
Solution: For non-polar products, leveraging the low solubility of TPPO in non-polar solvents is a highly effective strategy.
Method 1: Precipitation/Crystallization
-
Principle: TPPO will precipitate from a solution when a non-polar solvent in which it is insoluble is added.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimum amount of a solvent in which your product is soluble, but TPPO has limited solubility (e.g., diethyl ether).
-
Slowly add a non-polar solvent like hexane or pentane with stirring.
-
Cool the mixture in an ice bath to further decrease the solubility of TPPO.
-
Collect the precipitated TPPO by filtration.
-
Method 2: Silica (B1680970) Gel Plug Filtration
-
Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel, allowing a less polar product to pass through.[7][8]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pass the suspension through a short plug of silica gel.
-
Wash the silica plug with the same non-polar solvent to elute your product.
-
The TPPO will remain adsorbed to the silica gel.
-
Issue 2: My product is polar and co-elutes with TPPO during chromatography.
Solution: When dealing with polar products, separating them from the equally polar TPPO requires alternative strategies that do not rely on simple solubility differences in non-polar solvents.
Method 1: Metal Salt Complexation
-
Principle: TPPO can form insoluble complexes with certain metal salts, which can then be removed by filtration.[2]
-
Experimental Protocol (using ZnCl₂):
-
Dissolve the crude reaction mixture in ethanol.
-
Add a solution of zinc chloride (ZnCl₂) in ethanol (approximately 2 equivalents relative to the phosphine used).
-
Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filter the mixture to remove the precipitate.
-
The desired product remains in the filtrate.
-
Method 2: Acid-Base Extraction (for products with acidic or basic functionality)
-
Principle: If your product has an acidic or basic functional group, you can manipulate the pH to move it into an aqueous layer, leaving the neutral TPPO in the organic layer.
-
Experimental Protocol:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
If your product is acidic, extract with an aqueous base (e.g., 1M NaOH) to deprotonate it and move it to the aqueous layer.
-
If your product is basic, extract with an aqueous acid (e.g., 1M HCl) to protonate it and move it to the aqueous layer.
-
Separate the layers. The organic layer will contain the TPPO.
-
Neutralize the aqueous layer containing your product and extract it back into an organic solvent.
-
Issue 3: How do I approach the removal of this compound oxide (BDPPO)?
While less data is available for BDPPO compared to TPPO, its structural similarity allows us to infer effective removal strategies. The presence of the benzyl group is expected to slightly increase its polarity.
Inference-Based Troubleshooting for BDPPO:
-
For Non-Polar Products: Similar to TPPO, BDPPO is expected to have low solubility in highly non-polar solvents like hexanes and pentane. Therefore, precipitation and silica gel plug filtration methods are likely to be effective. Due to its slightly higher polarity, it may adsorb even more strongly to silica gel than TPPO.
-
For Polar Products: The metal salt complexation method using ZnCl₂ or MgCl₂ should also be applicable to BDPPO, as the coordination occurs at the phosphine oxide oxygen. Acid-base extraction remains a viable option if the product has the appropriate functionality.
-
Chromatography: When using column chromatography, the slightly higher polarity of BDPPO compared to TPPO might allow for better separation from less polar products. For very polar products, the co-elution issue might persist, necessitating the alternative methods described above.
Experimental Workflows and Logic Diagrams
Caption: Decision tree for selecting a phosphine oxide removal strategy.
Caption: Experimental workflow for metal salt complexation.
References
- 1. Triphenylphosphine_oxide [chemeurope.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound oxide|lookchem [lookchem.com]
- 5. Triphenylphosphine oxide(791-28-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
Validation & Comparative
A Comparative Guide to Benzyldiphenylphosphine and Triphenylphosphine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, directly influencing catalytic activity, substrate scope, and reaction kinetics. This guide provides an objective comparison of two common monodentate phosphine ligands, benzyldiphenylphosphine (BDP) and triphenylphosphine (B44618) (TPP), in the context of palladium-catalyzed Suzuki coupling reactions.
Ligand Properties at a Glance
This compound and triphenylphosphine are both popular choices for ligands in palladium-catalyzed cross-coupling reactions. While structurally similar, the seemingly minor difference of a benzyl (B1604629) group in place of a phenyl group can influence the steric and electronic properties of the ligand, which in turn affects the performance of the catalyst.
| Property | This compound (BDP) | Triphenylphosphine (TPP) |
| Formula | C₁₉H₁₇P | C₁₈H₁₅P |
| Molecular Weight | 276.31 g/mol | 262.29 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 77-83 °C | 79-83 °C[1] |
| Tolman Cone Angle (θ) | ~148° (estimated) | 145° |
| Tolman Electronic Parameter (ν) | ~2066 cm⁻¹ (estimated) | 2068.9 cm⁻¹ |
Note: The Tolman parameters for BDP are estimated based on its structural similarity to TPP. The benzyl group is expected to have a slightly larger steric footprint and similar electronic properties compared to a phenyl group.
Performance in Suzuki Coupling: A Comparative Analysis
Model Reaction:
The following table summarizes typical experimental results for the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid using palladium acetate (B1210297) as the catalyst precursor and either TPP or a proposed reaction with BDP as the ligand.
| Parameter | This compound (BDP) | Triphenylphosphine (TPP) |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst Precursor | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | This compound | Triphenylphosphine |
| Catalyst Loading | 1 mol% | 1 mol% |
| Ligand to Palladium Ratio | 2:1 | 2:1 |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 h (projected) | 12 h |
| Yield | >95% (projected) | ~98%[2][3] |
Note: The data for this compound is a projection based on its expected performance as a monodentate phosphine ligand in Suzuki coupling under these standard conditions. Specific experimental validation is recommended.
Experimental Protocols
Below are detailed experimental protocols for the model Suzuki coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol) are then added under a positive flow of inert gas. The solvent (e.g., toluene, 5 mL) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Mechanistic Considerations and Ligand Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine ligand plays a crucial role in each of these steps.
-
Oxidative Addition: This is often the rate-determining step. More electron-donating ligands can increase the electron density on the palladium center, facilitating its insertion into the aryl-halide bond. The steric bulk of the ligand also plays a role, with bulkier ligands often promoting the formation of the active monoligated palladium species.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is facilitated by a base. The ligand can influence the rate of this step by affecting the lability of the halide or other groups on the palladium center.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Sterically bulky ligands can promote this step by creating steric crowding around the metal center, which is relieved upon elimination of the product.
This compound vs. Triphenylphosphine: A Mechanistic Viewpoint
The primary difference between BDP and TPP lies in the substitution of one phenyl ring with a benzyl group.
-
Steric Effects: The benzyl group in BDP is attached to the phosphorus atom via a methylene (B1212753) (-CH₂-) linker. This introduces greater conformational flexibility and potentially a slightly larger steric cone angle compared to the phenyl group in TPP. This increased steric bulk could, in principle, accelerate the reductive elimination step.
-
Electronic Effects: The benzyl group is generally considered to be slightly more electron-donating than a phenyl group due to the inductive effect of the methylene group. This could potentially lead to a faster rate of oxidative addition.
However, it is important to note that these effects are subtle and their overall impact on the catalytic activity will depend on the specific substrates and reaction conditions. In many standard Suzuki coupling applications, the performance of BDP and TPP is expected to be broadly comparable.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.
Conclusion
Both this compound and triphenylphosphine are effective monodentate ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While TPP is more widely documented and commercially available, BDP offers a subtle variation in steric and electronic properties that could be advantageous in specific applications. For most standard transformations, their performance is likely to be comparable. The choice between these two ligands may ultimately be guided by factors such as commercial availability, cost, and the specific requirements of the chemical transformation being undertaken. For challenging substrates or reaction conditions, a broader screening of ligands, including more sterically demanding and electron-rich options, may be necessary to achieve optimal results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Phosphine Ligands for the Heck Reaction
Prepared for: Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] The efficiency, selectivity, and overall success of this carbon-carbon bond-forming reaction are critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. These ligands are not mere spectators; they actively modulate the catalyst's electronic and steric properties, thereby steering the reaction's outcome.[2][3]
This guide provides an objective comparison of various phosphine ligands, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific Heck coupling needs.
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The phosphine ligand (L) plays a crucial role in stabilizing the palladium center and influencing the kinetics of each elementary step. The cycle begins with the in-situ formation of the active 14-electron Pd(0)L₂ species from a Pd(II) precatalyst like Pd(OAc)₂.[1][4] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex, forming a square planar Pd(II) species. Electron-rich phosphine ligands can enhance this step.[3]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by syn-migratory insertion of the aryl group into the C=C bond.[5]
-
β-Hydride Elimination: A hydrogen atom from a β-carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step is typically rapid and proceeds with syn-stereochemistry.[5]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride intermediate, preparing it for the next catalytic cycle.[1]
Comparative Performance of Phosphine Ligands
The choice of phosphine ligand significantly impacts reaction yield, substrate scope, and catalyst stability. Ligands are generally classified by their steric bulk and electronic properties. Electron-donating ligands can increase catalyst activity, while sterically hindered (bulky) ligands often promote the formation of highly active, coordinatively unsaturated palladium complexes.[2][6]
Below is a summary of performance data for different types of phosphine ligands in the Heck coupling of various aryl bromides with styrenes and acrylates. It is important to note that direct comparison can be challenging as optimal conditions (base, solvent, temperature) often vary for each ligand system.
Table 1: Performance Data for Selected Phosphine Ligands in the Heck Reaction
| Ligand/Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Monodentate Ligands | |||||||
| PPh₃ (Triphenylphosphine) | Bromobenzene | Styrene (B11656) | Et₃N | DMF | 100 | ~70-85* | [7][8] |
| P(o-tol)₃ (Tri-o-tolylphosphine) | 4-Bromoacetophenone | n-Butyl acrylate | Na₂CO₃ | NMP | 140 | 95 | [6] |
| Bulky Buchwald-type | |||||||
| XPhos | 4-Chlorotoluene | Styrene | K₃PO₄ | Dioxane | 110 | 98 | [9] |
| SPhos | 4-Bromoanisole | n-Butyl acrylate | K₃PO₄ | Dioxane | 100 | 97 | [10] |
| Heterogenized Ligand | |||||||
| UiO66-PPh₂-Pd | Bromobenzene | Styrene | K₃PO₄ | Toluene (B28343) | 110 | 92 | [3] |
| UiO66-PPh₂-Pd | 4-Bromobenzonitrile | Styrene | K₃PO₄ | Toluene | 110 | 90 | [3] |
| UiO66-PPh₂-Pd | 4-Bromotoluene | Styrene | K₃PO₄ | Toluene | 110 | 91 | [3] |
*Yields for PPh₃ can vary significantly based on specific conditions and substrate.
Discussion of Ligand Classes:
-
Simple Triarylphosphines (e.g., PPh₃, P(o-tol)₃): PPh₃ is one of the most common and inexpensive ligands used in Heck reactions.[3] However, it can be prone to catalyst deactivation (formation of palladium black), especially with less reactive substrates like aryl chlorides.[3] P(o-tol)₃, with its increased steric bulk, often provides higher stability and activity.[6]
-
Bulky, Electron-Rich Ligands (e.g., Buchwald-type): Ligands like XPhos and SPhos are highly effective for coupling challenging substrates, including electron-rich and sterically hindered aryl halides, and particularly aryl chlorides.[2][9] Their steric bulk facilitates the formation of monoligated palladium species, which are highly reactive, while their electron-donating nature promotes the initial oxidative addition step.[9]
-
Heterogenized Ligands (e.g., MOF-immobilized): Immobilizing phosphine ligands on solid supports like Metal-Organic Frameworks (MOFs) combines the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems.[3] The UiO66-PPh₂-Pd catalyst, for example, shows excellent yields across a range of substituted aryl bromides and can be recovered and reused.[3]
Experimental Protocols
Providing a standardized, reproducible protocol is essential for comparative studies. Below is a representative methodology for the Heck reaction using a heterogenized catalyst system.
General Protocol for Heck Coupling using UiO66-PPh₂-Pd
This protocol is adapted from the synthesis of stilbene (B7821643) derivatives as described in the literature.[3]
Materials:
-
Aryl bromide (0.2 mmol, 1.0 equiv)
-
Styrene (0.3 mmol, 1.5 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (0.3 mmol, 1.5 equiv)
-
UiO66-PPh₂-Pd catalyst (0.5 mol%)
-
Anhydrous Toluene (2 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Preparation: Inside a glovebox, add the UiO66-PPh₂-Pd catalyst (0.5 mol%), the aryl bromide (0.2 mmol), and potassium phosphate (0.3 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (2 mL) to the tube, followed by the addition of styrene (0.3 mmol) via syringe.
-
Reaction: Seal the Schlenk tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C.
-
Stirring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The solid catalyst can be separated by centrifugation or filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired substituted alkene.
This protocol demonstrates a typical setup for a modern Heck reaction, emphasizing the need for an inert atmosphere and anhydrous conditions to ensure high catalytic activity and reproducibility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Benzyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for synthesized reagents is a cornerstone of reliable and reproducible research. In the synthesis of benzyldiphenylphosphine, a common ligand in catalysis and organic synthesis, the presence of impurities can significantly impact reaction outcomes and the quality of downstream products. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate method for your laboratory.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of a diphenylphosphine (B32561) source with a benzyl (B1604629) halide. This process can lead to several potential impurities that must be identified and quantified:
-
This compound Oxide: The most common impurity, formed by the oxidation of the parent phosphine (B1218219) in the presence of air.
-
Unreacted Starting Materials: Residual diphenylphosphine, chlorodiphenylphosphine, or benzyl halides.
-
Solvent Residues: Trace amounts of solvents used in the synthesis and purification steps.
-
Other Phosphorus(V) Species: Over-oxidation can lead to the formation of other related phosphine oxides.
A robust analytical method should be capable of separating and quantifying this compound from these potential contaminants.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using several analytical techniques. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the specific impurities being targeted.
Data Presentation: Quantitative Comparison
| Analytical Technique | Principle | Common Impurities Detected | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Quantitative ³¹P NMR (qNMR) | Signal intensity is directly proportional to the number of phosphorus nuclei. | This compound oxide, other phosphorus-containing impurities. | Absolute quantification without a specific reference standard of the analyte, provides structural information, non-destructive.[1] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Compound dependent, typically in the low mg range. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | This compound oxide, unreacted starting materials, other non-volatile byproducts. | High resolution of closely related compounds, well-established and widely available. | Requires a reference standard for quantification, potential for on-column degradation of phosphines.[2] | ng to µg range. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Unreacted volatile starting materials, solvent residues, some thermally stable byproducts. | High sensitivity and specificity, excellent for identifying unknown volatile impurities.[3] | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | pg to ng range. |
Experimental Protocols
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of organophosphorus compounds without the need for a specific this compound reference standard.[1]
Experimental Workflow:
Caption: Workflow for purity determination by quantitative ³¹P NMR.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a phosphorus-sensitive probe.
Materials:
-
Synthesized this compound sample.
-
Internal Standard (IS): A certified reference material containing phosphorus with a known purity and a chemical shift that does not overlap with the analyte or its impurities (e.g., triphenyl phosphate).
-
Deuterated solvent (e.g., Chloroform-d, Benzene-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample and 10-15 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the phosphorus nuclei in both the analyte and the internal standard to allow for complete relaxation and accurate integration.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of this compound (typically around -10 ppm in C6D6) and the internal standard.[4] The signal for this compound oxide appears at approximately +30 to +35 ppm.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating this compound from its non-volatile impurities. Due to the susceptibility of phosphines to on-column oxidation, special care must be taken in method development.[2]
Experimental Workflow:
Caption: Workflow for purity determination by HPLC.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. To minimize on-column oxidation, the addition of a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the aqueous mobile phase can be beneficial.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a solution of the synthesized this compound sample at a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the synthesized sample from the calibration curve.
-
Calculate the purity by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for absolute quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable impurities that may be present in the synthesized this compound.
Experimental Workflow:
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 2. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of Benzyldiphenylphosphine Silver(I) Complexes and a Guide to Their Structural Elucidation
A detailed examination of the single-crystal X-ray structures of benzyldiphenylphosphine-silver(I) nitrate (B79036) complexes is presented, offering a comparative analysis with analogous triphenylphosphine (B44618) and cyclohexyldiphenylphosphine (B1582025) silver(I) nitrate complexes. This guide provides researchers, scientists, and drug development professionals with objective experimental data to facilitate a deeper understanding of how ligand modifications influence the solid-state structures of metal complexes.
This publication delves into the crystallographic nuances of this compound when coordinated to a silver(I) center, using silver(I) nitrate as a consistent counter-ion for a controlled comparison. The structural parameters of the resulting complexes are juxtaposed with those derived from the closely related and widely utilized triphenylphosphine ligand, as well as the more sterically demanding and electron-rich cyclohexyldiphenylphosphine. The data presented herein, summarized in clear tabular format, highlights the subtle yet significant impact of substituting a phenyl group with a benzyl (B1604629) or a cyclohexyl group on the coordination geometry, bond lengths, and bond angles within these complexes.
Furthermore, this guide furnishes detailed experimental protocols for the synthesis, crystallization, and subsequent X-ray diffraction analysis of such organometallic compounds. A generalized experimental workflow is also visualized using the DOT language to provide a clear, step-by-step overview of the process from synthesis to final structural determination.
Comparative Analysis of Structural Parameters
The X-ray crystal structures of silver(I) nitrate complexes with this compound, triphenylphosphine, and cyclohexyldiphenylphosphine reveal distinct coordination environments influenced by the steric and electronic properties of the phosphine (B1218219) ligands. A summary of key crystallographic data is presented in the table below.
| Complex | Ligand:Metal Ratio | Coordination Geometry | Ag-P Bond Length (Å) | P-Ag-P Bond Angle (°) | Reference |
| Tris(this compound)(nitrato)silver(I) | 3:1 | Distorted tetrahedral | 2.4737(5) - 2.4990(6) | 106.31(2) - 123.73(2) | IUCr Journals, CCDC 2223250 |
| catena-Poly[[this compound-silver(I)]-μ-nitrato] | 1:1 | Distorted tetrahedral | 2.3506(19), 2.3612(19) | N/A | IUCr Journals, CCDC 2193914 |
| Bis(triphenylphosphine)(nitrato)silver(I) | 2:1 | Distorted tetrahedral | 2.4180(6) - 2.4311(6) | 137.932(19) | Academic Journals, DOI: 10.5897/IJPS12.725[1] |
| Bis(cyclohexyldiphenylphosphine)silver(I) nitrate | 2:1 | Distorted linear | 2.435(1), 2.441(1) | 158.42(4) | University of Pretoria, UJ Institutional Repository |
The data reveals that this compound can form both monomeric and polymeric structures with silver(I) nitrate, depending on the stoichiometric ratio of the reactants. In the 3:1 complex, the coordination geometry around the silver atom is a distorted tetrahedron. The Ag-P bond lengths are in the range of 2.47-2.50 Å, and the P-Ag-P angles show significant deviation from the ideal tetrahedral angle, indicating steric strain imposed by the three bulky phosphine ligands. In contrast, the 1:1 complex forms a polymeric chain where the nitrate ion bridges the silver centers.
The triphenylphosphine complex, with a 2:1 ligand-to-metal ratio, also adopts a distorted tetrahedral geometry, with the nitrate ion acting as a bidentate ligand.[1] The Ag-P bond lengths are slightly shorter than in the tris(this compound) complex, which can be attributed to the reduced steric crowding with only two phosphine ligands. The P-Ag-P bond angle is significantly wider at 137.932(19)°.[1]
The cyclohexyldiphenylphosphine complex, also with a 2:1 ratio, presents a distorted linear geometry around the silver center, with a P-Ag-P angle of 158.42(4)°. This near-linearity is a consequence of the very high steric bulk of the cyclohexyl groups, which forces the ligands to opposite sides of the silver atom to minimize steric repulsion.
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystal structure determination are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the preparation and analysis of phosphine-silver(I) nitrate complexes.
Synthesis and Crystallization of Tris(this compound)(nitrato)silver(I)
This compound (3 mmol) is added to a solution of silver nitrate (1 mmol) in 20 ml of acetonitrile. The reaction mixture is heated under reflux for several hours. After cooling, the solution is filtered and left for slow evaporation at room temperature. Colorless crystals suitable for X-ray diffraction are typically obtained overnight.
Synthesis and Crystallization of Bis(triphenylphosphine)(nitrato)silver(I)
Silver nitrate and triphenylphosphine are reacted in a 1:2 molar ratio in methanol. The resulting complex is recrystallized from toluene (B28343) by slow evaporation of the solvent at room temperature to yield white crystals suitable for X-ray analysis.[1]
Synthesis of Bis(cyclohexyldiphenylphosphine)silver(I) nitrate
Solid silver nitrate (0.71 mmol) is added to a solution of cyclohexyldiphenylphosphine (1.42 mmol) in 50 mL of acetonitrile. The solution is heated under reflux overnight. The hot solution is then filtered, and the solvent volume is reduced to approximately 10 mL. Upon cooling, small white needle-like crystals are isolated.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the complex is mounted on a goniometer head. X-ray diffraction data is collected on a diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The data collection is usually performed at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms. The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption). The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
To provide a clear overview of the process from starting materials to the final analyzed crystal structure, the following diagram illustrates a typical experimental workflow for the X-ray crystal structure analysis of organometallic complexes.
Figure 1. A flowchart illustrating the key stages in determining the X-ray crystal structure of a coordination complex.
References
A Comparative Guide to the Catalytic Activity of Benzyldiphenylphosphine and Buchwald Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, with profound implications for pharmaceutical research and development. The efficacy of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. This guide provides an objective comparison of the catalytic activity of a traditional monodentate phosphine, benzyldiphenylphosphine, with the widely acclaimed, state-of-the-art Buchwald ligands. This comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations of the catalytic cycles to aid in ligand selection and reaction optimization.
Executive Summary
Buchwald ligands, a class of bulky, electron-rich biaryl monophosphine ligands, have largely superseded simpler monodentate phosphines like this compound in demanding cross-coupling applications. The superior performance of Buchwald ligands is attributed to their steric bulk, which promotes the formation of highly reactive, monoligated palladium(0) species, and their electronic properties that facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination. While this compound can be effective in certain Suzuki-Miyaura couplings of aryl bromides, it generally requires higher catalyst loadings and temperatures and is less effective for more challenging substrates like aryl chlorides. For the Buchwald-Hartwig amination, Buchwald ligands are the undisputed ligands of choice, demonstrating broad substrate scope and high efficiency where simpler phosphines often fail.
Quantitative Data Comparison
The following tables summarize the performance of this compound and representative Buchwald ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions. However, the selected examples utilize similar or identical substrates to provide a meaningful performance benchmark.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1 | Bromobenzene (B47551) | This compound | Pd(OAc)₂ | K₃PO₄ | DMF | 25 | 5 | 95[1][2] | 1 |
| 2 | 4-Bromotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 1 | 100[3] | 1 |
| 3 | 4-Chlorotoluene (B122035) | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 98[4] | 0.05 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Morpholine (B109124)
| Entry | Aryl Halide | Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1 | 4-Chloroanisole | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[5] | 1.5 |
| 2 | 4-Bromoanisole | XPhos | [Pd(η³-1-PhC₃H₄)Cl]₂ | NaOtBu | Dioxane | 80 | ~1 | >95 (conv.) | 1 |
| 3 | 4-Chlorotoluene | XPhos | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94[6] | 1.5 |
| 4 | 2-Chlorotoluene | Mor-DalPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 94[7] | 2 |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling using a Monodentate Phosphine Ligand
This protocol is a general procedure adapted from studies on monodentate phosphine ligands in the Suzuki-Miyaura coupling of aryl bromides.[1][2]
Reaction: Coupling of Bromobenzene with Phenylboronic Acid
-
Materials:
-
Bromobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, this compound, and K₃PO₄.
-
Add the anhydrous DMF, followed by bromobenzene and phenylboronic acid.
-
Stir the reaction mixture at room temperature (25 °C) for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Buchwald-Hartwig Amination using an XPhos Ligand
This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine using the XPhos ligand.[6]
Reaction: Coupling of 4-chlorotoluene with morpholine
-
Materials:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
-
Morpholine (6.33 mmol, 1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 8.44 mmol, 2.0 equiv.)
-
Toluene, degassed (5 mL)
-
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add the degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product.
-
Mechanistic Overview and Visualizations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are central to understanding the role of the phosphine ligand. The bulky and electron-rich nature of Buchwald ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][9]
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is similar, involving oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[1][10]
Conclusion
The development of Buchwald ligands has been a transformative event in palladium-catalyzed cross-coupling chemistry. Their superior performance, particularly with challenging substrates such as aryl chlorides, and their broad applicability in reactions like the Buchwald-Hartwig amination, make them the preferred choice for most modern synthetic applications. While simpler, traditional ligands like this compound can be effective for specific, less demanding transformations, they lack the general utility and high activity of the Buchwald ligand family. For researchers in drug development and other fields requiring robust and versatile synthetic methodologies, a thorough understanding and application of Buchwald ligand technology is essential for success.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Performance Showdown: Benzyldiphenylphosphine vs. Advanced Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. The success of these transformations, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is critically dependent on the nature of the phosphine (B1218219) ligand employed. While classic ligands like benzyldiphenylphosphine have a long-standing history, a new generation of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, has emerged, offering significant advantages in terms of reactivity, scope, and reaction conditions.
This guide provides an objective comparison of the performance of this compound against these more advanced biaryl phosphine ligands. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, we aim to equip researchers with the knowledge to make informed decisions in ligand selection for their specific synthetic challenges.
At a Glance: Ligand Structures
This compound is a monodentate phosphine ligand characterized by a benzyl (B1604629) group and two phenyl substituents on the phosphorus atom. In contrast, biaryl phosphine ligands like SPhos and XPhos feature a biphenyl (B1667301) backbone with bulky and electron-donating substituents. These structural differences profoundly influence their steric and electronic properties, which in turn dictate their catalytic activity.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as sterically hindered aryl chlorides.
Disclaimer: The following data is compiled from various literature sources. Direct comparison of yields should be approached with caution due to potential variations in reaction conditions, substrates, and analytical methods.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~70-80 | General literature observation |
| SPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | RT | 2 | 98 | [1] |
| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 99 | [1] |
| This compound | Aryl Chloride | Phenylboronic acid | Various | Various | Elevated | - | Generally lower yields with aryl chlorides | General literature observation |
| SPhos | 4-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | RT | 12 | 95 | [1] |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 98 | [1] |
Analysis: The data clearly indicates that for Suzuki-Miyaura couplings, particularly with challenging aryl chlorides, biaryl phosphine ligands like SPhos and XPhos significantly outperform this compound.[1] SPhos, for instance, can facilitate reactions at room temperature with high efficiency, a significant advantage in terms of energy consumption and functional group tolerance.[1] The enhanced performance of these biaryl ligands is attributed to their ability to promote the formation of the active monoligated palladium(0) species and to accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and other nitrogen-containing compounds. Ligand choice is again a critical parameter for success.
Disclaimer: The following data is compiled from various literature sources. Direct comparison of yields should be approached with caution due to potential variations in reaction conditions, substrates, and analytical methods.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | Moderate | General literature observation |
| XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [2] |
| RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [2] |
| This compound | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 24 | Low to moderate | General literature observation |
| XPhos | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 18 | 98 | [3] |
| BrettPhos | 4-Chloroanisole | N-Methylaniline | NaOtBu | Toluene | 100 | 18 | 97 | [3] |
Analysis: Similar to the Suzuki-Miyaura coupling, modern biaryl phosphine ligands demonstrate superior performance in the Buchwald-Hartwig amination.[2][3] They enable the coupling of a wider range of amines, including primary and secondary amines, with various aryl halides, often with lower catalyst loadings and under milder conditions than what is typically required for this compound. The steric bulk of ligands like XPhos and BrettPhos is crucial for promoting the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Water (if using an aqueous base solution)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-2.2 mol% relative to Pd).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for High-Throughput Ligand Screening in Buchwald-Hartwig Amination
This protocol outlines a typical workflow for screening multiple phosphine ligands in parallel.
Materials:
-
96-well reaction block with glass vials and stir bars
-
Palladium precursor stock solution (e.g., in toluene)
-
Stock solutions of each phosphine ligand to be tested
-
Aryl halide stock solution
-
Amine stock solution
-
Base (solid or as a stock solution)
-
Anhydrous solvent
-
Internal standard for analysis (e.g., dodecane)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and the internal standard in an appropriate anhydrous solvent.
-
Reaction Setup:
-
Using a liquid handling system or calibrated pipettes, dispense the palladium precursor and a specific phosphine ligand stock solution into each designated vial in the 96-well plate.
-
Add the aryl halide and amine stock solutions to all vials.
-
Add the base to each vial.
-
Add the internal standard stock solution to each vial.
-
Add additional solvent to reach the desired reaction concentration.
-
-
Reaction Execution:
-
Seal the vials with septa and caps.
-
Place the 96-well plate on a magnetic stirrer and heating block.
-
Heat the reaction block to the desired temperature and stir for the specified time.
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding a suitable quenching agent (e.g., water).
-
Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex.
-
Separate the organic layer (a filter plate can be used for parallel work-up).
-
Analyze the organic extracts by GC-MS or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[2]
-
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Identifying Benzyldiphenylphosphine Reaction Products
For researchers, scientists, and drug development professionals, the accurate identification and characterization of reaction products are paramount. When working with organophosphorus compounds like benzyldiphenylphosphine, a multi-faceted analytical approach is often necessary to elucidate the structure of products, intermediates, and potential impurities. The primary reaction pathway for tertiary phosphines is oxidation, leading to the corresponding phosphine (B1218219) oxide. Therefore, analytical methods must be capable of distinguishing between this compound and its common product, this compound oxide.
This guide provides a comparative overview of the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in method selection and implementation.
At a Glance: Comparison of Key Analytical Techniques
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field to determine molecular structure. | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. |
| Primary Application | Unambiguous structure elucidation of starting materials, products, and byproducts. | Molecular weight determination and structural information through fragmentation analysis. | Separation, quantification, and purity assessment of reaction mixtures. |
| Strengths | Provides detailed structural information (¹H, ¹³C, ³¹P NMR). Non-destructive.[1][2] | High sensitivity, capable of detecting trace-level components. Provides exact mass for formula determination.[3][4] | Excellent for purity assessment and quantification. Can be coupled with MS for enhanced identification.[5][6] |
| Limitations | Lower sensitivity compared to MS. Can be complex to interpret for complex mixtures. | Can be destructive. Isomeric compounds may not be distinguishable without chromatography. | Does not provide definitive structural information on its own. Phosphines can oxidize on-column.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural characterization of this compound and its reaction products. ³¹P NMR is particularly diagnostic, as the chemical shift is highly sensitive to the oxidation state and chemical environment of the phosphorus atom.[2]
Data Presentation: NMR Chemical Shifts
The oxidation of this compound to this compound oxide results in a significant downfield shift in the ³¹P NMR spectrum.
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | C₆D₆ | -10.0[7] | 3.33 (s, 2H, CH₂), 7.12–7.47 (m, 15H, Ar)[7] | Data not readily available |
| This compound Oxide | CDCl₃ | 29.4[3] | 3.65 (d, J=14.0 Hz, 2H), 7.10-7.18 (m, 5H), 7.43-7.69 (m, 10H)[3] | 38.0 (d, JP–C = 66.3 Hz), 126.7 (d, JP–C = 5.0 Hz), 128.3, 128.4 (d, JP–C = 12.5 Hz), 130.1 (d, JP–C = 5.0 Hz), 131.1 (d, JP–C = 10.0 Hz), 131.7 (d, JP–C = 2.5 Hz), 132.3 (d, JP–C = 98.8 Hz)[3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the reaction product mixture in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3][8]
-
¹H NMR : Acquire a standard proton spectrum to identify the signals corresponding to the benzyl (B1604629) and phenyl groups.
-
³¹P NMR : Acquire a proton-decoupled ³¹P NMR spectrum. This is a rapid and effective method to determine the extent of oxidation by comparing the integrals of the phosphine and phosphine oxide signals.[1][2] A relaxation delay of 10 seconds is recommended for accurate integration.[9]
-
¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon framework of the products.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based identification of reaction products.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
Data Presentation: Mass Spectrometry Data
The oxidation of this compound adds an oxygen atom, increasing the molecular weight by approximately 16 Da.
| Compound | Formula | Molecular Weight ( g/mol ) | Exact Mass [M+H]⁺ (Da) | Key Fragmentation Ions |
| This compound | C₁₉H₁₇P | 276.32 | 277.1141 | Not specified in search results |
| This compound Oxide | C₁₉H₁₇OP | 292.32[10] | 293.1090[11] | m/z 201 ([Ph₂PO]⁺), 191, 291, 292[11] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). The addition of a small amount of formic acid can aid in protonation for positive ion mode ESI.[8]
-
Instrumentation : Use a liquid chromatograph coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[3][4]
-
Chromatographic Separation : If analyzing a mixture, separate the components using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Analysis : Acquire mass spectra in positive ion mode using Electrospray Ionization (ESI).
-
Data Analysis : Determine the mass of the parent ion ([M+H]⁺) to confirm the molecular weight. If available, use tandem MS (MS/MS) to analyze fragmentation patterns for further structural confirmation.
Visualization: Mass Spectrometry Analysis Workflow
Caption: General workflow for product identification using LC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of the reaction mixture and quantifying the conversion of starting material to product. For phosphine analysis, care must be taken to avoid on-column oxidation, which can lead to inaccurate results.[6]
Data Presentation: Comparison of HPLC Methods
Reverse-phase HPLC is a common starting point for the analysis of this compound and its oxide.
| Parameter | Reverse-Phase HPLC (RP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18)[5] |
| Mobile Phase | Polar (e.g., Acetonitrile/Water mixture)[5] |
| Elution Order | Typically, the more polar phosphine oxide elutes before the less polar phosphine. |
| Key Challenge | Potential for on-column oxidation of the phosphine starting material.[6] |
| Solution | Add a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase to passivate the column and prevent oxidation.[6] |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation : Dissolve the reaction mixture in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation : Use a standard HPLC system with a UV detector (detection at ~254 nm is appropriate for the phenyl groups).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water (for MS compatibility, add 0.1% formic acid; otherwise, phosphoric acid can be used).[5] To prevent oxidation, consider adding a trace amount of TCEP.[6]
-
Mobile Phase B : Acetonitrile.[5]
-
Gradient : Start with a suitable gradient, for example, 50% B to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
-
Analysis : Identify peaks by comparing retention times with authentic standards of this compound and this compound oxide. Purity can be assessed by calculating the area percentage of the product peak.
Visualization: Logic for HPLC Method Selection
Caption: Decision logic for selecting an appropriate HPLC method.
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Triphenylphosphine oxide | SIELC Technologies [sielc.com]
- 6. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Diphenyl(phenylmethyl)phosphine oxide | C19H17OP | CID 76293 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzyldiphenylphosphine in Ni vs. Pd Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst system is a critical determinant in the success of cross-coupling reactions, profoundly influencing yield, selectivity, and functional group tolerance. While palladium has long been the dominant metal in this domain, the earth-abundant and more economical nickel is emerging as a powerful alternative. This guide provides a comparative analysis of the efficacy of benzyldiphenylphosphine as a ligand in nickel- and palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura and Buchwald-Hartwig reactions. The data presented, including that for the structurally analogous triphenylphosphine (B44618), offers insights into the nuanced interplay between the metal center and ligand architecture.
Performance Comparison in Key Cross-Coupling Reactions
The choice between nickel and palladium catalysis, when employing a triarylphosphine ligand like this compound, is dictated by the specific transformation and substrate complexity. While direct comparative data for this compound is limited, the performance of the closely related triphenylphosphine (PPh₃) provides a valuable benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes typical yields and conditions for this reaction catalyzed by Ni and Pd with triarylphosphine ligands.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PPh₃)₂ | Aryl bromide | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 80 | 12 | ~89 | [1] |
| Pd(PPh₃)₄ | Aryl bromide | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| Pd(OAc)₂ / PPh₃ | Aryl chloride | Phenylboronic acid | K₃PO₄ | Dioxane | 105 | 6 | 84 | [3] |
Observations:
-
Palladium catalysts, particularly with PPh₃, generally exhibit high to excellent yields for the Suzuki-Miyaura coupling of aryl bromides.[2]
-
Nickel catalysts can also be highly effective, achieving good yields under relatively mild conditions.[1]
-
For more challenging substrates like aryl chlorides, palladium systems often require higher temperatures and may still provide slightly lower yields compared to reactions with aryl bromides.[3] The unique electronic properties of nickel can sometimes offer advantages for the activation of these less reactive electrophiles.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where the choice of catalyst is paramount.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(dppp)Cl₂ | Pyrimidin-2-yl tosylate | Indole | K₂CO₃ | Dioxane | 110 | 12 | Good | [4] |
| Pd₂(dba)₃ / PPh₃ | Aryl bromide | Secondary Amine | NaOt-Bu | Toluene | 100 | 24 | High | [5][6] |
| Pd(OAc)₂ / PPh₃ | Aryl chloride | Primary Amine | NaOt-Bu | Toluene | 110 | 24 | Moderate to High | [4][6] |
Observations:
-
Palladium-catalyzed Buchwald-Hartwig aminations are well-established, with various phosphine (B1218219) ligands, including PPh₃, providing high yields for a broad range of substrates.[5][6]
-
Nickel catalysis has shown promise, particularly for the coupling of heteroaryl electrophiles.[4] The distinct reactivity of nickel can be advantageous in specific applications where palladium catalysts may be less effective.
-
Generally, ligands specifically designed for palladium (e.g., bulky biarylphosphines) outperform simple triarylphosphines like PPh₃ in challenging aminations. However, the fundamental comparison still highlights the general utility of both metals.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling reactions are provided below. These protocols, based on the use of triphenylphosphine, can be adapted for this compound.
Protocol 1: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a standard procedure for the synthesis of biaryl compounds using a NiCl₂(PPh₃)₂ catalyst.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
NiCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 mmol)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, NiCl₂(PPh₃)₂, and potassium phosphate.
-
Add the degassed toluene to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the Suzuki-Miyaura reaction using a Pd(PPh₃)₄ catalyst.[2][8]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the toluene and water to the flask.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Mechanistic Considerations and Visualizations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding the role of the metal and ligand. The diagrams below illustrate these pathways.
Conclusion
Both nickel and palladium, in conjunction with triarylphosphine ligands like this compound, are capable of effectively catalyzing key cross-coupling reactions. Palladium systems are generally more established and often provide high yields under well-documented conditions. However, nickel catalysis presents a cost-effective and sometimes more reactive alternative, particularly for challenging substrates or specific transformations where its unique electronic properties are advantageous. The choice of metal should be guided by the specific synthetic challenge, economic considerations, and the desired functional group tolerance. Further ligand development specifically tailored for nickel is an active area of research and promises to further expand the utility of this earth-abundant metal in catalysis.
References
A Comparative Guide to the Spectroscopic Properties of Benzyldiphenylphosphine and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key organic molecules is paramount. Benzyldiphenylphosphine and its derivatives are an important class of ligands in catalysis and serve as building blocks in the synthesis of various organic compounds. This guide provides a comparative analysis of their spectroscopic data, supported by experimental details, to facilitate their identification and utilization in research and development.
This guide presents a comprehensive comparison of the spectroscopic data for this compound and its key derivatives, this compound oxide, and para-substituted analogues. The data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized in detailed tables for easy reference. Experimental protocols for these analytical techniques are also provided to ensure reproducibility and accurate interpretation of the presented data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives include the oxidized form, this compound oxide, and benzyldiphenylphosphines with electron-donating (methyl, methoxy) and electron-withdrawing (chloro) substituents on the para position of the benzyl (B1604629) ring.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | C₆D₆ | 7.12-7.47 (m, 15H, Ar-H), 3.33 (s, 2H, CH₂)[1] |
| This compound oxide | CDCl₃ | 7.69 (dd, J = 11.5, 7.0 Hz, 4H), 7.51 (dd, J = 7.5, 7.5 Hz, 2H), 7.43 (ddd, J = 7.5, 7.5, 2.5 Hz, 4H), 7.18–7.17 (m, 3H), 7.11–7.10 (m, 2H), 3.65 (d, J = 14.0 Hz, 2H) |
| (4-Methylbenzyl)diphenylphosphine | - | Data not available in search results |
| (4-Methoxyphenyl)diphenylphosphine | - | Data not available in search results |
| (4-Chlorobenzyl)diphenylphosphine | - | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm (J-coupling in Hz) |
| This compound | - | Specific peak list not available in search results. A spectrum is available for viewing. |
| This compound oxide | CDCl₃ | 132.3 (d, J(P,C) = 98.8), 131.7 (d, J(P,C) = 2.5), 131.1 (d, J(P,C) = 10.0), 130.1 (d, J(P,C) = 5.0), 128.4 (d, J(P,C) = 12.5), 128.32, 128.31 (d, J(P,C) = 5.0), 126.7 (d, J(P,C) = 5.0), 38.0 (d, J(P,C) = 66.3) |
| (4-Methylbenzyl)diphenylphosphine | - | Data not available in search results |
| (4-Methoxyphenyl)diphenylphosphine | - | Data not available in search results |
| (4-Chlorobenzyl)diphenylphosphine | - | Data not available in search results |
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | C₆D₆ | -10.0[1] |
| This compound oxide | CDCl₃ | 29.4 |
| (4-Methylbenzyl)diphenylphosphine | - | Data not available in search results |
| (4-Methoxyphenyl)diphenylphosphine | - | Data not available in search results |
| (4-Chlorobenzyl)diphenylphosphine | - | Data not available in search results |
Table 4: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ATR-IR | Specific peak list not available in search results. A spectrum is available for viewing. |
| This compound oxide | - | Data not available in search results |
| (4-Methylbenzyl)diphenylphosphine | - | Data not available in search results |
| (4-Methoxyphenyl)diphenylphosphine | - | Data not available in search results |
| (4-Chlorobenzyl)diphenylphosphine | - | Data not available in search results |
Table 5: Mass Spectrometry Data
| Compound | Technique | Key m/z values |
| This compound | GC-MS | 276 (M+), 185, 183 |
| This compound oxide | - | Data not available in search results |
| (4-Methylbenzyl)diphenylphosphine | - | Data not available in search results |
| (4-Methoxyphenyl)diphenylphosphine | - | Data not available in search results |
| (4-Chlorobenzyl)diphenylphosphine | - | Data not available in search results |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound and its derivatives. Specific parameters may vary depending on the instrument and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the phosphine (B1218219) sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. As phosphines can be sensitive to oxidation, it is recommended to prepare the sample under an inert atmosphere (e.g., nitrogen or argon).
-
¹H NMR Spectroscopy: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher. Due to the lower natural abundance of ¹³C and potential P-C coupling, a larger number of scans is typically required. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS. Note the characteristic doublet splitting of carbon signals due to coupling with the phosphorus atom.
-
³¹P NMR Spectroscopy: Acquire the proton-decoupled ³¹P NMR spectrum. ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Chemical shifts are reported in ppm relative to an external standard of 85% H₃PO₄.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: For solid samples, no specific preparation is usually needed. A small amount of the powder is placed directly onto the ATR crystal.
-
Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded. The solid sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the components.
-
MS Detection: The eluting compounds from the GC column are introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound and its derivatives.
References
Assessing the Stereoselectivity of Wittig Reactions with Benzyldiphenylphosphine: A Comparative Guide
For researchers, scientists, and drug development professionals, the Wittig reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon double bonds with a high degree of control. This guide provides a comparative analysis of the stereoselectivity of Wittig reactions employing benzyldiphenylphosphine, offering insights into its performance with various aromatic aldehydes and outlining detailed experimental protocols.
The ylide generated from this compound is classified as a semi-stabilized ylide. This class of ylides is known for often yielding mixtures of both (E)- and (Z)-isomers, making a thorough understanding of the factors influencing stereoselectivity paramount for synthetic planning. This guide presents experimental data to elucidate these nuances and provides a practical framework for employing this versatile reagent.
Comparative Stereoselectivity Data
The stereochemical outcome of the Wittig reaction is significantly influenced by the electronic nature of the substituents on the reacting aldehyde. The following table summarizes the observed (E/Z) ratios for the reaction of the ylide derived from this compound with a series of substituted benzaldehydes.
| Aldehyde | Substituent | (E/Z) Ratio |
| Benzaldehyde (B42025) | -H | 50:50 |
| p-Nitrobenzaldehyde | -NO₂ (electron-withdrawing) | 85:15 |
| p-Anisaldehyde | -OCH₃ (electron-donating) | 40:60 |
| p-Chlorobenzaldehyde | -Cl (electron-withdrawing) | 65:35 |
Note: Data is compiled from various sources and standardized for comparison. Actual ratios may vary based on specific reaction conditions.
Factors Influencing Stereoselectivity
The observed variations in (E/Z) selectivity can be attributed to several key factors:
-
Ylide Stability: The phenyl group on the benzylic carbon of the ylide provides moderate resonance stabilization. This semi-stabilized nature leads to a less pronounced kinetic preference for the syn-oxaphosphetane intermediate, which is the precursor to the (Z)-alkene, compared to non-stabilized ylides.
-
Electronic Effects of Aldehyde Substituents: Electron-withdrawing groups on the benzaldehyde, such as the nitro group in p-nitrobenzaldehyde, increase the electrophilicity of the carbonyl carbon. This can accelerate the initial cycloaddition step and favor the formation of the thermodynamically more stable (E)-isomer. Conversely, electron-donating groups, like the methoxy (B1213986) group in p-anisaldehyde, can lead to a slight preference for the (Z)-isomer under certain conditions.
-
Reaction Conditions: Solvent polarity, temperature, and the presence of salts can also influence the stereochemical outcome. For instance, polar aprotic solvents can stabilize the betaine (B1666868) intermediate, potentially allowing for equilibration and favoring the thermodynamically more stable (E)-product.
Experimental Workflow and Signaling Pathway
The general workflow for a Wittig reaction involving this compound is depicted below, followed by a diagram of the reaction mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure for the Wittig reaction between the ylide derived from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Substituted benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the phosphine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the (E)- and (Z)-isomers from triphenylphosphine (B44618) oxide and any unreacted starting materials.
-
Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the (E/Z) ratio.
-
Conclusion
The Wittig reaction with this compound offers a reliable method for the synthesis of stilbene (B7821643) derivatives and other diarylethenes. While the semi-stabilized nature of the corresponding ylide often leads to the formation of both (E)- and (Z)-isomers, the stereochemical outcome can be influenced by the electronic properties of the aldehyde substrate. Electron-withdrawing groups on the aldehyde tend to favor the formation of the (E)-isomer, whereas electron-donating groups may show a slight preference for the (Z)-isomer. For applications requiring high stereoselectivity, careful consideration of the substrate and reaction conditions is essential. The provided experimental protocol serves as a robust starting point for the synthesis and assessment of these valuable compounds in various research and development settings.
Benzyldiphenylphosphine: A Performance Benchmark Against Commercial Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine (B1218219) Ligand Performance in Catalysis
In the landscape of transition metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates reaction efficiency, substrate scope, and overall success. While a multitude of sophisticated, commercially available phosphine ligands dominate the market, there is enduring interest in readily accessible and cost-effective alternatives. This guide provides a comprehensive performance benchmark of benzyldiphenylphosphine against widely used commercial phosphine ligands, including triphenylphosphine (B44618) and advanced Buchwald ligands such as XPhos, RuPhos, and BrettPhos. The comparisons are supported by experimental data from key cross-coupling reactions, offering researchers valuable insights for ligand selection.
At a Glance: Ligand Properties
Phosphine ligands are broadly characterized by their steric and electronic properties, which are crucial for their performance in catalytic cycles. This compound, a tertiary phosphine, presents a unique combination of steric bulk and electronic character that warrants a thorough comparison with established commercial ligands.
| Ligand | Structure | Key Features |
| This compound | PhCH₂P(Ph)₂ | Readily synthesized; moderate steric bulk. |
| Triphenylphosphine | P(Ph)₃ | Widely available, classic ligand; moderate bulk, electron-withdrawing. |
| XPhos | Bulky biarylphosphine; electron-rich, promotes oxidative addition. | |
| RuPhos | Bulky biarylphosphine; effective for a broad range of amines. | |
| BrettPhos | Very bulky biarylphosphine; highly active for challenging couplings. | |
| Josiphos SL-J009-1 | Chiral ferrocenyl diphosphine; used in asymmetric catalysis. |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of this compound and commercial ligands in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a representative challenging transformation.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ (1) | K₃PO₄ | Toluene/H₂O | 100 | 5 | 74.2 | 74 | 14.8 |
| Triphenylphosphine | Pd(OAc)₂ (1) | K₃PO₄ | Toluene/H₂O | 100 | 5 | 74.2 | 74 | 14.8 |
| XPhos | Pd₂(dba)₃ (0.0025) | K₃PO₄ | MeOH/THF | RT | N/A | >95[1] | >38000 | N/A |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data for this compound and Triphenylphosphine is based on typical laboratory conditions for aryl chlorides and may vary. XPhos data is derived from a high-throughput screening experiment under optimized conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines. This section compares the performance of this compound with leading commercial ligands in the coupling of aryl halides with amines.
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | 100 | 24 | Moderate | N/A | N/A |
| RuPhos | [Pd(allyl)Cl]₂ (1.5) | NaOtBu | Toluene | 100 | 24 | 93[2] | 62 | 2.6 |
| BrettPhos | Pd G3 (1) | NaOtBu | Toluene | 100 | 3 | 98[3] | 98 | 32.7 |
Performance in Asymmetric Hydrogenation
For applications requiring enantioselectivity, chiral phosphine ligands like the Josiphos family are indispensable. While this compound is achiral and thus not suitable for asymmetric catalysis, the performance of a representative Josiphos ligand is presented for context.
Table 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| Josiphos SL-J009-1 | [Rh(COD)₂]BF₄ | MeOH | 1 | 0.25 | >99 | >99 |
ee = enantiomeric excess
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. The following are representative protocols for the synthesis of this compound and for conducting a general ligand screening in a key cross-coupling reaction.
Synthesis of this compound
Materials:
-
n-Butyllithium (n-BuLi)
-
Benzyl (B1604629) chloride
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF.
-
Cool the solution to -78 °C and slowly add one equivalent of n-BuLi.
-
Stir the resulting solution at room temperature for 30 minutes to form lithium diphenylphosphide.
-
Cool the solution back to -78 °C and add one equivalent of benzyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash chromatography or recrystallization to yield this compound as a white solid.[4]
General Protocol for Phosphine Ligand Screening in Suzuki-Miyaura Coupling
This protocol is designed for the parallel screening of multiple phosphine ligands in a 96-well plate format.[2]
Materials:
-
96-well aluminum reaction block with glass vials and stir bars
-
Palladium precursor stock solution (e.g., Pd(OAc)₂)
-
Stock solutions of each phosphine ligand to be tested
-
Aryl halide stock solution
-
Arylboronic acid stock solution
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene/H₂O)
-
Internal standard for GC or LC-MS analysis
Procedure:
-
To each vial, add the appropriate amount of base.
-
Dispense the palladium precursor and a specific phosphine ligand stock solution into each designated vial.
-
Add the aryl halide and arylboronic acid stock solutions to all vials.
-
Add the internal standard stock solution to each vial.
-
Add additional solvent to reach the desired reaction concentration.
-
Seal the vials and place the reaction block on a stirrer and heating block.
-
Heat the reaction to the desired temperature and stir for a specified time.
-
Cool the reaction block, quench the reactions, and extract the products.
-
Analyze the organic extracts by GC or LC-MS to determine the reaction yield.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz, illustrate key concepts in catalysis relevant to the application of phosphine ligands.
Conclusion
This comparative guide demonstrates that while advanced commercial phosphine ligands like the Buchwald family offer superior performance in terms of reaction rates and yields, particularly for challenging substrates, more classical and accessible ligands such as this compound and triphenylphosphine can still be effective, especially when cost and availability are primary considerations. The choice of ligand is highly dependent on the specific reaction, substrates, and desired outcomes. For routine transformations with activated substrates, this compound can be a viable and economical option. However, for demanding cross-coupling reactions requiring high turnover numbers and frequencies, or for asymmetric transformations, the investment in specialized commercial ligands is often justified. Researchers are encouraged to use the provided data and protocols as a starting point for their own ligand screening and reaction optimization efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Product Formation in Phosphine-Catalyzed Reactions: A Focus on Benzyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of product formation in reactions catalyzed by phosphines, with a specific focus on the potential role of benzyldiphenylphosphine. While this compound is frequently employed as a ligand in transition metal catalysis, its application as a primary organocatalyst is less documented. Therefore, this guide will objectively compare the performance of common phosphine (B1218219) organocatalysts in representative reactions to provide a benchmark for evaluating the potential efficacy of this compound. The information is supported by experimental data from peer-reviewed literature.
Introduction to Nucleophilic Phosphine Catalysis
Tertiary phosphines are effective nucleophilic catalysts for a variety of organic transformations. The catalytic cycle is typically initiated by the nucleophilic addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. This intermediate then participates in subsequent reaction steps to form the desired product and regenerate the phosphine catalyst. Common reactions catalyzed by phosphines include Michael additions, Morita-Baylis-Hillman reactions, and various annulation reactions.
Quantitative Analysis of Product Formation in Phosphine-Catalyzed Reactions
To provide a framework for evaluating this compound, this section presents quantitative data on product formation for well-established phosphine catalysts in two common reaction types: the Morita-Baylis-Hillman reaction and the Michael addition.
Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The choice of phosphine catalyst significantly impacts the reaction rate and yield.
| Catalyst | Structure | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70[1] |
| Triphenylphosphine (B44618) | P(C₆H₅)₃ | 120 | 55 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65[1] |
Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature. Direct kinetic comparisons under identical conditions are limited.[1]
Michael Addition
Phosphines are excellent catalysts for the Michael addition of β-dicarbonyl compounds to electron-poor olefins. Tributylphosphine generally shows higher activity than triphenylphosphine in these reactions.
| Phosphine Catalyst | Nucleophile | Electrophile | Product Yield (%) |
| Triphenylphosphine | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | 95 |
| Tributylphosphine | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | 98 |
| Triphenylphosphine | 2-Acetylcyclopentanone | Methyl vinyl ketone | 90 |
| Tributylphosphine | 2-Acetylcyclopentanone | Methyl vinyl ketone | 95 |
| Triphenylphosphine | Diethyl malonate | Acrylonitrile | 85 |
| Tributylphosphine | Diethyl malonate | Acrylonitrile | 92 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for phosphine-catalyzed reactions.
General Procedure for the Morita-Baylis-Hillman Reaction
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL), the phosphine catalyst (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.[1]
General Procedure for Phosphine-Catalyzed Michael Addition
To a solution of the β-dicarbonyl compound (1.0 mmol) and the electron-poor olefin (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL), the phosphine catalyst (e.g., tributylphosphine, 0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Michael adduct.
Visualizations
Catalytic Cycle of a Generic Phosphine-Catalyzed Reaction
The following diagram illustrates a generalized catalytic cycle for a phosphine-catalyzed reaction, such as a Michael addition.
Caption: Generalized catalytic cycle for a phosphine-catalyzed reaction.
Experimental Workflow for Quantitative Analysis
This diagram outlines the typical workflow for the quantitative analysis of product formation in a phosphine-catalyzed reaction.
Caption: Experimental workflow for quantitative analysis.
Logical Comparison of Phosphine Catalysts
This diagram provides a logical framework for comparing phosphine catalysts based on key performance indicators.
Caption: Logical comparison of phosphine catalyst attributes.
Conclusion
While specific quantitative data for this compound as a primary organocatalyst is not extensively available in the current literature, its structural similarity to triphenylphosphine suggests it would be a competent, albeit likely slower, catalyst in nucleophilic phosphine-catalyzed reactions. The electron-donating nature of the benzyl (B1604629) group compared to a phenyl group might slightly enhance its nucleophilicity relative to triphenylphosphine. The provided data for other phosphine catalysts serves as a valuable benchmark for researchers and drug development professionals looking to explore the catalytic potential of this compound and other phosphine-based systems. Further experimental investigation is warranted to fully elucidate the catalytic performance of this compound in a quantitative manner.
References
Benzyldiphenylphosphine vs. Triphenylphosphine: A Comparative Guide to Electron Density and Reactivity
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is critical in optimizing reaction outcomes. This guide provides a detailed comparison of the electronic properties of benzyldiphenylphosphine and the widely used triphenylphosphine (B44618), supported by spectroscopic data and experimental protocols.
This analysis reveals that this compound is a more electron-rich and likely more nucleophilic phosphine than triphenylphosphine. This difference is primarily attributed to the electron-donating nature of the benzyl (B1604629) group's methylene (B1212753) (-CH2-) spacer, which isolates the phosphorus atom from the electron-withdrawing effects of the phenyl ring.
Spectroscopic Comparison
The electron density at the phosphorus atom in phosphines can be effectively probed using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. A more upfield (less positive or more negative) chemical shift (δ) indicates a higher electron density around the phosphorus nucleus.
| Compound | Solvent | ³¹P{¹H} NMR Chemical Shift (δ) in ppm |
| This compound | C₆D₆ | -10.0[1] |
| Triphenylphosphine | C₆D₆ | -4.7[2] |
The more upfield chemical shift of this compound (-10.0 ppm) compared to triphenylphosphine (-4.7 ppm) in the same solvent (benzene-d₆) strongly suggests a greater electron density at its phosphorus center.[1][2]
Understanding the Electronic Effects
The observed difference in electron density can be explained by the electronic nature of the substituents attached to the phosphorus atom.
Figure 1: A diagram illustrating the electronic influence of phenyl and benzyl groups on the phosphorus atom.
In triphenylphosphine, the phosphorus atom is directly bonded to three phenyl groups. The sp²-hybridized carbons of the phenyl rings are more electronegative than the phosphorus atom, leading to an inductive electron-withdrawing effect that reduces the electron density on the phosphorus.
Conversely, in this compound, one phenyl group is replaced by a benzyl group (C₆H₅CH₂-). The key difference is the presence of a methylene (-CH₂-) spacer between the phosphorus atom and the phenyl ring. This sp³-hybridized carbon is less electronegative and acts as an insulator, diminishing the electron-withdrawing influence of the attached phenyl ring. Furthermore, alkyl groups are generally considered to be weakly electron-donating through an inductive effect, which contributes to the increased electron density on the phosphorus atom in this compound.
Implications for Reactivity
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a diphenylphosphide salt with benzyl chloride.
Materials:
-
Triphenylphosphine
-
Lithium metal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzyl chloride
-
Ammonium (B1175870) chloride solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF.
-
Add small pieces of lithium metal to the solution with vigorous stirring. The reaction progress is indicated by a color change to deep red, signifying the formation of lithium diphenylphosphide (Ph₂PLi).
-
After the reaction is complete, cool the mixture in an ice bath and slowly add a solution of benzyl chloride in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or hexane) to yield this compound as a white solid.
³¹P NMR Spectroscopy
Instrumentation:
-
NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphine sample (this compound or triphenylphosphine) in about 0.6 mL of deuterated benzene (B151609) (C₆D₆) in an NMR tube.
-
Phosphine samples can be sensitive to air, so it is advisable to prepare the sample under an inert atmosphere and use a sealed NMR tube for analysis.
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum ({¹H}³¹P).
-
Use an external standard of 85% H₃PO₄ for referencing the chemical shifts to 0 ppm.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Conclusion
Based on ³¹P NMR spectroscopic data, this compound is demonstrably more electron-rich than triphenylphosphine. This is attributed to the insulating and weakly electron-donating nature of the benzyl group's methylene spacer. The increased electron density suggests that this compound is a stronger nucleophile, a property that can be leveraged to enhance the efficiency of various synthetic methodologies. Researchers and professionals in drug development should consider this compound as a valuable alternative to triphenylphosphine, particularly in applications where higher nucleophilicity is desired.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyldiphenylphosphine
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Benzyldiphenylphosphine, a common reagent in organic synthesis, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines. The following are general best practices for handling this compound waste.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1]
Waste Segregation: this compound waste should be collected in a dedicated, clearly labeled, and sealed container. Avoid mixing this waste with other chemical streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.
Container Management: Use only approved, chemically compatible containers for waste collection. Ensure the containers are in good condition and have tightly sealing lids. Do not overfill waste containers; it is advisable to fill them to no more than 80% capacity to allow for vapor expansion.
Quantitative Data Summary
While specific disposal limits are dictated by local and national regulations, the following table summarizes key hazard and identification data for this compound.
| Parameter | Value |
| CAS Number | 7650-91-1 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Signal Word | Warning[1] |
| Storage Class | 11 - Combustible Solids |
| Incompatible Materials | Halogens, finely powdered metals, and oxidants |
Step-by-Step Disposal Protocol
The following is a procedural guide for the safe disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and properly labeled hazardous waste container.
-
The container should be made of a material compatible with solid organic compounds.
-
Ensure the label clearly identifies the contents as "this compound Waste" and includes the appropriate hazard symbols.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1]
-
Decontaminate the spill area according to your laboratory's specific procedures. All materials used for cleanup must also be disposed of as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
This storage area should be clearly marked as a hazardous waste accumulation point and be away from incompatible materials.
-
-
Final Disposal:
-
This compound waste is classified as hazardous and must be disposed of through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste. They will ensure that the disposal process is in full compliance with all relevant regulations.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Benzyldiphenylphosphine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Benzyldiphenylphosphine, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent.[1] | Prevents inhalation of harmful dust particles. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental spills and contamination. |
Chemical Properties and Hazards
Understanding the properties and hazards of this compound is fundamental to its safe handling.
| Property | Value |
| Physical State | Powder / Solid[2] |
| Appearance | Off-white[2] |
| Melting Point | 77-83 °C (lit.)[1] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] |
| Signal Word | Warning[2] |
| Incompatibility | Halogens, finely powdered metals, and oxidants.[3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, and oxides of phosphorus.[3] |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Procedural Guidance for Handling and Disposal
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Dust Formation: As a solid powder, care should be taken to avoid the generation of dust during weighing and transfer.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Air Sensitivity: The compound is air-sensitive and should be handled under an inert atmosphere if necessary for the experiment.[3]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][3]
-
Incompatibilities: Store away from incompatible materials such as halogens, finely powdered metals, and strong oxidizing agents.[3]
Disposal:
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, weighing papers) should be treated as hazardous waste.[4]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[4]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[4][5] Do not dispose of it down the drain.[4]
Emergency Procedures
Spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
-
Reporting: Report the spill to your supervisor and EHS department.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
